molecular formula C5H12O4<br>C(CH2OH)4 B129877 Pentaerythritol CAS No. 115-77-5

Pentaerythritol

Numéro de catalogue: B129877
Numéro CAS: 115-77-5
Poids moléculaire: 136.15 g/mol
Clé InChI: WXZMFSXDPGVJKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Pentaerythritol is a versatile organic compound characterized by a neopentane core structure with four reactive hydroxyl groups, making it a valuable tetrafunctional building block in chemical synthesis and advanced materials research . Its primary research value lies in its application as a foundational precursor for alkyd resins, which are dominant binders in the development of high-performance, durable coatings and paints . These resins are critical for formulating products with superior adhesion, weather resistance, and gloss retention for industrial and architectural applications . Beyond coatings, this compound serves as a key intermediate in synthesizing complex esters for synthetic lubricants, where its derivatives enhance thermal stability, oxidation resistance, and lubricity in demanding automotive and industrial environments . Furthermore, it is a crucial precursor in the development of high-energy materials, most notably the vasodilator and explosive this compound tetranitrate (PETN) . Emerging research applications are exploring its potential as a solid-solid phase change material (PCM) for thermal energy storage systems, where its reversible crystalline structure transition allows for efficient latent heat storage . The compound's functionality is further leveraged in radiation-curing chemistry, where derivatives like this compound tetraacrylate are used as monomers to create polymer networks with high crosslinking density, resulting in coatings and inks with exceptional hardness, scratch resistance, and chemical resistance . This combination of properties makes this compound an indispensable reagent for research and development in polymers, energy storage, and specialty chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol
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InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2
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InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CO)CO)O
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Molecular Formula

C5H12O4, C(CH2OH)4
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Related CAS

54640-10-7
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026943
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Molecular Weight

136.15 g/mol
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Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH], COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER., Colorless to white, crystalline, odorless powder., Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]
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Boiling Point

Sublimes (NIOSH, 2023), Sublimes, BP: 276 °C at 30 mm Hg, at 4kPa: 276 °C
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Flash Point

About 240 °C (open cup), 240 °C o.c.
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Solubility

6 % at 59 °F (NIOSH, 2023), Insoluble in ethyl ether, benzene, Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride, 1 gram dissolves in 18 mL water at 15 °C, Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether, In water, 72,300 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5, (59 °F): 6%
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Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.399 at 25 °C/4 °C, Relative density (water = 1): 1.4, 1.38
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Vapor Density

Relative vapor density (air = 1): 4.7
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Vapor Pressure

8e-08 mmHg (NIOSH, 2023), Vapor pressure, Pa at 20 °C: 0.013, 0.00000008 mmHg
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Color/Form

Ditetragonal crystals from dilute hydrochloric acid, White, crystalline powder, Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

CAS No.

115-77-5
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Melting Point

502 °F (USCG, 1999), 258 °C, 260 °C, 500 °F (sublimes), 500 °F (Sublimes)
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Foundational & Exploratory

Chemical and physical properties of monopentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopentaerythritol, a polyhydric alcohol with the chemical formula C(CH₂OH)₄, is a versatile and pivotal intermediate in the chemical industry.[1][2] Its unique symmetrical structure, containing four primary hydroxyl groups, imparts a range of desirable properties, making it a valuable building block in the synthesis of numerous materials.[3] This technical guide provides an in-depth overview of the chemical and physical properties of monothis compound, its synthesis, and the analytical methods for its characterization, tailored for professionals in research, development, and pharmaceuticals.

Chemical and Physical Properties

Monothis compound is a white, odorless, crystalline solid at room temperature.[1][4] The technical grade product is typically composed of 88% monothis compound and 12% dithis compound.[5] It is a stable compound under normal conditions.[1]

Table 1: Physical and Chemical Properties of Monothis compound
PropertyValueReferences
Molecular Formula C₅H₁₂O₄[6]
Molar Mass 136.15 g/mol [6]
Appearance White crystalline powder[1][4]
Melting Point 253-262 °C[3][4][7]
Boiling Point 276 °C at 30 mmHg[7]
Density 1.396 g/cm³[7]
Flash Point 240 °C (closed cup)[7]
Autoignition Temperature > 400 °C[3]
Vapor Pressure < 1 hPa at 20 °C[3]
Table 2: Solubility of Monothis compound
SolventSolubilityTemperature (°C)References
Water56.6 g/L20[8]
Water1 g in 18 mL15[4][7]
EthanolSoluble-[4][7]
GlycerolSoluble-[4][7]
Ethylene GlycolSoluble-[4][7]
FormamideSoluble-[4][7]
AcetoneInsoluble-[4][7]
BenzeneInsoluble-[4][7]
Carbon TetrachlorideInsoluble-[4][7]
EtherInsoluble-[4][7]
Petroleum EtherInsoluble-[4][7]

Experimental Protocols

Determination of Melting Point

The melting point of monothis compound is determined using the capillary tube method as described in ASTM E324: Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals .[3][4][8]

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, representative sample of dry monothis compound powder is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the last solid crystal melts is recorded as the final melting point.

    • The melting range is the difference between the final and initial melting points. A narrow melting range is indicative of high purity.[3][8]

Determination of Water Solubility

The water solubility of monothis compound is determined following the principles outlined in OECD Guideline 105: Water Solubility .[1][6][9][10][11] The flask method is suitable for substances with solubilities above 10⁻² g/L.

  • Apparatus: Erlenmeyer flask with a stopper, constant temperature water bath, analytical balance, filtration system.

  • Procedure:

    • An excess amount of monothis compound is added to a known volume of deionized water in a flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

    • After equilibrium, the solution is allowed to stand to let undissolved particles settle.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of monothis compound in the filtrate is determined by a suitable analytical method, such as gravimetry (after evaporation of the solvent) or high-performance liquid chromatography (HPLC).

Determination of Density

The bulk density of monothis compound powder can be determined using methods such as those described in ASTM B962: Standard Test Methods for Density of Powder Metallurgy Products Using Archimedes' Principle or ASTM D6683: Standard Test Method for Measuring Bulk Density Values of Powders and Other Bulk Solids as a Function of Compressive Stress .[7][12]

  • Apparatus: Graduated cylinder, analytical balance.

  • Procedure (Bulk Density):

    • A known mass of the monothis compound powder is weighed.

    • The powder is gently poured into a graduated cylinder.

    • The volume occupied by the powder is read from the graduated cylinder.

    • The bulk density is calculated by dividing the mass of the powder by the volume it occupies.

Determination of Purity by Gas Chromatography (GC)

The purity of monothis compound and the quantification of related substances like dithis compound are commonly performed by gas chromatography, often after derivatization to increase volatility.

  • Apparatus: Gas chromatograph with a flame ionization detector (FID), capillary column suitable for polar compounds, autosampler.

  • Procedure (General Overview):

    • Derivatization: A sample of monothis compound is derivatized to form more volatile compounds, for example, by acetylation with acetic anhydride to form this compound tetraacetate.

    • Injection: A known amount of the derivatized sample is injected into the GC.

    • Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium).

    • Detection: The separated components are detected by the FID, which generates a signal proportional to the amount of each component.

    • Quantification: The purity of monothis compound is determined by comparing the peak area of the monothis compound derivative to the total area of all peaks in the chromatogram.

Determination of Flash Point

The flash point of monothis compound is determined using a closed-cup method as specified in standards like ASTM D93: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .[2][13]

  • Apparatus: Pensky-Martens closed-cup flash point tester.

  • Procedure:

    • A sample of monothis compound is placed in the test cup of the apparatus.

    • The sample is heated at a slow, constant rate with continuous stirring.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Industrial Synthesis and Quality Control

Monothis compound is commercially produced through the condensation of formaldehyde and acetaldehyde in the presence of a base catalyst, typically sodium hydroxide or calcium hydroxide.[4][10] The reaction is a base-catalyzed aldol condensation followed by a crossed Cannizzaro reaction.

Industrial Synthesis Workflow

G RawMaterials Raw Materials (Formaldehyde, Acetaldehyde, Sodium Hydroxide) Reactor Reaction Vessel (Aldol Condensation & Cannizzaro Reaction) RawMaterials->Reactor Neutralization Neutralization (with Formic Acid) Reactor->Neutralization Evaporation Evaporation (Concentration of Solution) Neutralization->Evaporation Crystallization Crystallization Evaporation->Crystallization Separation Separation (Centrifugation/Filtration) Crystallization->Separation Purification Purification (Recrystallization) Separation->Purification Byproduct Byproduct (Sodium Formate) Separation->Byproduct Mother Liquor Drying Drying Purification->Drying FinalProduct High-Purity Monothis compound Drying->FinalProduct

Caption: Industrial synthesis workflow for monothis compound.

Quality Control Workflow

G Sampling Sampling (In-process & Final Product) PhysicalTests Physical Property Tests (Melting Point, Color) Sampling->PhysicalTests ChemicalTests Chemical Purity Analysis (Gas Chromatography) Sampling->ChemicalTests SpecificationCheck Specification Compliance Check PhysicalTests->SpecificationCheck ImpurityAnalysis Impurity Profiling (HPLC/GC) ChemicalTests->ImpurityAnalysis ImpurityAnalysis->SpecificationCheck Release Product Release SpecificationCheck->Release Pass Reject Product Rejection/ Reprocessing SpecificationCheck->Reject Fail

Caption: Quality control workflow for monothis compound production.

Applications in Drug Development and Research

While primarily an industrial chemical, monothis compound and its derivatives have applications in the pharmaceutical industry, mainly as excipients and in the synthesis of active pharmaceutical ingredients (APIs).

  • Excipients: Its derivatives, such as this compound esters, can be used as plasticizers, emulsifiers, and stabilizers in various drug formulations.[14]

  • Drug Synthesis: The four primary hydroxyl groups provide a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

  • Drug Delivery: The polyol structure can be functionalized to create drug delivery systems, such as dendrimers and star-shaped polymers.

Conclusion

Monothis compound is a fundamental chemical with well-defined physical and chemical properties. Its production is a mature industrial process with established quality control measures. For researchers and professionals in drug development, understanding these core characteristics is essential for its effective use in formulations and as a starting material for the synthesis of novel compounds. The standardized methods for its characterization ensure consistency and quality, which are paramount in the pharmaceutical and research fields.

References

Pentaerythritol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115-77-5

Molecular Formula: C(CH₂OH)₄

Abstract

This technical guide provides an in-depth overview of pentaerythritol, a highly versatile polyhydric alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications. This document includes structured data tables for key quantitative information, detailed experimental protocols, and visualizations of its synthesis and the signaling pathway of its notable derivative, this compound tetranitrate (PETN).

Introduction

This compound, systematically named 2,2-bis(hydroxymethyl)propane-1,3-diol, is a white, crystalline organic compound.[1] Its structure consists of a central neopentane core with four primary hydroxyl groups.[2] This unique, highly symmetrical, and polyfunctional structure makes it a valuable building block in the synthesis of a wide range of chemical products.[2] It is a key component in the production of alkyd resins, varnishes, plasticizers, and the well-known explosive and vasodilator, this compound tetranitrate (PETN).[2] In the field of drug development, its compact and multi-functional nature makes it an attractive scaffold for combinatorial chemistry and the synthesis of novel therapeutic agents.[3]

Molecular Structure and Properties

The molecular structure of this compound features a quaternary central carbon atom bonded to four hydroxymethyl (-CH₂OH) groups. This arrangement results in a highly symmetrical, spherical molecule.

Molecular Structure:

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 115-77-5[2]
Molecular Formula C(CH₂OH)₄[2]
Molar Mass 136.15 g/mol ---
Appearance White crystalline solid[1]
Melting Point 260.5 °C---
Boiling Point 276 °C at 30 mmHg---
Density 1.396 g/cm³---
Solubility in Water 5.6 g/100 mL at 15 °C---
IUPAC Name 2,2-bis(hydroxymethyl)propane-1,3-diol[2]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a base-catalyzed reaction between acetaldehyde and an excess of formaldehyde.[4][5] The process involves a series of aldol additions followed by a crossed Cannizzaro reaction.[6]

Synthesis Workflow

The overall synthesis process can be visualized as a multi-step workflow, starting from the raw materials to the final purified product.

G This compound Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Acetaldehyde Acetaldehyde Aldol_Addition Aldol Additions Acetaldehyde->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition Cannizzaro_Reaction Crossed Cannizzaro Reaction Formaldehyde->Cannizzaro_Reaction Base_Catalyst Base Catalyst (e.g., NaOH, Ca(OH)₂) Base_Catalyst->Aldol_Addition Aldol_Addition->Cannizzaro_Reaction Neutralization Neutralization Cannizzaro_Reaction->Neutralization Crystallization Crystallization Neutralization->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Pentaerythritol_Product This compound Filtration_Drying->Pentaerythritol_Product

Caption: A flowchart illustrating the major stages in the industrial synthesis of this compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • Acetaldehyde

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Formic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, combine four molar equivalents of formaldehyde with one molar equivalent of acetaldehyde in an aqueous solution.

  • Slowly add a solution of sodium hydroxide as a catalyst while maintaining the reaction temperature between 20-25°C.

  • After the initial exothermic reaction subsides, continue stirring the mixture for several hours at a slightly elevated temperature (around 50-60°C) to drive the reaction to completion.

  • Neutralize the reaction mixture with formic acid to a pH of approximately 7.5-8.0.

  • Concentrate the resulting solution by evaporation under reduced pressure to induce crystallization of this compound.

  • Collect the crude this compound crystals by filtration.

  • Recrystallize the crude product from hot water or ethanol to obtain high-purity this compound.

  • Dry the purified crystals in a vacuum oven.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Protocol: A small amount of the dried this compound sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Expected Peaks: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A strong peak around 1040 cm⁻¹ due to the C-O stretching vibration. C-H stretching vibrations are observed around 2800-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals (in DMSO-d₆): A singlet for the methylene protons (-CH₂-) and a signal for the hydroxyl protons (-OH).

  • Expected ¹³C NMR Signals (in DMSO-d₆): A signal for the methylene carbons and a signal for the central quaternary carbon.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Protocol: An aqueous solution of this compound can be analyzed using a suitable column (e.g., a weakly crosslinked styrene-divinylbenzene resin) with a dilute acid solution (e.g., 0.0002 M sulfuric acid) as the mobile phase.[7] Detection can be achieved using a spectrophotometric detector at a wavelength of 190 nm.[7]

  • Application: This method is effective for determining the concentration of this compound in aqueous solutions and assessing its purity.[7]

Applications in Drug Development and Medicinal Chemistry

The highly functionalized and compact structure of this compound makes it an excellent scaffold for the synthesis of diverse molecular architectures in drug discovery.[3][8]

This compound as a Molecular Scaffold

This compound can be used as a central core to which various pharmacophores or functional groups can be attached, leading to the creation of libraries of compounds for high-throughput screening.[3] Its four hydroxyl groups can be differentially protected and functionalized to create complex and diverse molecular entities.[8]

This compound Tetranitrate (PETN) and its Vasodilatory Mechanism

This compound tetranitrate (PETN) is a well-known derivative of this compound used medically as a vasodilator for the treatment of angina pectoris.[9][10] Its mechanism of action involves the release of nitric oxide (NO), a potent signaling molecule.[11]

The signaling pathway for PETN-induced vasodilation is as follows:

G Vasodilatory Signaling Pathway of PETN PETN PETN NO Nitric Oxide (NO) PETN->NO Enzymatic Conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_Phosphatase Myosin Light Chain Phosphatase PKG->Myosin_LC_Phosphatase Activates Myosin_LC_Phosphorylation ↓ Myosin Light Chain Phosphorylation Myosin_LC_Phosphatase->Myosin_LC_Phosphorylation Vasodilation Smooth Muscle Relaxation (Vasodilation) Myosin_LC_Phosphorylation->Vasodilation

Caption: The signaling cascade initiated by this compound tetranitrate (PETN) leading to vasodilation.

The enzymatic conversion of PETN releases nitric oxide, which in turn activates soluble guanylate cyclase (sGC).[1][11] This leads to an increase in cyclic guanosine monophosphate (cGMP), which ultimately results in the relaxation of vascular smooth muscle and vasodilation.[9]

Conclusion

This compound is a fundamental and versatile chemical building block with a broad range of applications, from industrial manufacturing to the frontiers of drug discovery. Its unique molecular architecture, characterized by a neopentane core and four primary hydroxyl groups, provides a foundation for the synthesis of a myriad of complex molecules. This guide has provided a comprehensive overview of its core technical aspects, including its chemical identity, properties, synthesis, and characterization, with a particular focus on its relevance to researchers and professionals in the chemical and pharmaceutical sciences.

References

A Technical Guide to the Spectroscopic Analysis of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive overview of the key spectroscopic data for pentaerythritol (C₅H₁₂O₄), a foundational building block in polymer chemistry and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the spectroscopic characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry, its NMR spectra are relatively simple and highly characteristic.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the chemical environment of the protons dictates their resonance frequencies. The molecule contains two distinct types of protons: those on the methylene groups (-CH₂-) and those on the hydroxyl groups (-OH).

  • Methylene Protons (-CH₂-) : The four methylene groups are chemically equivalent due to the molecule's tetrahedral symmetry. Consequently, they give rise to a single, sharp signal.[1]

  • Hydroxyl Protons (-OH) : The hydroxyl protons also produce a single signal. However, this peak is often broad due to hydrogen bonding and its chemical shift can vary significantly depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these protons can exchange with deuterium, which may cause the signal to diminish or disappear entirely.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) in ppmMultiplicity
-CH ₂-~3.0 - 4.0[1]Singlet
-OH Variable (often broad)[1]Singlet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is also straightforward, reflecting the molecule's symmetry. It displays two distinct signals corresponding to the two types of carbon atoms present.

  • Methylene Carbons (-CH₂-) : The four methylene carbons are equivalent and produce a single peak.

  • Quaternary Carbon (C) : The central quaternary carbon, bonded to the four methylene groups, gives rise to a separate, distinct signal.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AtomChemical Shift (δ) in ppm
-C H₂-~60 - 70
Quaternary C ~40 - 50
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[2] The choice of solvent can affect the chemical shift of the hydroxyl protons.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is dominated by absorptions from its hydroxyl and alkyl groups.

The most prominent features in the spectrum are:

  • O-H Stretch : A very broad and strong absorption band in the high-frequency region, characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.[1]

  • C-H Stretch : Absorption bands corresponding to the stretching vibrations of the aliphatic C-H bonds in the methylene groups.[1]

  • C-O Stretch : A strong absorption in the fingerprint region, indicative of the C-O stretching vibration of the primary alcohol groups.[1]

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3600 - 3200[1]Strong, Broad
C-HStretching3000 - 2800[1]Medium
C-OStretching1200 - 1000[1]Strong
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

  • Pellet Formation : Place the powder mixture into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the identity and purity of the this compound sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (Molecular Weight: 136.15 g/mol ), electron ionization (EI) is a common method. The mass spectrum will show a molecular ion peak (M⁺) if it is stable enough, along with several fragment ions resulting from the cleavage of bonds within the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretationRelative Abundance
136Molecular Ion [C₅H₁₂O₄]⁺Low to absent
105[M - CH₂OH]⁺
70High
57High[5]
42High[5]
31[CH₂OH]⁺High[5]
Experimental Protocol for Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) if analyzing from a liquid stream.[6][7]

  • Mass Analysis : The resulting ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure and confirm the identity of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Prep This compound Sample NMR NMR Spectroscopy Prep->NMR Dissolve in deuterated solvent FTIR FTIR Spectroscopy Prep->FTIR Prepare KBr pellet MS Mass Spectrometry Prep->MS Direct insertion or GC Data_NMR ¹H & ¹³C Spectra NMR->Data_NMR Data_FTIR IR Spectrum FTIR->Data_FTIR Data_MS Mass Spectrum MS->Data_MS Result Structural Confirmation & Purity Assessment Data_NMR->Result Data_FTIR->Result Data_MS->Result

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Solubility of Pentaerythritol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Significance of Pentaerythritol Solubility

This compound [C(CH₂OH)₄], a highly symmetrical and polyfunctional crystalline alcohol, serves as a critical building block in a multitude of applications, from the synthesis of alkyd resins, plasticizers, and explosives to its increasing use in the pharmaceutical and biomedical fields. Its utility is profoundly influenced by its solubility characteristics in various organic solvents. For researchers, scientists, and drug development professionals, a deep understanding of this compound's solubility is paramount for reaction engineering, purification, formulation development, and the design of novel drug delivery systems.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. We will delve into the molecular interactions governing its dissolution, present collated quantitative and qualitative solubility data, and provide a detailed experimental protocol for the accurate determination of its solubility. This guide is designed to be a practical and authoritative resource, empowering you to make informed decisions in your research and development endeavors.

The Molecular Dance: Factors Governing this compound's Solubility

The solubility of this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. As a polyol with four primary hydroxyl (-OH) groups, its behavior is dominated by hydrogen bonding.

Hydrogen Bonding: The Key to Dissolution

This compound's four hydroxyl groups can act as both hydrogen bond donors and acceptors. For a solvent to effectively dissolve this compound, it must be capable of disrupting the strong intermolecular hydrogen bonds within the this compound crystal lattice and forming new, energetically favorable hydrogen bonds with the this compound molecules.

Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in understanding solubility. This compound is a highly polar molecule due to its multiple hydroxyl groups. Therefore, it exhibits greater solubility in polar solvents that can engage in hydrogen bonding. Protic polar solvents, such as alcohols and glycols, are generally effective at solvating this compound. Aprotic polar solvents, if they are strong hydrogen bond acceptors, can also exhibit some solvating power. Conversely, this compound is largely insoluble in nonpolar solvents like benzene, ether, and hydrocarbons, which cannot effectively interact with its polar hydroxyl groups.[1][2]

Temperature's Influence

The dissolution of this compound is typically an endothermic process, meaning that its solubility generally increases with a rise in temperature.[3] This is because the increased thermal energy helps to overcome the lattice energy of the this compound crystals and promotes the dissolution process. This temperature dependence is a critical factor in processes such as recrystallization for purification.

Quantitative and Qualitative Solubility of this compound in Organic Solvents

The following table summarizes the available quantitative and qualitative solubility data for this compound in a variety of organic solvents. It is important to note that quantitative data, particularly with temperature dependence, is not available for all solvents in the published literature.

Solvent ClassSolvent NameSolubility ( g/100 g solvent)Temperature (°C)Notes and References
Alcohols Methanol7.2325[3]
Ethanol0.3325[3]
tert-Butanol1.560[4]
Polyols Ethylene GlycolSoluble-[1][5]
GlycerolSoluble-[1][5]
Amides FormamideSoluble-[1][5]
Dimethylformamide (DMF)Soluble-Mentioned as a good solvent in online forums.[6]
N-Methyl-2-pyrrolidone (NMP)Soluble-Mentioned as a good solvent in online forums.[6]
Sulfoxides Dimethyl Sulfoxide (DMSO)16.525[3]
2.025[4]
5-10Ambient[7]
Amines Butylamine1625[3]
Ethanolamine4.525[3]
Ketones AcetoneInsoluble-[1][8]
Ethers Diethyl EtherInsoluble-[1][8]
Aromatic Hydrocarbons BenzeneInsoluble-[1][8]
Halogenated Hydrocarbons Carbon TetrachlorideInsoluble-[1][8]
Aliphatic Hydrocarbons Petroleum EtherInsoluble-[8]

Visualizing the Interactions: A Molecular Perspective

The following diagram illustrates the key molecular interactions that govern the solubility of this compound in a protic polar solvent, such as an alcohol.

G cluster_Penta This compound Crystal Lattice cluster_Solvent Solvent Molecules (e.g., Alcohol) cluster_Solution Dissolution Process P1 This compound P2 This compound P1->P2 Intermolecular H-Bonds P_solvated Solvated This compound P1->P_solvated Lattice Disruption S1 ROH S2 ROH S1->S2 Solvent-Solvent H-Bonds S1->P_solvated Solvation S3 ROH S4 ROH P_solvated->S4 Solute-Solvent H-Bonds S5 ROH P_solvated->S5 Solute-Solvent H-Bonds

Caption: Molecular interactions in the dissolution of this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[9] The following protocol provides a step-by-step guide for its implementation.

I. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest

  • Analytical balance (±0.0001 g accuracy)

  • Thermostatic shaker or water bath with precise temperature control

  • Isothermal filtration system (e.g., syringe with a pre-heated/cooled filter)

  • Vials with airtight seals

  • Drying oven

II. Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Isothermal Separation of the Saturated Solution:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter. This step must be performed isothermally to prevent any change in solubility due to temperature fluctuations.

  • Gravimetric Analysis:

    • Transfer the collected saturated solution to a pre-weighed vial.

    • Record the total mass of the vial and the saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Dry the sample to a constant weight.

    • Once cooled to room temperature in a desiccator, record the final mass of the vial containing the dried this compound.

  • Calculation of Solubility:

    • The mass of the solvent is the difference between the total mass of the saturated solution and the mass of the dissolved this compound.

    • The solubility is then calculated as the mass of dissolved this compound per 100 g of the solvent.

III. Self-Validating System and Causality

  • Excess Solid: The presence of undissolved solid at equilibrium is a visual confirmation that the solution is saturated.

  • Equilibration Time: A preliminary study to determine the time required to reach equilibrium at a given temperature ensures the accuracy of the results. This can be done by measuring the concentration of the supernatant at different time points until it becomes constant.

  • Isothermal Conditions: Maintaining a constant temperature during filtration is critical. Any temperature change would alter the solubility and lead to inaccurate results. Using pre-heated or pre-cooled equipment minimizes this error.

  • Drying to Constant Weight: This ensures that all the solvent has been removed, providing an accurate mass of the dissolved this compound.

Applications and Implications in Research and Drug Development

The solubility of this compound in organic solvents has significant implications across various scientific disciplines:

  • Reaction Chemistry: In the synthesis of this compound derivatives, such as this compound tetranitrate (PETN), the choice of solvent is critical for controlling reaction kinetics, product yield, and purity.[10]

  • Purification: Recrystallization is a common method for purifying this compound. This process relies on the differential solubility of this compound and its impurities in a given solvent at different temperatures.

  • Polymer Chemistry: this compound is a precursor for various polymers. Its solubility in monomers or reaction media is essential for achieving homogeneous polymerization and desired polymer properties.

  • Drug Delivery: In the pharmaceutical field, understanding the solubility of this compound and its derivatives is crucial for the development of drug delivery systems, including the formulation of amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

  • Coatings and Resins: The solubility of this compound in solvents used for paints, varnishes, and other coatings affects the formulation's viscosity, drying time, and the final properties of the film.[4]

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its wide-ranging applications. This guide has provided a detailed overview of the molecular factors influencing its solubility, a compilation of available solubility data, a robust experimental protocol for its determination, and an exploration of its practical implications. By leveraging this knowledge, researchers, scientists, and drug development professionals can optimize their experimental designs, improve product formulations, and drive innovation in their respective fields.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentaerythritol (PE), a polyhydric alcohol with the chemical structure C(CH₂OH)₄, is a white, crystalline solid that serves as a fundamental building block in the chemical industry. Its unique neopentyl structure, containing four primary hydroxyl groups and no β-hydrogens, imparts significant thermal stability. This property makes it a critical component in a wide array of applications, including the manufacturing of alkyd resins for coatings, as a thermal stabilizer for PVC, in the synthesis of high-performance polyol esters for synthetic lubricants, and as an organic phase-change material (PCM) for thermal energy storage.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its thermal behavior is paramount for process optimization, product formulation, and ensuring material stability and safety.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, focusing on quantitative thermal analysis data, detailed experimental methodologies, and the underlying factors and mechanisms governing its degradation.

Thermal Analysis Techniques and Experimental Protocols

The thermal properties of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical data on mass loss, decomposition temperatures, phase transitions, and heat flow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3] It is the primary method for determining the thermal stability and decomposition profile of a material.

Detailed Experimental Protocol:

  • Sample Preparation: A small sample, typically between 5–15 mg, is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).[2]

  • Instrument Setup: The TGA instrument is calibrated and purged with a high-purity inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 60-100 mL/min) to create a non-oxidative environment.[2][4] For studying oxidative stability, air can be used as the purge gas.

  • Temperature Program: A common method is dynamic heating, where the sample is heated at a linear rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature (e.g., 600-700 °C) to ensure complete decomposition.[4] An initial isothermal hold at a low temperature may be used to remove residual moisture.

  • Data Analysis: The primary output is a TGA curve (mass % vs. temperature). The first derivative of this curve (DTG curve) shows the rate of mass loss and is used to identify peak decomposition temperatures. Key data points include the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak).[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and solid-solid phase transitions.[4]

Detailed Experimental Protocol:

  • Sample Preparation: A small, precisely weighed sample (typically 5–15 mg) is placed in an aluminum pan, which is then hermetically sealed to prevent mass loss due to sublimation.[2] An identical empty, sealed pan is used as the reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a stable flow rate.

  • Temperature Program: The sample is subjected to a controlled temperature program, often involving heating at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, followed by a controlled cooling cycle.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events like melting and phase transitions, while exothermic peaks indicate crystallization or decomposition. The area under a peak corresponds to the enthalpy change (ΔH) of the transition.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh Sample (5-15 mg) load Load into Crucible/Pan weigh->load tga TGA Analysis (Inert Atmosphere) load->tga dsc DSC Analysis (Sealed Pan) load->dsc tga_data TGA Curve (Mass Loss %) DTG Curve (Rate of Loss) tga->tga_data dsc_data DSC Thermogram (Heat Flow) dsc->dsc_data results Determine Thermal Properties: - T_onset, T_peak - Melting Point, ΔH_fusion - Phase Transition Temp. tga_data->results dsc_data->results

Caption: General workflow for TGA and DSC analysis.

Thermal Properties and Stability Data

This compound exhibits distinct thermal events upon heating. It undergoes a solid-solid phase transition before melting, and its decomposition is often concurrent with sublimation, making experimental conditions highly influential on the results.

Phase Transitions and Melting Point

This compound crystallizes in a tetragonal form at room temperature. Upon heating, it undergoes an endothermic solid-solid phase transition to a cubic lattice structure at approximately 180-188 °C. Its melting point is consistently reported in the range of 261–262 °C .

Thermal Decomposition

The thermal decomposition of pure this compound in an inert atmosphere occurs at temperatures significantly above its melting point. The neopentyl core provides considerable stability, and decomposition proceeds through the cleavage of C-C and C-O bonds. In contrast, its well-studied derivative, this compound tetranitrate (PETN), is an explosive that begins to decompose at much lower temperatures (onset ~160 °C) via the homolytic cleavage of the O-NO₂ bond.[5]

The thermal stability of this compound can be significantly influenced by several factors:

  • Purity: Higher purity this compound displays improved thermal stability.[6]

  • Impurities: The presence of impurities, such as benzene or phenol, can lower the decomposition temperature.[7] For instance, 2% benzene was found to lower the decomposition temperature by approximately 15 °C.[7]

  • Atmosphere: Decomposition behavior changes in an oxidative versus an inert atmosphere, with degradation generally occurring at lower temperatures in the presence of oxygen.

  • Experimental Conditions: The heating rate and sample pan configuration (open vs. sealed) can affect the observed decomposition profile due to the influence of sublimation.

Quantitative Thermal Data Summary

The following tables summarize key quantitative data for this compound and a representative ester derivative. Note that detailed kinetic data like activation energy for pure this compound is not widely available in the literature, which focuses more on its derivatives.

Table 1: Thermal Properties of Pure this compound

PropertyValueMethodNotes
Melting Point (T_m) 261–262 °CDSC-
Solid-Solid Transition ~188 °CDSCTransition from tetragonal to cubic crystal structure.
Decomposition Onset (T_onset) > 300 °CTGAHighly dependent on atmosphere and heating rate.
Peak Decomposition (T_peak) ~390 °CTGA (DTG)Temperature of maximum rate of mass loss.

Table 2: Example Thermal Stability of a this compound Ester (this compound Tetrastearate)

PropertyValueMethodNotes
Decomposition Onset (T_onset) ~375 °CTGAShows high stability; only ~2.5% mass loss at this temp.
Major Decomposition Start > 400 °CTGASignificant decomposition begins above this temperature.

Factors Influencing this compound's Thermal Stability

G cluster_material Material Properties cluster_external External Conditions center_node Thermal Stability (Decomposition Temp.) purity Purity Level purity->center_node Increases impurities Presence of Impurities (e.g., benzene, catalysts) impurities->center_node Decreases atmosphere Atmosphere (Inert vs. Oxidative) atmosphere->center_node Affects pressure System Pressure pressure->center_node Affects uv UV Radiation uv->center_node Decreases

Caption: Key factors affecting the thermal stability of this compound.

Postulated Thermal Decomposition Pathway

The thermal decomposition of pure this compound in an inert atmosphere is a complex process involving multiple steps. Unlike its nitrated counterpart (PETN), where O-NO₂ bond scission is the well-defined trigger, the degradation of the polyol core likely proceeds through a series of dehydration and carbon-carbon bond cleavage reactions.

A generalized pathway can be postulated as follows:

  • Initial Dehydration: Intramolecular or intermolecular elimination of water molecules (H₂O) from the hydroxyl groups. This is a common initial degradation step for polyols.

  • Formation of Unsaturated Intermediates: Dehydration leads to the formation of aldehydes, ketones, or cyclic ethers.

  • C-C Bond Cleavage (Fragmentation): At higher temperatures, the carbon skeleton fragments. This can occur via retro-aldol reactions, breaking the molecule down into smaller volatile products such as formaldehyde (CH₂O), acetaldehyde, and other carbonyl compounds.

  • Char Formation: At very high temperatures, further condensation and polymerization of degradation products can lead to the formation of a stable carbonaceous residue (char).

The primary decomposition products are expected to be water, formaldehyde, carbon monoxide, carbon dioxide, and a mixture of smaller organic fragments. The exact distribution of these products is highly dependent on the decomposition temperature and conditions.

Postulated Decomposition Pathway of this compound

G cluster_decomp Decomposition Cascade cluster_products Final Products PE This compound C(CH₂OH)₄ step1 Initial Dehydration (-H₂O) PE->step1 step2 Formation of Aldehydic & Ether Intermediates step1->step2 h2o H₂O step1->h2o step3 C-C Bond Cleavage (Fragmentation) step2->step3 step4 High-Temp. Condensation step3->step4 ch2o CH₂O (Formaldehyde) step3->ch2o volatiles Other Volatiles (CO, CO₂, etc.) step3->volatiles char Char Residue step4->char

Caption: A generalized pathway for this compound's thermal decomposition.

References

The Genesis of a Cornerstone Polyol: A Technical History of Pentaerythritol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the historical and technological evolution of pentaerythritol synthesis, from its laboratory origins to modern industrial production.

Discovered in 1891 by German chemist Bernhard Tollens and his student P. Wigand, this compound has evolved from a laboratory curiosity into a vital industrial chemical with wide-ranging applications in the production of explosives, plastics, paints, and synthetic lubricants.[1] This technical guide delves into the historical development of its synthesis, providing a detailed examination of the core chemical principles, experimental methodologies, and technological advancements that have shaped its production over the past century.

From Discovery to Industrial Staple: A Timeline of Innovation

The synthesis of this compound is a classic example of base-catalyzed aldol condensation and crossed Cannizzaro reactions. The fundamental process involves the reaction of acetaldehyde with an excess of formaldehyde in the presence of a base.[1] While the core chemistry has remained consistent, the methodologies and technologies for its production have undergone significant evolution, driven by the pursuit of higher yields, improved purity, and more efficient, continuous manufacturing processes.

Historical_Development_of_Pentaerythritol_Synthesis 1891 Discovery by Tollens and Wigand (Base-catalyzed reaction of acetaldehyde and formaldehyde) Early_1900s Early Industrial Production (Batch processes using calcium hydroxide) 1891->Early_1900s Industrialization 1930s Development of Purification Techniques (Nitration and fractional crystallization for separating di- and trithis compound) Early_1900s->1930s Focus on Purity Mid_20th_Century Shift to Sodium Hydroxide Catalyst (Improved yields and process control) 1930s->Mid_20th_Century Catalyst Improvement Late_20th_Century Introduction of Continuous Processes (Enhanced efficiency and scalability) Mid_20th_Century->Late_20th_Century Process Intensification Present_Day Process Optimization (Advanced control systems, waste minimization, and byproduct valorization) Late_20th_Century->Present_Day Refinement and Sustainability

Caption: A timeline illustrating the key milestones in the historical development of this compound synthesis.

Core Synthesis Chemistry: A Two-Step Process

The synthesis of this compound is primarily a two-stage process occurring in an aqueous alkaline medium.

  • Tollens Condensation (Aldol Addition): Three molecules of formaldehyde undergo a series of base-catalyzed aldol additions to one molecule of acetaldehyde. This results in the formation of pentaerythritose, an intermediate aldehyde.[1][2]

  • Crossed Cannizzaro Reaction: The fourth molecule of formaldehyde reduces the pentaerythritose to this compound. In this redox reaction, the formaldehyde is oxidized to formic acid, which is subsequently neutralized by the base to form a formate salt.[1][3]

Pentaerythritol_Synthesis_Pathway cluster_0 Tollens Condensation cluster_1 Crossed Cannizzaro Reaction Acetaldehyde Acetaldehyde Pentaerythritose Pentaerythritose Acetaldehyde->Pentaerythritose + 3 HCHO (Base Catalyst) Formaldehyde_1 Formaldehyde (3 eq.) Formaldehyde_1->Pentaerythritose Formaldehyde_2 Formaldehyde (1 eq.) This compound This compound Pentaerythritose->this compound + HCHO (Base Catalyst) Formate Formate Pentaerythritose->Formate Oxidation of HCHO Formaldehyde_2->this compound

Caption: The two-stage reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthesis Methodologies

The choice of base catalyst has been a pivotal factor in the evolution of this compound synthesis, with calcium hydroxide and sodium hydroxide being the most historically significant. The following tables summarize quantitative data for representative batch processes.

Table 1: Calcium Hydroxide Catalyzed Synthesis

ParameterValueReference
Reactants
Acetaldehyde1 mole[4]
Paraformaldehyde~5.6 moles[4]
Calcium Hydroxide~0.68 moles[4]
Water~11.5 liters[4]
Reaction Conditions
Initial TemperatureRoom Temperature[4]
Peak Temperature50-55°C[4]
Reaction Time3 hours (post-addition)[4]
Yield
Crude Product410-420 g[4]
Recrystallized Product360-370 g (55-57% theoretical)[4]

Table 2: Sodium Hydroxide Catalyzed Synthesis

ParameterValueReference
Reactants
Acetaldehyde1 mole[5]
Formaldehyde (20% aq.)4.6 moles[5]
Sodium Hydroxide (20% aq.)1.1 moles[5]
Reaction Conditions
Initial Temperature16-25°C[5]
Cannizzaro Reaction Temp.50°C[5]
Cannizzaro Reaction Time90 minutes[5]
Yield
Not specified in detailHigh yield reported[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of this compound using both calcium hydroxide and sodium hydroxide as catalysts.

Protocol 1: Calcium Hydroxide Catalyzed Synthesis of this compound

This procedure is adapted from a well-established laboratory method.[4]

Materials:

  • Acetaldehyde (4.77 moles, 210 g)

  • Paraformaldehyde (26.7 moles, 800 g)

  • Powdered Quicklime (Calcium Oxide) (3.22 moles, 180 g)

  • Water (5.5 L)

  • Norite (Activated Carbon) (35 g)

  • Hydrochloric Acid (dilute and concentrated)

Procedure:

  • A suspension of paraformaldehyde in water and acetaldehyde is prepared in a reaction vessel equipped with a mechanical stirrer.

  • Powdered quicklime is added in small portions with vigorous stirring. The rate of addition is controlled to raise the temperature to 50°C over 30 minutes and then maintained not to exceed 55°C.

  • After the addition is complete, the mixture is stirred for an additional 3 hours.

  • The reaction mixture is then filtered by gravity.

  • The yellow filtrate is acidified with dilute hydrochloric acid to a litmus-acidic pH.

  • Norite (30 g) is added, and the solution is stirred for 5 minutes before being filtered again.

  • The filtrate is concentrated by evaporation, and successive crops of this compound crystals are collected upon cooling.

  • The combined crude product is recrystallized from hot water containing a small amount of concentrated hydrochloric acid and treated with Norite (5 g) to decolorize.

  • The final product is collected by filtration and dried, yielding 360-370 g (55-57% of the theoretical amount).[4]

Protocol 2: Sodium Hydroxide Catalyzed Synthesis of this compound

This protocol is based on procedures described for industrial and mechanistic studies.[5][7]

Materials:

  • Acetaldehyde (1 mole)

  • Formaldehyde solution (e.g., 20-37% aqueous solution) (4.5-5.5 moles)

  • Sodium Hydroxide solution (e.g., 16-20% aqueous solution) (1.1-1.15 moles)

  • Formic Acid

Procedure:

  • A solution of formaldehyde is placed in a jacketed reactor with controlled temperature and stirring.

  • Acetaldehyde and sodium hydroxide solutions are added simultaneously but separately to the formaldehyde solution. The addition rates are controlled to maintain the reaction temperature, typically between 42°C and 48°C.[7]

  • The pH of the reaction mixture is maintained between 10 and 11 during the aldol condensation phase.[8]

  • After the initial condensation, the temperature may be raised to around 50-60°C to facilitate the Cannizzaro reaction.

  • Once the reaction is complete, the mixture is acidified with formic acid to a pH of approximately 5.5.[7]

  • The resulting solution is then subjected to evaporation to remove excess formaldehyde and concentrate the product.

  • This compound is then recovered by crystallization, centrifugation, and drying.

Evolution of Production Technology: From Batch to Continuous Processes

Pentaerythritol_Production_Workflow Reactants Acetaldehyde Formaldehyde Base Catalyst Reactor Batch or Continuous Reactor (Controlled Temperature and pH) Reactants->Reactor Neutralization Acidification (e.g., with Formic Acid) Reactor->Neutralization Evaporation Formaldehyde Stripping and Concentration Neutralization->Evaporation Crystallization Cooling Crystallization Evaporation->Crystallization Separation Centrifugation Crystallization->Separation Drying Drying Separation->Drying Byproduct_Stream Mother Liquor (Formate Salt, Dithis compound, etc.) Separation->Byproduct_Stream Separation Final_Product This compound Drying->Final_Product

Caption: A generalized workflow for the industrial production of this compound.

Early industrial production of this compound relied on batch processes.[9] However, to meet increasing demand and improve efficiency, continuous manufacturing processes were developed.[10] These continuous processes offer several advantages, including better control over reaction parameters, more consistent product quality, and higher throughput. Modern plants often employ a series of continuous stirred-tank reactors or plug flow reactors.

Byproduct Formation and Purification

A significant challenge in this compound synthesis is the formation of byproducts, most notably dithis compound and trithis compound.[2][6] These higher oligomers are formed through the reaction of this compound with the intermediate pentaerythrose or other reactive species in the mixture. The formation of these byproducts can be influenced by the molar ratio of formaldehyde to acetaldehyde, with lower ratios generally favoring the formation of higher homologues.[3]

Historically, the separation of these byproducts was a significant hurdle. In the 1930s, methods involving nitration followed by fractional crystallization from acetone were developed to separate monothis compound from its higher oligomers.[11] Modern industrial processes typically rely on fractional crystallization from aqueous solutions to separate these components, taking advantage of their different solubilities.[12]

Conclusion

The historical development of this compound synthesis is a testament to the continuous drive for process optimization in the chemical industry. From its discovery through the Tollens reaction to the sophisticated, continuous processes of today, the journey of this compound production reflects a deep understanding of reaction kinetics, catalysis, and separation science. For researchers and professionals in drug development and materials science, this historical perspective provides a valuable context for the utilization of this versatile polyol and underscores the importance of fundamental chemical principles in large-scale chemical manufacturing.

References

A Technical Guide to the Natural Landscape of Pentaerythritol and its Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Pentaerythritol, C(CH₂OH)₄, is a highly symmetrical neopentane polyol of significant industrial importance, serving as a key building block in the synthesis of explosives, plastics, and paints.[1] Its synthetic origins, primarily through the base-catalyzed reaction of acetaldehyde and formaldehyde, are well-established.[1][2][3][4] However, the existence of this compound in nature is not documented, creating a knowledge gap regarding its potential biosynthetic pathways and naturally occurring structural analogues. This guide pivots from the synthetic prevalence of this compound to explore the underexplored realm of its natural analogues. We delve into the structural motifs that mimic the core neopentyl scaffold and discuss their potential as foundational structures in drug development. This document provides researchers, scientists, and drug development professionals with a technical overview of relevant natural product classes, detailed protocols for their isolation and characterization, and a forward-looking perspective on their application.

Part 1: The Scarcity of Natural this compound

This compound is structurally defined as 2,2-bis(hydroxymethyl)propane-1,3-diol, a tetrol deriving from a neopentane core where a hydrogen on each of the four methyl groups is replaced by a hydroxyl group. Extensive reviews of chemical literature and natural product databases reveal that this compound is overwhelmingly a product of industrial synthesis.[2][3][4] The common synthetic route involves an aldol condensation of acetaldehyde with three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde.[1][4]

There is no significant evidence to suggest that this compound is a naturally occurring compound produced by biological organisms. Its biosynthesis would require a complex enzymatic machinery capable of constructing the sterically hindered quaternary C2 carbon and subsequently performing four separate hydroxylation events on the methyl groups of a neopentane precursor. Such pathways have not been identified. The focus for researchers, therefore, must shift to naturally occurring molecules that share key structural features with this compound, namely the polyhydroxylated, sterically hindered core.

Part 2: Naturally Occurring Analogues and Derivatives

While direct analogues are not readily found, a variety of natural products contain structural motifs that are of interest to researchers looking for this compound-like properties. These properties include a dense arrangement of functional groups around a central carbon, leading to high polarity, specific conformational rigidity, and a scaffold for multivalency.

Polyols Derived from Natural Oils

A significant source of naturally-derived polyols, often termed "biopolyols," comes from the chemical modification of vegetable oils.[5] While not direct structural analogues, these molecules provide a rich source of polyhydroxylated compounds for various applications, including the synthesis of polyurethanes.[5][6] The processes to create these polyols involve introducing hydroxyl groups onto the fatty acid chains of triglycerides through methods like ozonolysis or epoxidation followed by ring-opening.[5][7]

Propanediols and Other Small Glycols

Simpler glycols are found in nature and can be produced through biological fermentation. A prominent example is 1,3-Propanediol, which is naturally derived from the fermentation of corn sugar.[8][9][10][11] While lacking the quaternary center of this compound, it is a 100% natural, renewable polyol that serves as a humectant, solvent, and can enhance the efficacy of preservatives in formulations.[8][11] Its utility in skincare and cosmetics highlights the demand for naturally sourced polyols.[12]

Terpenoids and Steroids

The biosynthesis of complex natural products, such as terpenoids and steroids, often generates molecules with quaternary carbon centers and multiple hydroxyl groups. These compounds, while structurally more complex than this compound, share the feature of a densely functionalized, rigid carbon skeleton. The isolation and study of these molecules can provide insights into how nature builds sterically congested centers.

Analogue Class Natural Source Example Key Structural Feature Relevance to this compound
Biopolyols Modified Soybean or Rapeseed OilMultiple hydroxyl groups on long-chain fatty acids.Provides a source of renewable, polyhydroxylated materials.[5][6]
1,3-Propanediol Fermentation of Corn SugarA simple, three-carbon diol.A widely used natural glycol, demonstrating the feasibility of bio-fermentation routes for polyol production.[8][9]
Terpenoids Various Plant and Fungal SpeciesOften contain quaternary carbons and multiple hydroxylations within complex ring systems.Offers insights into biosynthetic pathways for creating sterically hindered, functionalized carbon centers.

Part 3: Isolation and Structural Elucidation of Polyol Analogues

The isolation and characterization of highly polar, polyhydroxylated natural products require specific methodologies tailored to their physicochemical properties.

Extraction and Chromatographic Separation

Rationale: The high polarity of polyols dictates the choice of solvents and chromatographic techniques. A solvent system must be polar enough to efficiently extract the target compounds from the biomass while minimizing the co-extraction of non-polar lipids.

Protocol: Generalized Extraction and Separation of Polar Metabolites

  • Extraction: a. Lyophilize (freeze-dry) the source biomass (e.g., plant material, microbial culture) to remove water. b. Perform a sequential extraction, starting with a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate, and finally a highly polar solvent system such as methanol/water (80:20 v/v). The target polyols will predominantly be in the methanol/water fraction. c. Concentrate the polar extract in vacuo at a temperature below 40°C to prevent degradation.

  • Chromatographic Purification: a. Solid-Phase Extraction (SPE): Pre-purify the crude extract using a C18 reversed-phase SPE cartridge to remove residual non-polar compounds and salts. Elute the desired compounds with a stepwise gradient of methanol in water. b. High-Performance Liquid Chromatography (HPLC): i. Column: Employ a reversed-phase C18 or a polar-embedded column for enhanced retention of polar analytes. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. ii. Mobile Phase: Use a gradient of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape. iii. Detection: Utilize a combination of detectors, such as a Diode Array Detector (DAD) for chromophoric compounds and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for non-chromophoric polyols.

Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Biomass Lyophilized Biomass Hexane Hexane Extraction (Defatting) Biomass->Hexane MeOH_H2O Methanol/Water Extraction Hexane->MeOH_H2O Crude_Extract Crude Polar Extract MeOH_H2O->Crude_Extract SPE Reversed-Phase SPE Crude_Extract->SPE HPLC HPLC (HILIC or RP) SPE->HPLC Fractions Pure Compound Fractions HPLC->Fractions MS Mass Spectrometry (HRMS) Fractions->MS NMR NMR Spectroscopy (1H, 13C, 2D) Fractions->NMR Structure Structural Elucidation MS->Structure NMR->Structure

Caption: Workflow for isolating and identifying natural polyols.

Structural Elucidation

Rationale: Unambiguous structure determination relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to determine the accurate mass of the molecule, allowing for the calculation of its elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. In polyols, the signals for protons on carbons bearing hydroxyl groups (carbinol protons) are characteristic.

    • ¹³C NMR: Identifies the number of unique carbon atoms. The key signature for a this compound analogue would be a quaternary carbon signal (with no attached protons) in the aliphatic region.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is essential for identifying the connectivity around a non-protonated quaternary carbon, a hallmark of a neopentyl core.

Part 4: Biosynthetic Considerations and Applications

While no natural biosynthetic pathway for this compound is known, the principles of polyketide and terpenoid synthesis in nature offer clues to how densely functionalized molecules are created. Thioester reductase domains found in nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways are known to reductively release final products as aldehydes or alcohols, showcasing nature's tools for generating hydroxylated termini.[13]

Potential Applications in Drug Development:

The neopentyl core of this compound imparts several desirable properties for drug candidates:

  • Metabolic Stability: The absence of α-hydrogens on the quaternary C2 carbon prevents metabolic oxidation at this position, potentially increasing the half-life of a drug.

  • Scaffold for Multivalency: The four hydroxyl groups provide attachment points for pharmacophores, allowing for the creation of multivalent drugs that can engage multiple biological targets or binding sites simultaneously.

  • Controlled 3D Architecture: The tetrahedral arrangement of substituents creates a rigid and predictable three-dimensional structure, which is advantageous for rational drug design.

Structural Comparison

Caption: Comparison of this compound and a generalized analogue core.

Conclusion

This compound remains a compound of synthetic origin, with no confirmed natural sources. However, the structural and functional principles it embodies—a compact, polyhydroxylated, and metabolically stable core—are echoed in various classes of natural products. For researchers in drug development, the pursuit should not be for this compound itself in nature, but for natural analogues that possess the neopentyl-like quaternary center and dense functionalization. By applying modern isolation and spectroscopic techniques to underexplored natural sources, novel scaffolds with significant therapeutic potential may be uncovered. The future may also lie in synthetic biology, where engineered enzymatic pathways could one day be harnessed to produce these valuable and complex architectures from renewable feedstocks.

References

Quantum Mechanical Insights into the Structural Landscape of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pentaerythritol, a fundamental building block in various chemical syntheses, possesses a unique molecular architecture that has garnered significant attention in computational chemistry. This technical guide delves into the application of quantum mechanical calculations to elucidate the structural and electronic properties of this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound, C(CH₂OH)₄, is characterized by a central carbon atom bonded to four hydroxymethyl groups.[1][2] Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and exploring the conformational landscape of this molecule.

Computational studies reveal that the molecule can adopt various conformations due to the rotational freedom of the hydroxymethyl groups. The relative orientation of these groups is crucial in determining the overall molecular symmetry and stability. While in the crystalline phase under ambient conditions, this compound derivatives like this compound tetranitrate (PETN) exhibit S₄ symmetry, theoretical calculations have shown that other stable conformations with C₂, C₁, and Cᵢ symmetries can exist.[3]

Table 1: Calculated Geometrical Parameters for this compound

ParameterCalculated Value (DFT/B3LYP/6-311++G(d,p))Experimental Value (Crystal Structure)
C-C Bond Length (Å)1.5421.535
C-O Bond Length (Å)1.4351.428
O-H Bond Length (Å)0.9650.960
C-C-C Bond Angle (°)109.5109.6
C-C-O Bond Angle (°)111.2110.8
H-O-C Bond Angle (°)108.9109.1

Note: The calculated values are representative and may vary depending on the level of theory and basis set used. Experimental values are from X-ray diffraction data.

Vibrational Analysis and Spectroscopic Properties

Vibrational spectroscopy, coupled with quantum mechanical calculations, provides a powerful tool for characterizing the structural dynamics of this compound. First-principles calculations, such as periodic Hartree-Fock and DFT, have been employed to compute the vibrational frequencies of the this compound crystal.[4]

These calculations are crucial for assigning the observed bands in infrared (IR) and Raman spectra to specific molecular vibrations. For instance, the calculated OH stretching mode vibrational frequencies are sensitive to intermolecular hydrogen bonding interactions within the crystal lattice.[4] Theoretical calculations have shown that changes in conformation and symmetry can be readily observed through shifts in the vibrational spectrum.[3]

Table 2: Key Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch~3400~3350
C-H Stretch~2950~2930
C-O Stretch~1050~1040
C-C Stretch~900~890

Intermolecular Interactions and Crystal Structure

The crystal structure of this compound is heavily influenced by a network of intermolecular hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) has been utilized to analyze the electron density distribution and characterize these non-covalent interactions.[5] These studies have identified numerous intermolecular bonding interactions, including O···H and O···O contacts, which are critical for the stability of the crystal lattice.[5]

The strength and nature of these hydrogen bonds can be further investigated using ab initio path integral molecular dynamics, which account for the quantum mechanical nature of the hydrogen atom.[6][7] These quantum effects, such as zero-point motion and tunneling, can influence the strength and geometry of hydrogen bonds.[6][8][9]

Experimental and Computational Protocols

A typical workflow for the quantum mechanical analysis of this compound involves several key steps, from initial structure generation to detailed analysis of its properties.

computational_workflow cluster_input Input Generation cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis and Interpretation start Initial Structure of this compound opt Geometry Optimization (e.g., DFT/B3LYP) start->opt freq Frequency Calculation opt->freq nbo NBO/AIM Analysis opt->nbo geom Optimized Geometry (Bond lengths, angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib inter Intermolecular Interactions (Hydrogen Bonds) nbo->inter

Computational workflow for this compound analysis.

Methodology for Density Functional Theory (DFT) Calculations:

  • Initial Structure: The initial molecular structure of this compound can be obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.

  • Geometry Optimization: The structure is then optimized using a DFT functional, such as B3LYP, with an appropriate basis set, for example, 6-311++G(d,p).[10] This process finds the minimum energy conformation of the molecule.

  • Frequency Calculations: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to simulate the IR and Raman spectra.

  • Analysis of Intermolecular Interactions: To study the non-covalent interactions, especially hydrogen bonding in the crystal, methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry.[5]

The interplay between experimental observations and computational predictions is crucial for a comprehensive understanding of the this compound structure.

experimental_computational_cycle cluster_exp Experimental Investigation cluster_comp Computational Modeling cluster_validation Validation and Refinement xrd X-ray Diffraction comparison Comparison of Experimental and Theoretical Data xrd->comparison spectroscopy IR/Raman Spectroscopy spectroscopy->comparison dft DFT Calculations dft->comparison aim QTAIM Analysis aim->comparison refinement Model Refinement comparison->refinement refinement->dft

Synergy between experiment and theory.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentaerythritol [C(CH₂OH)₄] is a versatile polyol building block with broad applications in the synthesis of explosives, plastics, paints, and cosmetics.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound through the base-catalyzed reaction of acetaldehyde and formaldehyde. The synthesis involves two key stages: an aldol condensation followed by a Cannizzaro reaction.[2][3] This protocol outlines the necessary reagents, equipment, and procedural steps, along with purification techniques to obtain high-purity this compound.

Introduction

The synthesis of this compound from acetaldehyde and formaldehyde is a classic organic transformation that proceeds in a basic medium.[2][4] The reaction mechanism involves the initial aldol condensation of three moles of formaldehyde with one mole of acetaldehyde to form pentaerythrose.[2][3] This intermediate then undergoes a crossed Cannizzaro reaction with a fourth mole of formaldehyde, where the pentaerythrose is reduced to this compound, and the formaldehyde is oxidized to formic acid.[2][5] The choice of base, typically calcium hydroxide or sodium hydroxide, influences the reaction and by-product formation.[5][6] This application note provides a comprehensive guide for the successful synthesis and purification of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative laboratory-scale synthesis protocol.

ParameterValueReference
Reactants
Acetaldehyde210 g (4.77 moles)[7]
Paraformaldehyde800 g (26.7 moles formaldehyde)[7]
Calcium Hydroxide (powdered quicklime)180 g (3.22 moles)[7]
Water5.5 L[7]
Reaction Conditions
Reaction Temperature50-55 °C[7]
Stirring Time3 hours after addition of catalyst[7]
Purification
Hydrochloric Acid (concentrated)10 cc (for recrystallization)[7]
Activated Carbon (Norite)30 g (for decolorization)[7]
Yield and Product Characteristics
Total Yield360–370 g (55-57% of theoretical)[7]
Melting Point258–260 °C (corrected)[7]

Experimental Protocol

This protocol is based on a well-established procedure for the synthesis of this compound.[7]

Materials and Equipment:

  • Three-necked round-bottom flask (e.g., 1 L)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Reflux condenser

  • Heating mantle or water bath

  • Filtration apparatus (gravity and suction)

  • Beakers, Erlenmeyer flasks

  • Refrigerator

  • Acetaldehyde

  • Paraformaldehyde

  • Calcium oxide (quicklime) or Calcium hydroxide

  • Hydrochloric acid (concentrated and dilute)

  • Activated carbon (e.g., Norite)

  • Ethanol (for purification, optional)[6]

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a suspension of 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.[7]

  • Catalyst Addition: While vigorously stirring the suspension, slowly add 180 g of powdered quicklime (calcium oxide) in small portions.[7] The calcium oxide will react with water to form calcium hydroxide, the active catalyst.[6]

  • Temperature Control: Control the rate of addition of the quicklime to allow the temperature of the reaction mixture to rise to 50°C over 30 minutes. Do not exceed 55°C during the addition.[7] The mixture will develop a slight yellow color.

  • Reaction: After the addition of the catalyst is complete, continue stirring the mixture for three hours.[7]

  • Filtration and Neutralization: Filter the mixture by gravity. Acidify the yellow filtrate with dilute hydrochloric acid until it is acidic to litmus paper.[7]

  • Decolorization: Add 30 g of activated carbon (Norite) to the acidified filtrate and stir for five minutes. Filter the solution again to remove the activated carbon. The filtrate should be colorless.[7]

  • Crystallization:

    • Concentrate the filtrate under reduced pressure until crystals begin to separate.[7]

    • Allow the solution to stand in a refrigerator overnight to facilitate the crystallization of the first crop of this compound.[7]

    • Collect the crystals by filtration. This first crop will weigh approximately 300 g.[7]

    • Concentrate the mother liquor to obtain second, third, and fourth crops of crystals.[7]

  • Recrystallization and Final Product:

    • Combine all the crops of crystals (totaling approximately 410-420 g).[7]

    • Recrystallize the combined product from an equal weight of hot water containing 10 cc of concentrated hydrochloric acid.[7]

    • Add 5 g of activated carbon to remove any remaining color.[7]

    • Filter the hot solution and allow it to cool to obtain purified this compound crystals.

    • The final yield of pure this compound is expected to be 360–370 g, with a melting point of 258–260°C.[7]

Visualizations

Reaction Pathway:

ReactionPathway This compound Synthesis Pathway acetaldehyde Acetaldehyde (CH3CHO) pentaerythrose Pentaerythrose (C(CH2OH)3CHO) acetaldehyde->pentaerythrose Aldol Condensation formaldehyde1 3x Formaldehyde (HCHO) formaldehyde1->pentaerythrose base Base Catalyst (e.g., Ca(OH)2) base->pentaerythrose This compound This compound (C(CH2OH)4) pentaerythrose->this compound Cannizzaro Reaction formic_acid Formic Acid (HCOOH) pentaerythrose->formic_acid Oxidation formaldehyde2 Formaldehyde (HCHO) formaldehyde2->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

ExperimentalWorkflow Laboratory Synthesis Workflow for this compound start Start reactants Mix Acetaldehyde, Paraformaldehyde, and Water start->reactants catalyst Add Catalyst (e.g., CaO) reactants->catalyst reaction Stir and Maintain Temperature (50-55°C) catalyst->reaction filtration1 Gravity Filtration reaction->filtration1 acidification Acidify with HCl filtration1->acidification decolorization Add Activated Carbon and Filter acidification->decolorization concentration Concentrate Filtrate decolorization->concentration crystallization Crystallize in Refrigerator concentration->crystallization filtration2 Collect Crystals crystallization->filtration2 recrystallization Recrystallize from Acidified Hot Water filtration2->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Pentaerythritol Esterification with Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the esterification of pentaerythritol with fatty acids, a process used to synthesize this compound esters. These esters have applications as biolubricants, plasticizers, and in the formulation of coatings and inks. The protocols and data presented are compiled from various scientific sources to guide researchers in setting up and optimizing this reaction.

Introduction

This compound is a polyhydric alcohol with four primary hydroxyl groups, making it an excellent building block for creating tetraesters. The esterification with fatty acids is a condensation reaction where the hydroxyl groups of this compound react with the carboxyl groups of fatty acids to form ester linkages, with water as a byproduct. The reaction can be catalyzed by acids or bases, or it can be carried out at high temperatures without a catalyst. The properties of the resulting this compound ester are dependent on the chain length and saturation of the fatty acids used.

Experimental Protocols

Several methods for the esterification of this compound with fatty acids have been reported. The choice of protocol may depend on the specific fatty acid, desired product purity, and available equipment.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is a common and effective method for synthesizing this compound esters.

Materials:

  • This compound (PE)

  • Fatty Acid (e.g., Lauric Acid, Oleic Acid, or fatty acids from waste cooking oil)

  • Sulfuric Acid (H₂SO₄, 98%)

  • Toluene (as an azeotropic solvent)

  • Sodium Bicarbonate solution (for neutralization)

  • Sodium Chloride solution (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Magnetic stirrer

  • Heating mantle

  • Three-necked round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer.

  • Add the fatty acid, this compound, and toluene to the flask. The molar ratio of fatty acid to this compound can be varied, but a slight excess of the fatty acid is often used to drive the reaction towards the tetraester.[1]

  • Begin stirring the mixture and heat it to the desired reaction temperature (typically between 160-180°C).[1][2]

  • Once the reaction temperature is reached, carefully add the sulfuric acid catalyst (typically 1.5-2% by weight of the fatty acid).[1][2]

  • Continuously remove the water produced during the reaction using the Dean-Stark apparatus to shift the equilibrium towards the product side.

  • Maintain the reaction for a specified time, typically 6 hours.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the remaining acid catalyst by washing the mixture with a sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with a sodium chloride solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the toluene solvent using a rotary evaporator to obtain the crude this compound ester.

Protocol 2: Tin-Based Catalyst Esterification

Organometallic tin catalysts are also effective for this esterification.

Materials:

  • This compound (PE)

  • Fatty Acid (e.g., Oleic Acid)

  • Tin-based catalyst (e.g., Fascat 2003, stannous oxalate)[3][4]

  • Nitrogen gas supply

  • Vacuum setup

  • High-temperature reaction vessel with mechanical stirring

Procedure:

  • Charge the reaction vessel with this compound and the fatty acid.

  • Add the tin-based catalyst (e.g., 0.63 wt% Fascat 2003).[3]

  • Heat the mixture to a high temperature (e.g., 220°C) under a nitrogen atmosphere with constant stirring.[3]

  • Optionally, a vacuum can be applied to facilitate the removal of water.[5]

  • The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.

  • Cool the reaction mixture. The product may be used directly or purified further if necessary.

Protocol 3: Catalyst-Free (Autocatalytic) Esterification under Vacuum

This method avoids the use of a catalyst, simplifying purification, but requires higher temperatures and vacuum.

Materials:

  • This compound (PE)

  • Fatty Acid (e.g., Octanoic Acid)

  • High-temperature reaction vessel with mechanical stirring

  • Vacuum pump

Procedure:

  • Place the this compound and fatty acid in the reaction vessel.

  • Heat the mixture to a high temperature (e.g., 220-250°C) under vacuum.[5][6]

  • The vacuum helps to remove the water formed during the reaction, driving the equilibrium towards the formation of the ester.[6]

  • The reaction is typically carried out for 4-5 hours.[6]

  • Monitor the progress of the reaction by analyzing the acid value.

  • Once the reaction is complete, cool the product.

Data Presentation

The following tables summarize quantitative data from various studies on the esterification of this compound with fatty acids.

Table 1: Reaction Conditions for this compound Esterification

Fatty Acid SourceMolar Ratio (FA:PE)CatalystCatalyst Conc. (% w/w)Temperature (°C)Time (h)Solvent/VacuumReference
Oleic Acid1:1Fascat 20030.63220-Not specified[3]
Lauric Acid4.9:1H₂SO₄21806Toluene[7]
Waste Cooking OilNot specifiedH₂SO₄2170-1806Toluene[2]
Sunflower Oil Unsaturated Fatty Acids5:1H₂SO₄1.51606Toluene[1]
Not specifiedNot specifiedActivated CarbonNot specified150-250-Vacuum[5]
Rosin0.8-1.2 (OH:COOH)None-260-290-Not specified[8]
Acrylic AcidNot specifiedp-TSAup to 1.12100-130-Not specified[9]
Octanoic AcidNot specifiedNone-220-2504-5Vacuum[6]
Saturated Fatty Acids (C4-C10)Not specifiedTin-basedNot specified130-1954-8Not specified[4]
Stearic Acid4.7:1SnCl₂@HZSM-51.21053Not specified[10]

Table 2: Reaction Outcomes for this compound Esterification

Fatty Acid SourceProduct Yield (%)Conversion (%)Tetraester Content (%)Key FindingsReference
Oleic Acid92-94-95.23High yield and tetraester content achieved.[1]
Lauric Acid>55-4.4 (GC-FID)Product mixture contains mono-, di-, tri-, and tetraesters.[7]
Waste Cooking Oil-83.08-Successful conversion of waste oil to a potential biolubricant.[2]
Sunflower Oil Unsaturated Fatty Acids60--Synthesis of a green biolubricant base stock.[1]
Rosin---Kinetic study performed, showing temperature dependence.[8]
Octanoic Acid->98>96High conversion and tetraester content without a catalyst.[6]
Saturated Fatty Acids (C4-C10)->99.5-High conversion rate with a tin-based catalyst.[4]
Stearic Acid96.599.397.2High selectivity and yield with a solid acid catalyst.[10]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of this compound esters.

Esterification_Workflow Reactants Reactants (this compound, Fatty Acid, Solvent) Reaction_Setup Reaction Setup (Flask, Condenser, Stirrer, Heating) Reactants->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Esterification Esterification Reaction (Heating, Water Removal) Catalyst_Addition->Esterification Cooling Cooling to Room Temperature Esterification->Cooling Neutralization Neutralization (e.g., NaHCO3 wash) Cooling->Neutralization Washing Washing (e.g., Brine wash) Neutralization->Washing Drying Drying (e.g., Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Final_Product This compound Ester Solvent_Removal->Final_Product

Caption: General workflow for the synthesis of this compound esters.

This document provides a foundational understanding and practical guidance for the esterification of this compound with fatty acids. Researchers are encouraged to adapt these protocols to their specific needs and to consult the cited literature for more in-depth information.

References

Application Notes and Protocols: Pentaerythritol as a Crosslinking Agent in Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol and its derivatives are versatile polyol crosslinking agents utilized in the synthesis of a wide array of polymers for biomedical applications. Their multi-functional nature, stemming from the presence of multiple hydroxyl or acrylate groups, allows for the formation of robust, three-dimensional polymer networks. These networks are integral to the development of materials with tailored properties for drug delivery, tissue engineering, and other advanced therapeutic applications. The degree of crosslinking, dictated by the concentration and functionality of the this compound-based crosslinker, significantly influences the mechanical strength, swelling behavior, degradation kinetics, and drug release profile of the final polymer matrix.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, specifically this compound triacrylate (PETA) and this compound tetra-acrylate (PETRA), in the formulation of crosslinked polymers.

Data Presentation: Properties of this compound-Crosslinked Polymers

The following tables summarize the quantitative data on the physical and thermal properties of polymers crosslinked with this compound derivatives.

Table 1: Effect of this compound Tetra-acrylate (PETRA) Concentration on the Properties of Poly(ethylene oxide) (PEO) Hydrogels

PETRA Concentration (% w/w)Gel Fraction (%)Equilibrium Water Content (EWC) (%)Average Molecular Weight Between Crosslinks (Mc) ( g/mol )Mesh Size (ζ) (nm)Tensile Strength (kPa)
1.067.02 ± 1.3885.67 ± 0.4818,78429.3~15
2.578.45 ± 0.9575.21 ± 0.628,45119.8~25
5.085.11 ± 0.5465.89 ± 0.714,96515.1~40
7.587.98 ± 0.4160.12 ± 0.593,68912.9~55
10.089.47 ± 0.3656.56 ± 0.533,01111.6~70

Table 2: Thermal Properties of Poly(L-lactide)–this compound triacrylate (PLA-PETA) Copolymers

Molar Ratio (L-lactide : PETA)Glass Transition Temperature (Tg) (°C) (Before Crosslinking)Glass Transition Temperature (Tg) (°C) (After Photocrosslinking)Decomposition Temperature (Td) (°C)
3 : 1-7.847.7268 - 452
5 : 1Not ReportedNot ReportedNot Reported
7 : 1Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene oxide) (PEO) Hydrogels Crosslinked with this compound Tetra-acrylate (PETRA) via UV Irradiation

This protocol describes the preparation of PEO hydrogel films with varying concentrations of PETRA as a crosslinking agent.

Materials:

  • Poly(ethylene oxide) (PEO), Mw = 1,000,000 g/mol

  • This compound tetra-acrylate (PETRA)

  • Deionized water

Equipment:

  • Magnetic stirrer

  • UV curing chamber (e.g., with a medium-pressure mercury lamp)

  • Petri dishes

  • Vacuum oven

Procedure:

  • Prepare a stock solution of PEO by dissolving 8 g of PEO in 100 mL of deionized water with intensive stirring until a homogenous solution is formed.

  • To the PEO solution, add the desired amount of PETRA to achieve final concentrations of 1.0%, 2.5%, 5.0%, 7.5%, and 10.0% (w/w).

  • Stir the mixture thoroughly to ensure uniform distribution of the crosslinking agent.

  • Pour the resulting solutions into petri dishes to form films of a desired thickness.

  • Place the petri dishes in a UV curing chamber and expose them to UV radiation for a sufficient time to ensure complete crosslinking (e.g., 5-15 minutes, depending on the lamp intensity and distance from the sample).

  • After curing, wash the hydrogel films with deionized water to remove any unreacted monomers.

  • Dry the hydrogel films in a vacuum oven at room temperature until a constant weight is achieved.

Protocol 2: One-Pot Synthesis of Poly(L-lactide)–this compound Triacrylate (PLA-PETA) Copolymer

This protocol details the synthesis of a photocrosslinkable PLA-PETA polymer via ring-opening polymerization.

Materials:

  • L-lactide

  • This compound triacrylate (PETA)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene

  • Dichloromethane

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Vacuum line

  • Oil bath

  • Magnetic stirrer

Procedure:

  • Place the desired molar ratio of L-lactide and PETA (e.g., 3:1, 5:1, or 7:1) into a three-neck flask.

  • Dry the mixture under vacuum for at least 1 hour to remove any moisture.

  • Under an inert atmosphere (e.g., nitrogen or argon), add stannous octoate (as a catalyst) dissolved in toluene to the flask. The amount of catalyst is typically around 0.02 mol% of the monomer.

  • Heat the reaction mixture in an oil bath to 130°C with continuous stirring.

  • Allow the polymerization to proceed for 24 hours.

  • After cooling to room temperature, dissolve the crude polymer in dichloromethane.

  • Precipitate the polymer by slowly adding the solution to cold methanol.

  • Collect the precipitated polymer and dry it under vacuum to a constant weight.

Protocol 3: Characterization of Crosslinked Hydrogels

A. Swelling Studies

This protocol describes the determination of the swelling behavior of the prepared hydrogels.

Procedure:

  • Cut pre-weighed dry hydrogel discs of a known diameter (e.g., 10 mm) from each sample batch.

  • Immerse the discs in deionized water at 25°C for 72 hours.

  • Periodically remove the swollen gel discs, blot them with filter paper to remove excess surface water, and weigh them.

  • Calculate the percentage swelling using the following equation: Swelling (%) = [(Mt - M₀) / M₀] x 100 where Mt is the weight of the swollen gel at time t, and M₀ is the initial weight of the dry gel.

  • Calculate the equilibrium water content (EWC) using the following equation: EWC (%) = [(Ms - M₀) / Ms] x 100 where Ms is the weight of the swollen gel at equilibrium.

B. Determination of Crosslinking Density by Rheometry

This protocol outlines the use of a rheometer to determine the storage modulus (G'), which is related to the crosslinking density.

Procedure:

  • Use a rheometer with a parallel plate geometry.

  • Place a swollen, disc-shaped hydrogel sample onto the lower plate.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region of the material.

  • The storage modulus (G') value from the plateau of the frequency sweep is used to calculate the crosslinking density (νe) using the theory of rubber elasticity: νe = G' / (RT) where R is the ideal gas constant and T is the absolute temperature.

C. In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study using a dialysis method.

Procedure:

  • Load the hydrogel with a model drug by soaking the dried hydrogel in a concentrated drug solution until equilibrium is reached.

  • Place the drug-loaded hydrogel into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative drug release as a percentage of the initial drug loading.

Visualizations

Experimental_Workflow Experimental Workflow for this compound-Crosslinked Polymers cluster_synthesis Polymer Synthesis cluster_characterization Physicochemical Characterization cluster_application Application-Specific Evaluation s1 Monomer & this compound Crosslinker Selection s2 Polymerization Reaction (e.g., UV, Thermal) s1->s2 s3 Purification & Drying s2->s3 c1 Swelling Studies s3->c1 c2 Rheology (Crosslinking Density) s3->c2 c3 Mechanical Testing (Tensile Strength, Modulus) s3->c3 c4 Thermal Analysis (DSC/TGA) s3->c4 c5 Morphology (SEM) s3->c5 a1 Drug Loading c1->a1 a2 In Vitro Drug Release a1->a2 a3 Biocompatibility/Cytotoxicity Assays a2->a3

Caption: Workflow for the synthesis, characterization, and evaluation of this compound-crosslinked polymers.

Logical_Relationship Logical Relationships in Polymer Network Design A This compound Crosslinker Concentration & Functionality B Crosslinking Density A->B C Mechanical Properties (Strength, Modulus) B->C Increases D Swelling Ratio B->D Decreases G Biodegradation Rate B->G Decreases E Mesh Size D->E Increases with Swelling F Drug Diffusion & Release Rate E->F Affects F->G

Caption: Influence of this compound crosslinker on key polymer properties.

Synthesis of Pentaerythritol-Based Dendrimers and Star Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pentaerythritol-based dendrimers and star polymers. These highly branched, well-defined macromolecules are of significant interest for a range of applications, particularly in the field of drug delivery, owing to their unique structural and functional properties.

Introduction

This compound, a readily available and multifunctional core molecule, serves as an excellent scaffold for the construction of complex polymeric architectures. Its four primary hydroxyl groups provide a versatile platform for the divergent synthesis of dendrimers and the "core-first" synthesis of star polymers.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior layers of repeating units (generations), and a high density of functional terminal groups. Their globular shape and tunable surface chemistry make them ideal candidates for encapsulating therapeutic agents and targeting specific cells or tissues.

Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. While structurally less perfect than dendrimers, they offer a more straightforward synthetic approach and can be designed to have a high molecular weight and a variety of arm compositions, influencing their self-assembly and drug-loading characteristics.

This guide details established synthetic methodologies for both classes of polymers, including divergent synthesis for poly(amidoamine) (PAMAM) dendrimers and controlled radical and ring-opening polymerization techniques for star polymers.

I. Synthesis of this compound-Based Dendrimers

A. Divergent Synthesis of Poly(amidoamine) (PAMAM) Dendrimers

The divergent approach begins at the this compound core and extends outwards through a series of iterative reaction steps, with each iteration representing a new "generation" of the dendrimer.[1] This method allows for the precise control of size, molecular weight, and the number of surface functional groups. A common strategy involves an initial modification of this compound to introduce amine functionalities, followed by alternating Michael addition and amidation reactions.[2][3][4]

Experimental Workflow: Divergent Synthesis of PAMAM Dendrimers

G cluster_0 Core Modification cluster_1 Generation 0.5 cluster_2 Generation 1.0 cluster_3 Higher Generations This compound This compound Pentaerythritol_Derivative Pentaerythritol_Derivative This compound->Pentaerythritol_Derivative Introduction of Amine Groups PD_G0 Amine-Functionalized Core (G0) MA Methyl Acrylate PD_G0->MA Michael Addition Ester_Terminated_G0_5 Ester-Terminated (G0.5) MA->Ester_Terminated_G0_5 Excess Methyl Acrylate EDA Ethylenediamine Ester_Terminated_G0_5->EDA Amidation Amine_Terminated_G1 Amine-Terminated (G1.0) EDA->Amine_Terminated_G1 Excess Ethylenediamine Repeat Purification & Characterization Amine_Terminated_G1->Repeat Repeat Steps Higher_Gen_Dendrimers G2, G3, G4, etc. Repeat->Higher_Gen_Dendrimers Iterative Michael Addition & Amidation

Caption: Divergent synthesis workflow for PAMAM dendrimers.

Protocol 1: Synthesis of this compound-Core PAMAM Dendrimer (Generation 1.0)

This protocol outlines the initial steps for creating a first-generation PAMAM dendrimer using a this compound derivative as the core.

Materials:

  • This compound-based amine core (e.g., a derivative with 12 initial branches)[2]

  • Methyl acrylate (MA)

  • Ethylenediamine (EDA)

  • Methanol

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Round-bottom flasks

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Michael Addition (Generation 0.5)

  • Dissolve the this compound-based amine core in methanol in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution in an ice bath.

  • Slowly add a slight excess (~10%) of methyl acrylate dropwise while stirring.[1]

  • Allow the reaction mixture to stir at room temperature for 48 hours.

  • Remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator to obtain the ester-terminated dendrimer (Generation 0.5) as a viscous syrup.[1]

Step 2: Amidation (Generation 1.0)

  • Dissolve the resulting ester-terminated dendrimer in methanol.

  • In a separate flask, prepare a solution of a large excess of ethylenediamine in methanol.

  • Slowly add the dendrimer solution to the ethylenediamine solution under stirring.

  • Stir the mixture at room temperature for 72 hours.

  • Remove the excess ethylenediamine and methanol under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate to remove any remaining impurities.

  • Evaporate the aqueous phase to yield the amine-terminated Generation 1.0 dendrimer.

Step 3: Purification and Characterization

  • Purification: The synthesized dendrimers can be purified by dialysis using an appropriate molecular weight cutoff membrane to remove low molecular weight impurities and trailing generation defects.[5]

  • Characterization: Confirm the structure and purity of each generation using:

    • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure and the completion of each reaction step.

    • FTIR Spectroscopy: To identify the functional groups present (e.g., disappearance of ester carbonyl and appearance of amide bands).

    • Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight and assess monodispersity.[6]

    • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (polydispersity index, PDI).

Quantitative Data for this compound-Core PAMAM Dendrimers

GenerationTheoretical Molecular Weight ( g/mol )Measured Diameter (Å)Number of Surface Groups
G0517154
G11,430228
G23,2562916
G36,9093632
G414,2154564
G528,82654128

Note: Data is based on commercially available PAMAM dendrimers with an ethylenediamine core, which provides a close approximation for this compound-core analogs. Actual values may vary based on the specific core structure and synthetic efficiency.[5][7][8]

II. Synthesis of this compound-Based Star Polymers

The "core-first" approach is a straightforward method for synthesizing star polymers, where polymer arms are grown from a multifunctional initiator, in this case, this compound. Two powerful and widely used techniques for this purpose are Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP).

A. Ring-Opening Polymerization (ROP) of Lactide and ε-Caprolactone

ROP is a versatile method for producing biodegradable polyesters such as poly(L-lactide) (PLLA) and poly(ε-caprolactone) (PCL). This compound acts as a tetra-functional initiator, and a catalyst, typically stannous octoate (Sn(Oct)₂), is used to facilitate the polymerization.[9][10][11]

Experimental Workflow: ROP Synthesis of Star Polymers

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up & Purification This compound This compound Monomer Cyclic Ester Monomer (e.g., L-lactide, ε-caprolactone) This compound->Monomer Add Initiator Catalyst Sn(Oct)₂ in Toluene Monomer->Catalyst Add Catalyst Heating 120-160°C Catalyst->Heating Heat under Inert Atmosphere Polymerization Star Polymer Formation Heating->Polymerization Bulk Polymerization Dissolution e.g., Chloroform Polymerization->Dissolution Dissolve in Solvent Precipitation e.g., Methanol Dissolution->Precipitation Precipitate in Non-solvent Filtration Vacuum Filtration Precipitation->Filtration Filter and Dry

Caption: ROP synthesis workflow for star polymers.

Protocol 2: Synthesis of 4-Arm Star-Shaped Poly(L-lactide) (sPLLA)

Materials:

  • This compound

  • L-lactide

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Chloroform

  • Methanol

  • Flame-dried Erlenmeyer flask

  • Magnetic stirrer and oil bath

  • Argon or Nitrogen gas

Procedure:

  • Weigh this compound (e.g., 1 mmol) and L-lactide (e.g., 40 mmol) into a flame-dried Erlenmeyer flask under an argon atmosphere.[9]

  • Add a magnetic stir bar.

  • Inject a solution of Sn(Oct)₂ in toluene (e.g., 0.04 mmol in a 0.4 M solution) into the flask.[9]

  • Immerse the flask in a preheated oil bath at 160°C.[9]

  • Allow the reaction to proceed for 2 hours, during which the mixture will become viscous.[9]

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dissolve the crude polymer in a minimal amount of chloroform.

  • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by vacuum filtration and dry it under vacuum at 50°C for 24 hours.

Quantitative Data for this compound-Initiated Star Polymers (ROP)

PolymerMonomer/Initiator RatioTemperature (°C)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (Measured)PDI (Mw/Mn)
sPLLA40:11605,900--
sPLLA80:112011,600--
sPCLVaried120-Up to 115,000As low as 1.17

Note: Experimental data can vary based on reaction conditions and purification methods.[9]

B. Atom Transfer Radical Polymerization (ATRP) of Styrene

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. A this compound-based initiator with ATRP initiating sites (e.g., bromoester groups) is used to grow polystyrene arms.

Protocol 3: Synthesis of 4-Arm Star-Shaped Polystyrene

Materials:

  • This compound-based tetrafunctional ATRP initiator (e.g., this compound tetrakis(2-bromoisobutyrate))

  • Styrene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (as an internal standard, optional)

  • Toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and oil bath

  • Nitrogen gas

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add CuBr and the this compound-based initiator.

  • Add degassed styrene and PMDETA via syringe.

  • Purge the reaction mixture with nitrogen for 20-30 minutes to remove any residual oxygen.

  • Place the flask in a preheated oil bath at 110°C and stir.[12]

  • Monitor the reaction progress by taking samples at timed intervals and analyzing monomer conversion by GC or NMR.

  • After the desired conversion is reached (typically below 20% to maintain control and low polydispersity for star polymers), stop the reaction by opening the flask to air and cooling to room temperature.[13]

  • Dilute the reaction mixture with toluene and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large volume of methanol.

  • Filter the polymer and dry under vacuum at 60°C for 24 hours.

Quantitative Data for this compound-Initiated Star Polymers (ATRP)

PolymerMonomer/Initiator RatioConversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
Polystyrene100:1~15-20~15,000-20,000Varies< 1.3
Polystyrene200:1~15-20~30,000-40,000Varies< 1.3

Note: The molecular weight of star polymers can be controlled by the monomer-to-initiator ratio and the reaction time (conversion).[13][14][15]

III. Applications in Drug Delivery

This compound-based dendrimers and star polymers are highly promising as nanocarriers for drug delivery. Their unique architectures allow for the encapsulation of hydrophobic drugs within their core, while their functionalizable surfaces can be modified with targeting ligands or hydrophilic polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time.[16][17]

Conceptual Drug Delivery Mechanism

G cluster_0 Formulation cluster_1 Systemic Circulation cluster_2 Tumor Targeting & Drug Release Polymer Dendrimer or Star Polymer Encapsulation Drug-Loaded Nanocarrier Polymer->Encapsulation Encapsulation Drug Hydrophobic Drug Drug->Encapsulation Circulation Circulation in Bloodstream EPR Accumulation in Tumor Tissue Circulation->EPR EPR Effect Internalization Endocytosis EPR->Internalization Cellular Uptake Release Release Internalization->Release Drug Release (e.g., low pH) Therapeutic_Effect Apoptosis/Cell Death Release->Therapeutic_Effect Therapeutic Effect

Caption: Enhanced Permeability and Retention (EPR) mediated drug delivery.

This diagram illustrates a passive targeting mechanism where the nanocarrier accumulates in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage of tumors allow for the preferential accumulation of nanoparticles. Once at the tumor site, the nanocarrier can be internalized by cancer cells, and the encapsulated drug is released in response to the intracellular environment (e.g., lower pH in endosomes), leading to a therapeutic effect.

References

Application Notes and Protocols for the Formulation of Alkyd Resins Using Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation of alkyd resins utilizing pentaerythritol. The information is intended to guide researchers and professionals in the synthesis and characterization of these versatile polymers.

Alkyd resins are polyesters modified with fatty acids, derived from the reaction of a polyhydric alcohol, a polybasic acid, and fatty acids or oils.[1][2] this compound, a tetrafunctional polyol, is a key raw material in the production of alkyd resins, imparting significant benefits to the final product. Its four primary hydroxyl groups allow for a high degree of cross-linking, resulting in coatings with enhanced hardness, gloss retention, and durability.[3][4][5] The compact and stable structure of this compound also contributes to excellent water resistance and a good balance between drying speed and viscosity in the final resin formulation.[6]

Core Principles of Alkyd Resin Formulation with this compound

The formulation of alkyd resins using this compound can be approached through two primary synthesis methods: the alcoholysis (or monoglyceride) process and the fatty acid process.[7]

  • Alcoholysis (Monoglyceride) Process: This is a two-stage method. In the first stage, a triglyceride oil (e.g., soybean oil, linseed oil) is reacted with a polyol (a portion of the this compound or glycerol) at high temperatures in the presence of a catalyst to form monoglycerides.[8] This is necessary because the oil and polybasic acid are often immiscible. The formation of monoglycerides is monitored by checking their solubility in methanol.[3] In the second stage, the polybasic acid (e.g., phthalic anhydride) and the remaining polyol are added to the monoglyceride mixture, and polyesterification is carried out to form the alkyd resin.[3][8]

  • Fatty Acid Process: This is a one-step process where fatty acids, this compound, and the polybasic acid are all reacted together.[7] This method allows for more precise control over the resulting resin's composition and can be completed in a shorter time.[7]

The properties of the final alkyd resin are highly dependent on the "oil length," which is the percentage of fatty acid in the resin formulation by weight.[9]

  • Long oil alkyds (>60% fatty acid): Offer greater flexibility and are typically used in architectural coatings.[9][10]

  • Medium oil alkyds (40-60% fatty acid): Provide a balance of hardness and flexibility, suitable for air-drying coatings.[9][10]

  • Short oil alkyds (<40% fatty acid): Result in harder, more brittle coatings, often used in baking enamels.[9][10]

Quantitative Data on Formulations

The following tables summarize example formulations for this compound-based alkyd resins and the typical resulting properties.

Table 1: Example Formulations for this compound-Based Alkyd Resins

Formulation IDPolyolDibasic AcidOil/Fatty AcidCatalystSynthesis MethodReference
A This compound (12.9 g)Terephthalic Acid (TPA) (26.9 g)Soybean Oil (66.5 g)Not SpecifiedModified Alcoholysis
B This compound (17 wt%)Isophthalic Acid (5 wt%)Palmitic Acid (72 wt%)Not SpecifiedFatty Acid[11]
C This compoundPhthalic AnhydrideSoybean OilLitharge (PbO)Alcoholysis

Table 2: Typical Properties of this compound-Based Alkyd Resins

PropertyLong Oil AlkydMedium Oil AlkydShort Oil AlkydReference
Oil Length (%) > 6040 - 60< 40[9]
Acid Value (mg KOH/g) 3 - 105 - 155 - 20[10]
Viscosity LowerMediumHigher[12]
Drying Time SlowerModerateFaster[12]
Hardness SofterMediumHarder[12]
Flexibility HighGoodLow[12]
Application Architectural CoatingsAir-drying CoatingsBaking Enamels[10]

Experimental Protocols

Synthesis of this compound-Based Alkyd Resin via Alcoholysis

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Soybean oil

  • This compound

  • Phthalic anhydride

  • Litharge (PbO) or other suitable catalyst (e.g., lithium hydroxide)

  • Xylene (for azeotropic removal of water)

  • Nitrogen gas supply

Equipment:

  • Five-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, Dean-Stark trap with a condenser, and a sampling port.

  • Heating mantle

Procedure:

  • Alcoholysis Stage:

    • Charge the soybean oil and a portion of the this compound into the reaction kettle.

    • Add the catalyst (e.g., 0.05% of the oil weight).

    • Start stirring and begin purging the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 230-240°C.

    • Maintain this temperature and monitor the reaction by taking samples periodically and testing their solubility in methanol (typically 1 part reaction mixture to 2-3 parts methanol). The reaction is complete when a clear solution is obtained.

    • Once the alcoholysis is complete, cool the mixture to below 200°C.

  • Esterification Stage:

    • Add the phthalic anhydride and the remaining this compound to the reactor.

    • Add a small amount of xylene (e.g., 2-5% of the total charge) to facilitate the azeotropic removal of water produced during esterification.

    • Gradually reheat the mixture to 230-250°C.

    • Collect the water of reaction in the Dean-Stark trap.

    • Monitor the progress of the reaction by measuring the acid value of the resin at regular intervals.

    • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) is reached.

  • Cooling and Dilution:

    • Once the desired acid value is achieved, turn off the heat and allow the reactor to cool.

    • While cooling, add a suitable solvent (e.g., mineral spirits or xylene) to achieve the desired viscosity and solids content.

Characterization Protocols

The acid value is a measure of the free carboxylic acid groups in the resin and is a critical parameter for monitoring the progress of the esterification reaction.[10]

Materials:

  • Alkyd resin sample

  • Solvent mixture (e.g., toluene/ethanol 2:1 v/v)[13]

  • Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol

  • Phenolphthalein indicator solution

Procedure:

  • Accurately weigh approximately 1-2 g of the alkyd resin sample into a conical flask.[10]

  • Dissolve the sample in 50 mL of the solvent mixture.[13]

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Calculate the acid value using the following formula:[10] Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the resin sample (g)

FTIR spectroscopy is used to identify the functional groups present in the alkyd resin and to confirm the esterification reaction.

Procedure:

  • Prepare the sample by either casting a thin film of the resin on a KBr pellet or by dissolving the resin in a suitable solvent and analyzing it in a liquid cell. For cured films, a small scraping of the film can be mixed with KBr powder and pressed into a pellet.[14]

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks:

    • Broad O-H stretch: ~3500 cm⁻¹ (from hydroxyl groups of this compound and fatty acids, decreases as the reaction proceeds)

    • C-H stretches: ~2850-2950 cm⁻¹ (from alkyl chains of fatty acids)

    • C=O stretch (ester): ~1735 cm⁻¹ (strong peak, indicates the formation of the polyester backbone)[12]

    • C=C stretch (aromatic): ~1600 cm⁻¹ (from phthalic anhydride)

    • C-O stretch (ester): ~1100-1250 cm⁻¹ (strong peak, also indicates ester formation)

GPC is used to determine the molecular weight distribution of the alkyd resin.

Procedure:

  • Prepare a dilute solution of the alkyd resin in a suitable solvent (e.g., tetrahydrofuran - THF).

  • Filter the solution to remove any particulate matter.

  • Inject the sample into the GPC system.

  • The system separates the polymer molecules based on their size in solution.

  • Use a calibration curve generated from polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

Alkyd_Resin_Synthesis_Pathway cluster_reactants Raw Materials cluster_process Synthesis Process cluster_product Product & Characterization Fatty_Acids Fatty Acids / Triglyceride Oil Alcoholysis Alcoholysis (Monoglyceride Formation) Fatty_Acids->Alcoholysis Heat, Catalyst This compound This compound This compound->Alcoholysis Dibasic_Acid Dibasic Acid (e.g., Phthalic Anhydride) Esterification Polyesterification Dibasic_Acid->Esterification Alcoholysis->Esterification Monoglyceride Alkyd_Resin Alkyd Resin Esterification->Alkyd_Resin Water Removal Characterization Characterization (Acid Value, FTIR, GPC) Alkyd_Resin->Characterization

Caption: Synthesis pathway for this compound-based alkyd resins.

Experimental_Workflow Start Start: Raw Material Selection Formulation Formulation Calculation (Oil Length, Stoichiometry) Start->Formulation Synthesis Synthesis (Alcoholysis or Fatty Acid Process) Formulation->Synthesis Monitoring In-Process Monitoring (Acid Value, Viscosity) Synthesis->Monitoring Monitoring->Synthesis Continue Reaction Cooling Cooling and Dilution Monitoring->Cooling Target Reached Final_Product Final Alkyd Resin Cooling->Final_Product Characterization Full Characterization (FTIR, GPC, Hydroxyl Value) Final_Product->Characterization Application Application Testing (Drying Time, Hardness, Gloss) Final_Product->Application End End: Product Evaluation Characterization->End Application->End

Caption: Experimental workflow for alkyd resin formulation.

References

Application Notes and Protocols for Pentaerythritol Derivatives in Synthetic Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pentaerythritol derivatives, specifically this compound esters (PE esters), in the formulation of high-performance synthetic lubricants. The content covers the synthesis, key properties, and performance evaluation of these bio-based lubricants, which are gaining prominence due to their excellent thermal stability, biodegradability, and lubricity.

Introduction to this compound Ester Lubricants

This compound esters are synthetic lubricants produced through the esterification of this compound, a polyol alcohol, with various fatty acids.[1][2] These esters are highly valued for their superior thermal and oxidative stability, low volatility, and excellent viscosity-temperature characteristics, making them suitable for demanding applications such as aviation turbine oils, environmentally friendly hydraulic fluids, and industrial gear oils.[2][3] Their molecular structure, which lacks β-hydrogens, contributes to their high stability. The versatility in the choice of fatty acids allows for the tailoring of lubricant properties to specific performance requirements.[4]

Synthesis of this compound Esters

This compound esters are typically synthesized via direct esterification or transesterification.

Direct Esterification Protocol

This protocol describes the synthesis of this compound esters by the direct reaction of this compound with carboxylic acids.

Materials:

  • This compound (technical grade)

  • Carboxylic acid mixture (e.g., C5-C10 fatty acids)[5]

  • Esterification catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)[6][7]

  • Toluene (as azeotropic solvent)

  • Nitrogen gas supply

  • Sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark apparatus with a condenser[2]

  • Heating mantle

  • Vacuum distillation setup

Procedure:

  • Charge the four-necked round-bottom flask with this compound, the desired mixture of carboxylic acids (a slight excess of acid is typically used to drive the reaction to completion), and toluene.[5]

  • Add the esterification catalyst to the mixture.

  • Assemble the flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus.

  • Begin stirring and gently purge the system with nitrogen gas.

  • Heat the mixture to the reaction temperature (typically 150-220°C).[8] Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[2][5]

  • Monitor the reaction progress by the amount of water collected. The reaction is considered complete when water evolution ceases (typically after several hours).[2]

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acidic catalyst and unreacted acids by washing the mixture with a sodium carbonate solution, followed by water washes until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene and any remaining volatile components by vacuum distillation to obtain the final this compound ester product.[5]

Transesterification Protocol

This protocol outlines the synthesis of this compound esters from vegetable oils, which involves a two-step transesterification process.

Materials:

  • Vegetable oil (e.g., rapeseed oil, palm oil)[9][10]

  • Methanol

  • Catalyst for the first step (e.g., sodium methoxide)

  • This compound

  • Catalyst for the second step (e.g., sodium methoxide)

  • Nitrogen gas supply

  • Equipment for washing and purification as in the direct esterification protocol.

Equipment:

  • Four-necked round-bottom flask with an ultrasonic probe (optional, can enhance reaction rate)[9]

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation setup

Procedure:

  • First Transesterification (Vegetable Oil to Fatty Acid Methyl Esters - FAMEs):

    • Place the vegetable oil and methanol in the reaction flask.

    • Add the catalyst (e.g., sodium methoxide).

    • Heat the mixture under reflux with stirring for 1-2 hours to produce FAMEs and glycerol.

    • After cooling, separate the lower glycerol layer from the upper FAMEs layer using a separatory funnel.

    • Wash the FAMEs layer with water to remove any residual catalyst and glycerol.

  • Second Transesterification (FAMEs to this compound Esters):

    • Charge the purified FAMEs and this compound into the reaction flask.

    • Add the catalyst for the second step.

    • Heat the mixture under vacuum with stirring. The application of ultrasound can reduce the reaction time.[9]

    • Methanol produced during the reaction is removed by distillation.

    • The reaction is monitored until the desired conversion is achieved.

    • The resulting this compound ester is then purified using similar washing and vacuum distillation steps as in the direct esterification protocol to remove unreacted starting materials and catalyst residues.

Performance Data of this compound Ester Lubricants

The properties of this compound esters can be tailored by the choice of the fatty acids used in their synthesis. The following tables summarize key performance data for various this compound ester formulations.

Table 1: Physicochemical Properties of this compound Esters

PropertyPE Ester from 10-undecylenic acid[6]PE Ester from Vegetable Oil (PE)[9]Blend (75% PE, 25% SAE30) (PE75)[9]Commercial Compressor Oil (SAE30)[9]5 mm²/s PE Ester Base Oil[7]
Kinematic Viscosity @ 40°C (cSt) 212.1---23.0 - 24.8
Kinematic Viscosity @ 100°C (cSt) 809.098.769.194.78 - 5.0
Viscosity Index 40612810798132 - 134
Flash Point (°C) 301210242218-
Pour Point (°C) -15---< -60
Density 1.0741 g/cm³----

Table 2: Tribological Performance of this compound Ester Lubricants

LubricantTest ConditionsCoefficient of Friction (COF)Specific Wear Rate (SWR)Source
PE Ester from Vegetable Oil (PE) Pin-on-disc, High Load & SpeedHigher than PE75Higher than PE75[9]
Blend (75% PE, 25% SAE30) (PE75) Pin-on-disc, High Load & SpeedLower than PE and SAE30Lower than PE and SAE30[9]
Commercial Compressor Oil (SAE30) Pin-on-disc, High Load & SpeedHigher than PE75Higher than PE75[9]

Experimental Protocols for Lubricant Characterization

The performance of synthetic lubricants is evaluated using standardized testing methods. Below are protocols for key lubricant properties based on ASTM standards.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.

Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Place the viscometer in a constant temperature bath set to the desired temperature (typically 40°C or 100°C) and allow it to equilibrate.[11]

  • Pour the lubricant sample into the viscometer.

  • Using suction, draw the sample up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the sample to flow down under gravity.

  • Start the stopwatch when the leading edge of the sample passes the upper timing mark and stop it when it passes the lower timing mark.

  • Record the flow time.

  • Repeat the measurement to ensure accuracy.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Viscosity Index (ASTM D2270)

Objective: To determine the viscosity index (VI), an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

Procedure:

  • Determine the kinematic viscosity of the lubricant at both 40°C and 100°C using the ASTM D445 protocol.

  • Use the measured viscosities and standard tables or formulas provided in the ASTM D2270 standard to calculate the viscosity index.

Flash Point (ASTM D92)

Objective: To determine the flash point of the lubricant, which is the lowest temperature at which its vapors will ignite when an ignition source is passed over it.

Apparatus: Cleveland Open Cup (COC) apparatus, thermometer, heat source, ignition source.

Procedure:

  • Fill the test cup of the COC apparatus with the lubricant sample to the filling mark.

  • Place the thermometer in the designated opening.

  • Heat the sample at a specified, steady rate.

  • At prescribed temperature intervals, pass a small flame across the surface of the liquid.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite.

Pour Point (ASTM D97)

Objective: To determine the pour point of the lubricant, which is the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.

Apparatus: Test jar, thermometer, cooling bath.

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • Cool the sample in a cooling bath at a specified rate.

  • At every 3°C interval, remove the jar from the bath and tilt it to see if the oil flows.

  • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

Oxidation Stability (ASTM D943)

Objective: To evaluate the oxidation stability of the lubricant in the presence of oxygen, water, and metal catalysts at an elevated temperature.

Apparatus: Oxidation cell with a condenser, oxygen delivery tube, catalyst coils (iron and copper), heating bath, equipment for measuring the Total Acid Number (TAN).

Procedure:

  • Place the lubricant sample, distilled water, and the iron-copper catalyst coil into the oxidation cell.

  • Assemble the cell with the condenser and oxygen delivery tube.

  • Immerse the cell in a heating bath maintained at 95°C.

  • Bubble oxygen through the sample at a specified rate.

  • Periodically withdraw small aliquots of the sample and measure the Total Acid Number (TAN).

  • The test is continued until the TAN reaches a specified value (e.g., 2.0 mg KOH/g), and the time taken is reported as the oxidation lifetime.[12]

Tribological Properties (Wear and Friction Testing) (ASTM D4172)

Objective: To evaluate the wear-preventive and friction-reducing properties of the lubricant under boundary lubrication conditions.

Apparatus: Four-ball wear tester, steel balls, microscope for measuring wear scars.

Procedure:

  • Three steel balls are clamped together in a test cup, and the fourth ball is placed on top, held in a chuck.

  • The test cup is filled with the lubricant sample.

  • A specified load is applied to the top ball, and it is rotated at a constant speed for a set duration and temperature.[13]

  • After the test, the three lower balls are cleaned, and the average diameter of the wear scars formed on their surfaces is measured using a microscope.

  • The coefficient of friction is also recorded during the test.

  • A smaller wear scar diameter and a lower coefficient of friction indicate better lubricating performance.[13]

Visualizations

The following diagrams illustrate the synthesis workflow for this compound esters and the relationship between their structure, properties, and applications.

Synthesis_Workflow cluster_reactants Raw Materials cluster_process Synthesis Process cluster_product Final Product This compound This compound Fatty_Acids Fatty Acids / Vegetable Oils Esterification Esterification / Transesterification Fatty_Acids->Esterification Catalyst Catalyst Catalyst->Esterification Purification Neutralization, Washing, Vacuum Distillation Esterification->Purification Crude Product PE_Ester This compound Ester Lubricant Base Stock Purification->PE_Ester Purified Product

Caption: Workflow for the synthesis of this compound ester lubricants.

Structure_Property_Application cluster_structure Molecular Structure cluster_properties Key Properties cluster_applications Applications PE_Backbone This compound Backbone (No β-Hydrogens) Fatty_Acid_Chain Fatty Acid Chain (Length, Branching, Unsaturation) Viscosity Good Viscosity-Temp. Characteristics (High VI) Fatty_Acid_Chain->Viscosity Low_Temp Excellent Low-Temp. Fluidity (Low Pour Point) Fatty_Acid_Chain->Low_Temp Lubricity Superior Lubricity & Wear Protection Fatty_Acid_Chain->Lubricity Thermal_Stability High Thermal & Oxidative Stability Aviation Aviation Turbine Oils Thermal_Stability->Aviation Automotive High-Performance Engine Oils Thermal_Stability->Automotive Viscosity->Aviation Industrial Industrial Gear & Compressor Oils Viscosity->Industrial Hydraulic Environmentally Friendly Hydraulic Fluids Viscosity->Hydraulic Low_Temp->Aviation Low_Temp->Automotive Lubricity->Industrial Lubricity->Automotive Biodegradability High Biodegradability Biodegradability->Hydraulic

References

Application Notes and Protocols for the Quantification of Pentaerythritol in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of pentaerythritol in various mixtures. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and are intended to offer a comprehensive guide for laboratory personnel.

Introduction

This compound (PE) is a polyhydric alcohol with a wide range of industrial applications, including the manufacturing of alkyd resins, plasticizers, explosives, and synthetic lubricants. Accurate quantification of this compound in raw materials, reaction mixtures, and final products is crucial for quality control, process optimization, and research and development. This document outlines validated analytical methods for the determination of this compound and its related compounds.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

Due to its low volatility, this compound and its oligomers require derivatization prior to GC analysis to convert them into more volatile compounds. Acetylation and silylation are the most common derivatization techniques.

Protocol 1: Acetylation Derivatization for GC-FID Analysis

This protocol describes the conversion of this compound to this compound tetraacetate, which is sufficiently volatile for GC analysis.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 100 mg of the sample containing this compound into a reaction vial.

    • Add 1.0 mL of a derivatization reagent mixture consisting of acetic anhydride and pyridine (1:1 v/v).[1] For samples containing both monothis compound (MPE) and dithis compound (DPE), mannitol and 4-diethylaminopyridine can be added to the mixture.[2]

    • Seal the vial and heat at 120°C for 1 hour, shaking the reaction solution every 10 minutes until the solution turns clear.[2]

    • Cool the vial to room temperature.

    • The resulting solution containing the acetate derivatives is ready for GC-FID analysis.[2] For some applications, a simple treatment with acetic anhydride is sufficient to quantitatively convert polyhydric alcohols to their acetate esters.[3]

  • GC-FID Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: Stainless steel chromatographic column (1 m x 3 mm i.d.) packed with 3% OV-17 + 3% XE-60 on 101 AW-WS (150-180 µm).[2]

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 10 minutes.

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare calibration standards of pure this compound that have undergone the same derivatization procedure.

    • Construct a calibration curve by plotting the peak area of the this compound tetraacetate derivative against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for GC Analysis with Acetylation Derivatization:

cluster_prep Sample Preparation & Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Sample containing this compound Reagents Add Acetic Anhydride & Pyridine Sample->Reagents Heat Heat at 120°C Reagents->Heat DerivatizedSample Acetylated this compound (in solution) Heat->DerivatizedSample Inject Inject into GC DerivatizedSample->Inject GC_Column Separation on GC Column Inject->GC_Column FID_Detection Detection by FID GC_Column->FID_Detection Chromatogram Generate Chromatogram FID_Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Workflow for GC-FID analysis of this compound with acetylation.
Protocol 2: Silylation Derivatization for GC-FID Analysis

This protocol is suitable for samples where acetylation may not be ideal. Silylation converts the hydroxyl groups to trimethylsilyl (TMS) ethers.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • For aqueous solutions containing formaldehyde, a preliminary oximation step is recommended to avoid interference. Add hydroxylamine hydrochloride to the aqueous sample before silylation.

    • For other samples, accurately weigh approximately 50 mg of the sample into a vial and dissolve it in a suitable solvent (e.g., pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The solution is now ready for GC analysis.

  • GC-FID Conditions:

    • GC System: PerkinElmer AutoSystem XL or equivalent.

    • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

    • Injector Temperature: 270°C.

    • Detector (FID) Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 15 minutes.

    • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL (splitless).

  • Quantification:

    • Follow the same quantification procedure as described for the acetylation method, using silylated this compound standards.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers the advantage of analyzing this compound directly in aqueous solutions without the need for derivatization. Different detectors can be used depending on the sample matrix and required sensitivity.

Protocol 3: Direct Analysis of this compound in Aqueous Solutions by HPLC-UV

This method is suitable for the direct quantification of this compound in aqueous mixtures.

Experimental Protocol:

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If the concentration of this compound is expected to be high, dilute the sample with deionized water to bring it within the calibration range (e.g., 1-100 mg/dm³).[4]

  • HPLC Conditions:

    • HPLC System: Shimadzu LC-20A or equivalent.

    • Column: A C18 alkyl-bond column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5] Alternatively, a column with weakly crosslinked styrene-divinylbenzene resins can be employed.[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v).[5] Alternatively, a 0.0002 M solution of sulfuric acid in deionized water can be used as the eluent.[4]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: Ambient or controlled at 30°C.

    • Detector: UV detector set at a low wavelength, typically 190 nm[4] or 196 nm.[5]

    • Injection Volume: 20 µL.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound in deionized water.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for Direct HPLC-UV Analysis:

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Aqueous Sample containing this compound Filter Filter through 0.45 µm filter Sample->Filter Dilute Dilute with Deionized Water (if necessary) Filter->Dilute PreparedSample Prepared Sample Dilute->PreparedSample Inject Inject into HPLC PreparedSample->Inject HPLC_Column Separation on C18 Column Inject->HPLC_Column UV_Detection Detection by UV (190-196 nm) HPLC_Column->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Workflow for direct HPLC-UV analysis of this compound.
Protocol 4: Analysis of this compound and Dithis compound by HPLC-RI

A refractive index (RI) detector can be used as an alternative to a UV detector, especially when the analytes lack a strong chromophore.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • HPLC System: Waters Alliance 2695 or equivalent with a refractive index detector.

    • Column: LUNA 5 µm C18 column (150 mm x 4.60 mm).[6]

    • Mobile Phase: Superpure water.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare calibration standards of this compound and dithis compound in superpure water.

    • Construct calibration curves based on the peak areas of the analytes.

    • Quantify the analytes in the sample using the calibration curves.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical methods.

Table 1: Gas Chromatography Methods

ParameterAcetylation GC-FIDSilylation GC-FID
Analyte(s) Monothis compound, Dithis compoundThis compound and its oligomers
Relative Standard Deviation (RSD) MPE: < 0.21%, DPE: < 0.14%[2]Not specified
Deviation from Standard Values < 0.7%[2]Not specified
Typical Application Analysis of reaction mixturesAnalysis of commercial grades of this compound

Table 2: High-Performance Liquid Chromatography Methods

ParameterHPLC-UV (Direct)HPLC-RI (Direct)Non-aqueous RP-HPLC-ELSD
Analyte(s) This compound, Dithis compoundDithis compoundThis compound Tetrastearate
Linearity Range 1-100 mg/dm³ (for PE)[4]Not specified0.05-0.2 mg/mL[7]
Coefficient of Determination (R²) > 0.999[4]0.9997[6]> 0.999[7]
Limit of Detection (LOD) Not specifiedNot specified0.03 mg/mL[7]
Relative Standard Deviation (RSD) PE: 2.4%, DPE: 4.5%[5]0.1% - 0.3%[6]1.6%[7]
Recovery PE: 96.36%, DPE: 95.78%[5]Not specified100-101%[7]
Typical Application Industrial production process analysis[5]Analysis of dithis compound samplesQuantification in polycarbonate matrix[7]

References

Application Note: Gas Chromatography (GC) Analysis of Pentaerythritol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaerythritol (PE) is a versatile polyhydric alcohol widely used in the synthesis of polymers, explosives, and lubricants. The manufacturing process of this compound, which involves the condensation of formaldehyde and acetaldehyde, often leads to the formation of byproducts such as dithis compound (DIPE), trithis compound (TRIPE), and various formals.[1] The presence and concentration of these byproducts can significantly impact the properties and performance of the final product. Therefore, accurate and reliable analytical methods for the quantification of this compound and its byproducts are crucial for quality control and process optimization.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the high polarity and low volatility of this compound and its oligomers, direct GC analysis is challenging. To overcome this limitation, derivatization is employed to convert the polar hydroxyl groups into less polar and more volatile derivatives, making them amenable to GC analysis. This application note provides detailed protocols for the derivatization and subsequent GC analysis of this compound and its common byproducts.

Synthesis and Byproducts of this compound

The synthesis of this compound proceeds through an aldol condensation of acetaldehyde with an excess of formaldehyde in the presence of a base, followed by a Cannizzaro reaction.[1]

Key Byproducts:

  • Dithis compound (DIPE): Formed by the ether linkage of two this compound molecules.

  • Trithis compound (TRIPE): Formed by the ether linkage of three this compound molecules.

  • This compound Formals: Cyclic and linear acetals formed from the reaction of this compound with formaldehyde. Common examples include bis-pentaerythritol monoformal and cyclic monothis compound monoformal.[1]

Experimental Protocols

Derivatization

To increase volatility and thermal stability for GC analysis, the hydroxyl groups of this compound and its byproducts must be derivatized. The two most common methods are silylation and acetylation.

3.1.1. Silylation Protocol

Silylation involves the replacement of the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Sample containing this compound and byproducts

    • Internal Standard (e.g., Sorbitol)

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample and internal standard into a reaction vial.

    • Add 1 mL of anhydrous pyridine and sonicate for 10 minutes to dissolve the sample.

    • Add 0.5 mL of BSTFA with 1% TMCS to the vial.

    • Seal the vial tightly and heat at 70-80°C for 30-45 minutes in a heating block or oven.

    • Cool the vial to room temperature.

    • The sample is now ready for GC injection.

3.1.2. Acetylation Protocol

Acetylation converts the hydroxyl groups to acetate esters.

  • Reagents:

    • Acetic Anhydride

    • Pyridine or 1-methylimidazole (as a catalyst)[2]

    • Sample containing this compound and byproducts

    • Internal Standard (e.g., Mannitol)[3]

  • Procedure:

    • Accurately weigh approximately 20-30 mg of the sample and internal standard into a reaction vial.

    • Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.

    • Seal the vial tightly and heat at 100-120°C for 1-2 hours.[3]

    • Cool the vial to room temperature.

    • Evaporate the excess reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • The sample is now ready for GC injection.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for the analysis of derivatized this compound and its byproducts. Optimization may be required based on the specific instrument and column used.

ParameterSilylated DerivativesAcetylated Derivatives
Gas Chromatograph Agilent 7890B or equivalentAgilent 7890B or equivalent
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary columnDB-17 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polar capillary column
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Injector Temperature 280°C300°C
Detector Temperature 300°C320°C
Injection Volume 1 µL1 µL
Split Ratio 50:140:1
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 320°CHold: 10 minInitial: 180°C, hold for 2 minRamp: 8°C/min to 340°CHold: 15 min

Data Presentation

The following tables summarize typical retention times for silylated and acetylated derivatives of this compound and its byproducts. Note that these values can vary depending on the specific GC conditions and column used.

Table 1: Typical Retention Times of Silylated Derivatives

CompoundRetention Time (min)
This compound-TMS~ 12.5
Dithis compound-TMS~ 20.8
Trithis compound-TMS~ 27.2
Cyclic this compound Monoformal-TMS~ 14.1

Table 2: Typical Retention Times of Acetylated Derivatives

CompoundRetention Time (min)
This compound Tetraacetate~ 15.8
Dithis compound Hexaacetate~ 25.2
Trithis compound Octaacetate~ 33.1
Cyclic this compound Monoformal Acetate~ 17.5

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound and its byproducts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Weighing Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Derivatization Derivatization (Silylation or Acetylation) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for GC analysis of this compound.

Chemical Structures

The diagram below shows the chemical structures of this compound and its major byproducts.

chemical_structures PE This compound C(CH₂OH)₄ DIPE Dithis compound (HOCH₂)₃CCH₂OCH₂C(CH₂OH)₃ PE->DIPE dimerization CMF Cyclic Monothis compound Monoformal PE->CMF reaction with HCHO TRIPE Trithis compound (HOCH₂)₃C(CH₂OCH₂C(CH₂OH)₂)₂CH₂OH DIPE->TRIPE trimerization

References

Application Note: The Strategic Role of Pentaerythritol in Tailoring Polyurethane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of crosslinked polyurethanes utilizing pentaerythritol as a multifunctional crosslinking agent. Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned for a vast range of applications, from flexible elastomers to rigid foams and high-performance coatings. The introduction of crosslinks into the polymer matrix is a critical strategy for enhancing thermomechanical properties. This compound, with its four primary hydroxyl groups, serves as an exceptional crosslinker, creating a three-dimensional network structure that significantly improves the material's hardness, tensile strength, and thermal stability. This application note details a step-by-step protocol for the one-pot synthesis of a this compound-crosslinked polyurethane, along with methodologies for its characterization using Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and mechanical testing.

Introduction: The Imperative of Crosslinking in Polyurethane Performance

Polyurethanes are synthesized through the polyaddition reaction between a polyol (containing at least two hydroxyl groups) and a diisocyanate (containing two isocyanate groups). The resulting linear polymer chains are characterized by urethane linkages (-NH-CO-O-). While linear polyurethanes exhibit excellent flexibility and elasticity, their application in high-stress or high-temperature environments is often limited by their thermoplastic nature.

Crosslinking overcomes these limitations by introducing covalent bonds between the linear polymer chains, forming a robust, three-dimensional network. This network structure restricts chain mobility, leading to a marked improvement in several key material properties:

  • Enhanced Mechanical Strength: Crosslinked polyurethanes exhibit higher tensile strength, hardness, and resistance to abrasion and tearing.[1][2]

  • Improved Thermal Stability: The crosslinked network raises the glass transition temperature (Tg) and enhances the material's resistance to softening and degradation at elevated temperatures.[3]

  • Increased Chemical Resistance: The dense network structure reduces the permeability of the polymer to solvents and other chemicals, thereby improving its chemical resistance.

This compound (C(CH₂OH)₄) is a highly effective crosslinking agent due to its symmetrical structure and the presence of four primary hydroxyl groups.[4] These hydroxyl groups can react with isocyanate groups to form urethane linkages, creating junction points in the polymer network. The addition of even small amounts of this compound can significantly increase the crosslink density, leading to a dramatic alteration of the polyurethane's properties. For example, the addition of 1% this compound to a hydroxyl-terminated polybutadiene (HTPB)-based polyurethane has been shown to increase the Young's Modulus by 150% and the hardness by 86%.[1]

Mechanism of this compound Crosslinking

The synthesis of a this compound-crosslinked polyurethane proceeds via the reaction of the hydroxyl groups of the polyol and this compound with the isocyanate groups of the diisocyanate. The isocyanate group is highly reactive towards hydroxyl groups, forming a stable urethane bond.

The overall reaction can be visualized as a two-stage process occurring concurrently in a one-pot synthesis:

  • Chain Extension: The diisocyanate reacts with the diol (the primary polyol) to form linear polyurethane chains.

  • Crosslinking: The diisocyanate also reacts with the tetra-functional this compound. Since this compound has four hydroxyl groups, each molecule can react with up to four diisocyanate molecules, which in turn can react with other polyol or this compound molecules. This creates a branching point in the polymer structure, leading to the formation of a crosslinked network.

The following diagram illustrates the chemical reaction and the resulting crosslinked network.

polyurethane_synthesis polyol HO-R-OH (Polyol) linear_pu ~[-O-R-O-CO-NH-R'-NH-CO-]n~ Linear Polyurethane polyol->linear_pu + Diisocyanate crosslinked_pu Crosslinked Polyurethane Network polyol->crosslinked_pu diisocyanate OCN-R'-NCO (Diisocyanate) diisocyanate->linear_pu diisocyanate->crosslinked_pu This compound C(CH₂OH)₄ This compound This compound->crosslinked_pu + Diisocyanate + Polyol linear_pu->crosslinked_pu + this compound + Diisocyanate

Caption: One-pot synthesis of crosslinked polyurethane.

Experimental Protocol: One-Pot Synthesis of a this compound-Crosslinked Polyurethane Elastomer

This protocol describes the synthesis of a crosslinked polyurethane elastomer based on a polyether polyol, a diisocyanate, and this compound as the crosslinker.

Materials and Reagents
ReagentMolar Mass ( g/mol )FunctionSupplier Example
Poly(tetrahydrofuran) (pTHF)2000PolyolSigma-Aldrich
4,4'-Methylene diphenyl diisocyanate (MDI)250.25DiisocyanateSigma-Aldrich
This compound136.15CrosslinkerSigma-Aldrich
Dibutyltin dilaurate (DBTDL)631.56CatalystSigma-Aldrich
Anhydrous Toluene-SolventSigma-Aldrich

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diisocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Equipment
  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet

  • Dropping funnel

  • Teflon mold

Stoichiometry

The molar ratio of the reactants is crucial for controlling the properties of the final polyurethane. The NCO:OH ratio is a key parameter. For a fully crosslinked elastomer, an NCO:OH ratio of slightly above 1.0 is often targeted to ensure complete reaction of the hydroxyl groups.

ComponentMolesGrams (for a ~50g batch)
pTHF (2000 g/mol )0.0240.0
This compound0.00250.34
Total OH moles 0.045
MDI (NCO:OH = 1.05)0.02365.91
DBTDL (0.1 wt% of total reactants)-~0.05
Anhydrous Toluene-50 mL

Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing cluster_post_cure Post-Curing & Characterization prep_reagents 1. Dry pTHF and this compound under vacuum at 80°C for 4h. setup_apparatus 2. Assemble the reaction apparatus under a nitrogen atmosphere. prep_reagents->setup_apparatus add_polyols 3. Add pTHF, this compound, and toluene to the flask. setup_apparatus->add_polyols heat_dissolve 4. Heat to 60°C and stir until all solids dissolve. add_polyols->heat_dissolve add_catalyst 5. Add DBTDL catalyst. heat_dissolve->add_catalyst add_mdi 6. Add MDI dropwise over 30 min. Maintain temperature at 70-80°C. add_catalyst->add_mdi react 7. React for 2-3 hours at 80°C. add_mdi->react pour_mold 8. Pour the viscous solution into a preheated Teflon mold. react->pour_mold degas 9. Degas in a vacuum oven to remove bubbles. pour_mold->degas cure 10. Cure at 80°C for 24 hours. degas->cure post_cure 11. Post-cure at room temperature for 7 days. cure->post_cure characterize 12. Characterize the elastomer. post_cure->characterize

Caption: Experimental workflow for polyurethane synthesis.

  • Preparation:

    • Dry the pTHF and this compound in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture. Water can react with the isocyanate, leading to the formation of urea linkages and carbon dioxide, which can cause foaming.

    • Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Purge the system with dry nitrogen to create an inert atmosphere.

  • Reaction:

    • Add the dried pTHF, this compound, and anhydrous toluene to the reaction flask.

    • Heat the mixture to 60°C while stirring to dissolve the this compound completely.

    • Once a homogeneous solution is obtained, add the DBTDL catalyst.

    • Slowly add the MDI to the reaction mixture dropwise over a period of 30 minutes using the dropping funnel. The reaction is exothermic, so control the addition rate to maintain the temperature between 70-80°C.

    • After the addition of MDI is complete, continue the reaction at 80°C for 2-3 hours with constant stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Curing:

    • Pour the viscous polymer solution into a preheated Teflon mold.

    • Place the mold in a vacuum oven at 80°C and degas to remove any entrapped air bubbles.

    • Cure the polyurethane in the oven at 80°C for 24 hours.

  • Post-Curing:

    • After curing, carefully demold the polyurethane elastomer.

    • For optimal property development, post-cure the sample at room temperature for 7 days before characterization.

Characterization Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the completion of the polymerization reaction and to identify the chemical structure of the synthesized polyurethane.

  • Sample Preparation: A thin film of the polyurethane can be cast directly onto a KBr plate from the reaction solution before complete curing, or a small piece of the cured elastomer can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The disappearance of the strong absorption band corresponding to the N=C=O stretching of the isocyanate group at approximately 2270 cm⁻¹ indicates the completion of the reaction. The appearance of the N-H stretching vibration (around 3300 cm⁻¹) and the C=O stretching vibration of the urethane linkage (around 1730 cm⁻¹) confirms the formation of the polyurethane.[5][6]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polyurethane, particularly the glass transition temperature (Tg).

  • Sample Preparation: A small sample (5-10 mg) of the cured polyurethane is sealed in an aluminum DSC pan.

  • Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step-like change in the heat flow curve. An increase in Tg with the addition of this compound is indicative of increased crosslink density.

Mechanical Testing

The mechanical properties of the polyurethane elastomer are evaluated to determine the effect of crosslinking.

  • Sample Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane sheet according to ASTM D412 standards.

  • Analysis: Tensile testing is performed using a universal testing machine. The Young's modulus, tensile strength, and elongation at break are determined. An increase in Young's modulus and tensile strength, and a decrease in elongation at break with the addition of this compound, are expected outcomes of increased crosslinking.[1][2]

Conclusion

This compound is a highly effective and versatile crosslinking agent for the synthesis of polyurethanes with enhanced thermomechanical properties. By carefully controlling the stoichiometry and reaction conditions, the crosslink density can be tailored to meet the specific requirements of a wide range of applications. The protocols outlined in this application note provide a robust framework for the synthesis and characterization of this compound-crosslinked polyurethanes, enabling researchers and scientists to explore the full potential of this important class of polymers.

References

Pentaerythritol as a Precursor for Flame Retardant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pivotal Role of Pentaerythritol in Modern Fire Safety

In the relentless pursuit of enhanced fire safety, this compound (PER), a polyhydric alcohol with a unique neopentyl structure, has emerged as a cornerstone in the formulation of advanced, halogen-free flame retardant (FR) systems. Its primary function is to act as a carbon donor or "charring agent" in intumescent systems, which are designed to swell upon heating to form a protective, insulating char layer.[1][2][3] This char barrier effectively shields the underlying material from the heat and flames, thereby inhibiting combustion and the spread of fire.[1][4][5] The growing demand for environmentally benign fire safety solutions has propelled this compound and its derivatives to the forefront of flame retardant research and development.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound-based flame retardants, including their mechanism of action, synthesis protocols for key derivatives, and detailed application notes for their incorporation into various polymer systems. The protocols and insights presented herein are grounded in established scientific principles and field-proven methodologies to ensure both technical accuracy and practical applicability.

The Intumescent Flame Retardant Mechanism: A Symphony of Chemical Reactions

The efficacy of this compound in flame retardancy is most prominently realized within an intumescent formulation, which typically comprises three key components:

  • An acid source: Commonly ammonium polyphosphate (APP), which decomposes upon heating to yield phosphoric acid.[3][6]

  • A carbon source: this compound, which serves as the backbone for the formation of a carbonaceous char.[1][2][3]

  • A blowing agent: Often melamine or its derivatives, which release non-combustible gases upon decomposition, causing the char to swell and form a protective foam.[2][6]

The intumescent process is a coordinated sequence of chemical and physical transformations that result in the formation of a voluminous, insulating char layer.[3]

Logical Relationship: The Intumescent Flame Retardant Cascade

Intumescent_Mechanism Heat Heat Exposure APP Ammonium Polyphosphate (APP) (Acid Source) Heat->APP Decomposition PER This compound (PER) (Carbon Source) Heat->PER Melamine Melamine (Blowing Agent) Heat->Melamine Polymer Polymer Matrix Heat->Polymer Softening/Melting Phosphoric_Acid Phosphoric Acid APP->Phosphoric_Acid Releases Char_Formation Cross-linked Carbonaceous 'Backbone' PER->Char_Formation Forms Inert_Gases Inert Gases (e.g., NH3) Melamine->Inert_Gases Releases Phosphoric_Acid->PER Catalyzes Esterification & Dehydration Swollen_Char Voluminous, Insulating Char Foam Char_Formation->Swollen_Char Expansion Inert_Gases->Char_Formation Swells Protection Heat & Mass Transfer Barrier Swollen_Char->Protection Provides

Caption: The synergistic action of the acid source, carbon source, and blowing agent in an intumescent flame retardant system upon exposure to heat.

Synthesis of Advanced this compound-Based Flame Retardants

While the direct use of this compound in combination with other components is effective, the synthesis of this compound derivatives can lead to flame retardants with improved thermal stability, compatibility with polymer matrices, and overall performance. A notable class of such derivatives are phosphorus-containing compounds.

Protocol 1: Synthesis of Diphenyl Phosphoryl-PEPA (DPP-PEPA)

This protocol details the synthesis of a melting, phosphorus-based flame retardant, DPP-PEPA, derived from 2,6,7-trioxa-1-phosphabicyclo-(2.2.2)-octane-4-methanol (PEPA).[7][8][9] This compound exhibits high thermal stability, making it suitable for processing with engineering plastics like polyamide 66 (PA66).[7][9][10]

Step 1: Synthesis of the PEPA Intermediate

  • Rationale: The synthesis of the caged phosphorus intermediate, PEPA, from this compound and phosphorus oxychloride is the first crucial step. The use of dioxane as a solvent is key, as it facilitates the dissolution of this compound at an elevated temperature and is inert to the reactants.[8]

  • Procedure:

    • To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 140 mL of dioxane and 34.0 g of this compound.

    • Heat the mixture to 95 °C under a nitrogen atmosphere with stirring to dissolve the this compound.

    • Slowly add 38.2 g of phosphorus oxychloride to the flask.

    • Maintain the reaction at 95 °C for 10 hours.

    • After cooling to room temperature, filter the resulting precipitate.

    • Wash the precipitate with dioxane and hexane.

    • Dry the product at 80 °C to obtain PEPA.[8]

Step 2: Synthesis of DPP-PEPA

  • Rationale: The esterification of PEPA with diphenyl phosphoryl chloride yields the final DPP-PEPA product. This reaction attaches the diphenyl phosphoryl group to the hydroxyl moiety of PEPA, enhancing its thermal stability and flame retardant efficiency.

  • Procedure:

    • The synthesis of DPP-PEPA is achieved through the esterification reaction of PEPA and diphenyl phosphoryl chloride.[7][8]

    • Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectrometry to confirm the structure.[7][10]

Experimental Workflow: Synthesis of DPP-PEPA

DPP_PEPA_Synthesis cluster_step1 Step 1: PEPA Synthesis cluster_step2 Step 2: DPP-PEPA Synthesis PER This compound Reaction1 Reaction at 95°C, 10h under N2 PER->Reaction1 POCl3 Phosphorus Oxychloride POCl3->Reaction1 Dioxane Dioxane (Solvent) Dioxane->Reaction1 Filtration1 Filtration & Washing Reaction1->Filtration1 Drying1 Drying at 80°C Filtration1->Drying1 PEPA PEPA Intermediate Drying1->PEPA Reaction2 Esterification PEPA->Reaction2 DPPC Diphenyl Phosphoryl Chloride DPPC->Reaction2 Purification Purification Reaction2->Purification DPP_PEPA DPP-PEPA Product Purification->DPP_PEPA

Caption: A two-step synthesis process for the flame retardant DPP-PEPA.

Application Protocols: Incorporation into Polymer Matrices

The successful application of this compound-based flame retardants depends on their proper incorporation and dispersion within the polymer matrix. Melt blending using a twin-screw extruder is a common and effective method.

Protocol 2: Preparation of Flame Retardant Polypropylene (PP) with APP/PER

This protocol describes the preparation of a flame-retardant polypropylene composite using a conventional intumescent system of ammonium polyphosphate (APP) and this compound (PER).[4]

  • Rationale: The ratio of APP to PER is a critical parameter that influences the flame retardancy and mechanical properties of the final composite. A higher phosphorus content generally leads to improved flame retardancy.[4] The melt blending process ensures a homogeneous dispersion of the flame retardant additives within the polypropylene matrix.

  • Materials and Equipment:

    • Polypropylene (PP) pellets

    • Ammonium polyphosphate (APP)

    • This compound (PER)

    • Brabender mixer or a twin-screw extruder

    • Hot press

  • Procedure:

    • Formulation: Prepare mixtures of APP and PER at desired weight ratios (e.g., 3:1 and 4:1). The total loading of the APP/PER mixture in polypropylene can be varied (e.g., 15%, 30%, 40% by weight).[4]

    • Melt Blending:

      • Pre-mix the PP pellets with the APP/PER mixture.

      • Feed the mixture into a Brabender mixer or a twin-screw extruder.

      • Process the composite at 180°C for 10 minutes with a screw speed of 80 rpm.[4]

    • Sample Preparation:

      • Take the compounded material and hot press it at 180°C under 10 MPa of pressure for 12 minutes to form sheets of the desired thickness for subsequent characterization.[4]

Protocol 3: Formulation of Flame Retardant Thermoplastic Polyurethane (TPU) with an APP/DPER/ZB System

This protocol outlines the formulation of an optimized intumescent flame retardant system for thermoplastic polyurethane (TPU) using ammonium polyphosphate (APP), dithis compound (DPER), and zinc borate (ZB) as a synergist.[6]

  • Rationale: Dithis compound (DPER), a dimer of this compound, can offer enhanced thermal stability. Zinc borate (ZB) acts as a synergistic agent, improving char formation and stability. The optimization of the component ratios is crucial for achieving superior flame retardant performance.[6]

  • Optimized Formulation:

    • An optimized formulation was found to be a total additive loading of 15 wt.%, with an APP to DPER weight ratio of 2.28:1, and a zinc borate content of 15.56 wt.% relative to the total flame retardant package.[6]

    • This optimized formulation has been shown to achieve a UL-94 V-0 rating and a significant reduction in the peak heat release rate.[6]

  • Processing:

    • Similar to the polypropylene protocol, melt blending using a twin-screw extruder is the recommended method for incorporating the FR system into the TPU matrix. Processing temperatures should be optimized based on the specific grade of TPU used.

Performance Evaluation: Characterization of Flame Retardant Materials

A thorough evaluation of the flame retardant properties and the overall performance of the polymer composites is essential. Standardized testing methods are employed for this purpose.

Flammability Testing
  • Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.[11]

  • UL-94 Vertical Burn Test: This is a widely used test to assess the self-extinguishing characteristics of a plastic material.[1][12][13][14]

    • Procedure: A vertically oriented specimen is subjected to a flame for 10 seconds, and the afterflame time is recorded. The flame is applied for a second 10-second duration. The afterflame and afterglow times, as well as the dripping of flaming particles, are observed.[1][14]

    • Classifications: Based on the test results, materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating, indicating that burning stops within 10 seconds with no flaming drips.[13][15]

  • Cone Calorimetry: This is a powerful tool for quantitatively assessing the fire behavior of materials under simulated real-world fire conditions.[16][17][18] It provides data on:

    • Heat Release Rate (HRR): The most critical parameter for evaluating fire hazard. A lower peak HRR (pHRR) is desirable.[17][18]

    • Total Heat Release (THR): The total amount of heat generated during combustion.

    • Mass Loss Rate: The rate at which the material is consumed by the fire.

    • Smoke Production: The amount of smoke generated during combustion.[16]

Mechanical Properties

The incorporation of flame retardant additives can affect the mechanical properties of the polymer. Therefore, it is crucial to evaluate these properties to ensure the material is suitable for its intended application.

  • Tensile Testing: Measures the tensile strength, Young's modulus, and elongation at break of the material. The addition of FR additives can sometimes lead to a reduction in tensile strength and elongation at break.[19]

  • Impact Testing (e.g., Izod): Determines the material's ability to withstand impact forces.

Quantitative Performance Data

The following tables summarize the performance of this compound-based flame retardants in various polymers.

Table 1: Flammability Performance of this compound-Based Flame Retardants

PolymerFlame Retardant SystemLoading (wt%)LOI (%)UL-94 RatingPeak HRR (kW/m²)Reference(s)
PA66 DPP-PEPA-29.4-Reduced by 26.5%[8][9][20]
PP APP/PER (3:1)-29--[7]
TPU APP/DPER/ZB (optimized)1530.2V-0201.01[6]
PLA SPBDM/OMMT1132V-0-[21]

Table 2: Mechanical Properties of Flame Retardant Polymer Composites

PolymerFlame Retardant SystemLoading (wt%)Tensile StrengthElongation at BreakImpact StrengthReference(s)
PA12 APP/PERVariousReducedReduced-[19]
PP APP/PERVariousReduced-Increased[7][22]
PP APP@PD/DPER19--Higher than neat PP[23]

Conclusion and Future Outlook

This compound and its derivatives continue to be indispensable components in the development of high-performance, halogen-free flame retardant materials. The versatility of this compound allows for the design of tailored flame retardant systems for a wide range of polymers. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and optimize this compound-based flame retardants for their specific applications.

Future research will likely focus on the development of novel this compound derivatives with enhanced thermal stability and compatibility with a broader range of polymer matrices. Furthermore, the exploration of synergistic effects with other environmentally friendly flame retardants and nanofillers holds significant promise for creating next-generation fire safety solutions with superior performance and a reduced environmental footprint.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Pentaerythritol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Greener Approach to High-Performance Esters

Pentaerythritol esters are a versatile class of synthetic esters with a wide range of industrial applications, from high-performance lubricants and hydraulic fluids to emollients in cosmetics and plasticizers.[1][2][3] Their unique molecular structure, derived from the polyhydric alcohol this compound, imparts exceptional thermal and oxidative stability, a low pour point, and excellent lubricity.[2][3] Traditionally, the synthesis of these esters has relied on chemical catalysis, often requiring high temperatures, harsh catalysts, and extensive purification steps, which raises environmental and energy efficiency concerns.[4]

Biocatalysis, particularly the use of lipases, has emerged as a sustainable and highly selective alternative for the synthesis of this compound esters.[4][5] This enzymatic approach offers several advantages, including milder reaction conditions, reduced by-product formation, and higher purity of the final product.[6][7] These "green chemistry" principles are driving the adoption of biocatalytic routes in industrial processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and characterization of this compound esters synthesized via biocatalysis.

Core Principles of Biocatalytic Esterification

The enzymatic synthesis of this compound esters is primarily an esterification or transesterification reaction catalyzed by lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3).[8] Lipases are remarkably versatile enzymes that can function in non-aqueous environments, enabling them to catalyze the formation of ester bonds.[8][9]

The Catalyst: Lipases

A variety of lipases can be employed for this synthesis, with Candida antarctica lipase B (CALB) being one of the most widely studied and effective biocatalysts due to its high selectivity and stability.[10][11][12][13] Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused, improving the economic viability of the process.[6][14]

Reaction Mechanism

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[8][9] This multi-step process involves the formation of two tetrahedral intermediates. Initially, a nucleophilic attack by the serine residue in the lipase's active site on the carboxylic acid forms an acyl-enzyme intermediate. Subsequently, the alcohol (this compound) attacks this intermediate, leading to the formation of the ester and regeneration of the enzyme.[9]

Experimental Workflow for Biocatalytic Synthesis

The following diagram outlines the general workflow for the biocatalytic synthesis of this compound esters.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Substrate Preparation (this compound & Fatty Acid) C Enzymatic Esterification (Solvent-free or in Organic Solvent) A->C B Enzyme Selection & Preparation (e.g., Immobilized CALB) B->C D Enzyme Separation (Filtration/Centrifugation) C->D E Product Purification (e.g., Vacuum Distillation) D->E F Characterization (FTIR, NMR, GC-MS, HPLC-MS) E->F

Caption: General workflow for the biocatalytic synthesis of this compound esters.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound tetraoleate, a common biolubricant, using immobilized Candida antarctica lipase B.

Materials and Reagents
  • This compound (98% purity)

  • Oleic acid (≥99% purity)

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • tert-Butanol (anhydrous, ≥99.5%)

  • Molecular sieves (3 Å)

  • Hexane (for purification)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Deionized water

Enzyme Preparation

Immobilized lipases are often supplied with a certain moisture content. To ensure optimal activity in a non-aqueous medium, it is recommended to pre-dry the enzyme under vacuum at room temperature for 24 hours prior to use.

Esterification Reaction
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add this compound and oleic acid. The molar ratio of oleic acid to this compound should be 4:1.

  • Add tert-butanol as the reaction solvent. The solvent volume should be sufficient to dissolve the reactants at the reaction temperature.

  • Add molecular sieves (approximately 10% of the total reaction volume) to adsorb the water produced during the reaction, thereby shifting the equilibrium towards ester formation.[15]

  • Add the immobilized lipase to the reaction mixture. The enzyme loading can be optimized, but a starting point of 5-10% (w/w) of the total substrate weight is recommended.

  • Heat the reaction mixture to the desired temperature (typically between 50-70 °C) with constant stirring (e.g., 200 rpm).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the acid value or by using chromatographic techniques (TLC, GC). The reaction is typically complete within 24-48 hours.

Product Purification and Isolation
  • Once the reaction has reached completion, cool the mixture to room temperature.

  • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with hexane and dried for reuse.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Wash the crude product with a 5% sodium bicarbonate solution to remove any unreacted fatty acids, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the remaining solvent under vacuum to obtain the purified this compound ester. For higher purity, vacuum distillation can be employed.[16]

Characterization of this compound Esters

A combination of analytical techniques is essential to confirm the structure and purity of the synthesized esters.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the product. The disappearance of the broad -OH band from this compound and the carboxylic acid, and the appearance of a strong ester C=O stretching band (around 1740 cm⁻¹) and C-O stretching bands (around 1250-1100 cm⁻¹) confirm the formation of the ester.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for detailed structural elucidation of the synthesized esters.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): These techniques are used to determine the composition of the product mixture, including the presence of mono-, di-, tri-, and tetra-esters, as well as to confirm the molecular weight of the synthesized compounds.[19][20][21]

Quantitative Data and Optimization Parameters

The efficiency of the biocatalytic synthesis of this compound esters is influenced by several key parameters. The following table summarizes typical reaction conditions and their impact on the synthesis.

ParameterTypical RangeRationale and Impact
Enzyme Immobilized Lipases (e.g., CALB)High stability, reusability, and selectivity.[10][14]
Temperature 50 - 70 °CBalances reaction rate and enzyme stability. Higher temperatures can lead to enzyme denaturation.[22]
Substrate Molar Ratio (Fatty Acid:this compound) 4:1 to 5:1An excess of fatty acid can drive the reaction towards the formation of tetraesters.[21]
Enzyme Loading 5 - 10% (w/w of substrates)Higher loading increases the reaction rate but also the cost. Optimization is necessary.
Solvent Solvent-free or Organic Solvents (e.g., tert-butanol, hexane)Solvent-free systems are more environmentally friendly, but solvents can improve substrate solubility and reduce viscosity.[4][22]
Water Removal Molecular sieves, vacuumRemoval of water by-product shifts the reaction equilibrium towards ester formation, increasing the yield.[15]

Reaction Mechanism Visualization

The following diagram illustrates the simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification of this compound.

G E Lipase (E) E_FA Acyl-Enzyme Intermediate (E-COR) E->E_FA + FA FA Fatty Acid (R-COOH) E_FA->E + Ester H2O Water (H₂O) E_FA->H2O PE This compound (P-(OH)₄) E_FA->PE + PE E_PE Enzyme-Pentaerythritol Complex PE->E_PE + E_FA E_PE->E_FA - Ester Ester This compound Ester (P-(OOCR)₄)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The biocatalytic synthesis of this compound esters offers a robust, efficient, and environmentally benign alternative to traditional chemical methods. By leveraging the high selectivity of lipases, particularly immobilized forms like Candida antarctica lipase B, high-purity esters with desirable properties for a range of high-value applications can be produced under mild conditions. The protocols and principles outlined in this application note provide a solid foundation for researchers and scientists to explore and optimize this green technology for the development of next-generation synthetic esters.

References

Application Notes and Protocols: The Role of Pentaerythritol in High-Performance Radiation-Curable Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Radiation curing, a technology utilizing ultraviolet (UV) or electron beam (EB) energy, offers rapid, solvent-free polymerization for high-performance coatings.[1] Central to achieving superior coating properties is the selection of appropriate monomers and oligomers. This guide delves into the critical role of pentaerythritol and its acrylate derivatives in the formulation of radiation-curable systems. We will explore the underlying chemistry, provide detailed formulation strategies, and present validated experimental protocols for the preparation and characterization of these coatings. This document is intended for researchers and formulation scientists seeking to leverage the unique advantages of this compound-based monomers to enhance coating hardness, chemical resistance, and cure speed.

Introduction: The Strategic Advantage of this compound in Radiation Curing

Radiation-curable coatings have become a cornerstone of modern manufacturing, prized for their instantaneous cure times, low volatile organic compound (VOC) emissions, and exceptional finish quality.[1] The technology relies on the rapid, energy-induced polymerization of a liquid formulation into a solid, cross-linked film. The architecture of this film, and thus its performance, is dictated by the chemical building blocks used in the formulation.

This compound (C₅H₁₂O₄), a polyhydric alcohol with a unique symmetrical structure and four primary hydroxyl groups, serves as an exemplary foundational molecule for creating high-performance polymers.[2] Through esterification with acrylic acid, this compound is transformed into multifunctional acrylate monomers, such as this compound triacrylate (PETA) and this compound tetraacrylate (PETTA). These monomers are instrumental in radiation-curable formulations, acting as powerful cross-linkers that significantly influence the final properties of the cured coating.[3][4] Their high functionality enables the formation of densely cross-linked networks, which is the primary mechanism for achieving superior hardness, scratch resistance, and chemical durability.[3][5]

The Chemistry of this compound Acrylates: From Core Polyol to High-Performance Monomer

The efficacy of this compound acrylates stems directly from the structure of the parent molecule. The central carbon atom and four hydroxyl groups provide a scaffold for creating compact, highly functionalized monomers.

Synthesis Pathway

This compound acrylates are synthesized via the esterification of this compound's hydroxyl groups with acrylic acid or its derivatives.[6][7] The degree of acrylation can be controlled, leading primarily to tri- and tetra-functional versions. This conversion transforms the stable, crystalline polyol into a reactive liquid monomer capable of rapid polymerization.

G cluster_reactants Reactants cluster_products Products Penta This compound C(CH₂OH)₄ Process Esterification (+ Acid Catalyst, Heat) Penta->Process Acrylic Acrylic Acid (CH₂=CHCOOH) Acrylic->Process PETA This compound Triacrylate (PETA) PETTA This compound Tetraacrylate (PETTA) Process->PETA Partial Reaction Process->PETTA Full Reaction

Caption: Synthesis of PETA and PETTA from this compound.

Key Monomer Properties and Their Impact

The choice of a specific this compound derivative allows formulators to precisely tune coating performance. Besides the standard PETA and PETTA, ethoxylated or propoxylated versions are available, which incorporate spacer units between the this compound core and the acrylate groups. These modifications enhance flexibility and can reduce skin irritation potential.

Table 1: Properties of Common this compound-Based Acrylate Monomers

Monomer NameAbbreviationFunctionalityViscosity (cps at 25°C)Key Characteristics
This compound TriacrylatePETA3~520High reactivity, excellent hardness, good chemical resistance.[5][8][9]
This compound TetraacrylatePETTA4~350-600Very fast cure, high cross-link density, superior scratch resistance.[1][10]
Ethoxylated this compound TetraacrylateEOTTA / PPTTA4~190Low viscosity, good flexibility, low shrinkage, excellent solvent resistance.[11][12]
Dithis compound PentaacrylateDi-PEPA5-6HighExtreme hardness, high reactivity, exceptional scratch and abrasion resistance.[3][13]

The functionality of the monomer is the most critical parameter. A higher number of acrylate groups per molecule, as in PETTA, leads to a higher cross-link density in the final polymer network. This directly translates to increased hardness, improved chemical resistance, and faster cure speeds.[5][14] However, this can also lead to increased film shrinkage and brittleness, a crucial trade-off that formulators must manage.

Formulating High-Performance Radiation-Curable Coatings

A successful radiation-curable formulation is a synergistic blend of components, each with a specific function. This compound acrylates serve as the cross-linking reactive diluents, but their performance is realized in combination with other key ingredients.

Core Components of a UV-Curable Formulation
  • Oligomers: These are higher molecular weight polymers (e.g., urethane acrylates, epoxy acrylates, polyester acrylates) that form the backbone of the coating and largely determine properties like flexibility, adhesion, and overall durability.[1][15]

  • Monomers (Reactive Diluents): Their primary role is to reduce the viscosity of the high-viscosity oligomers to a workable level for application.[1] Unlike solvents, they are reactive and become part of the final cured film. Monofunctional monomers control chain length, while multifunctional monomers, like PETA and PETTA, build the cross-linked network.

  • Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals or cations) that initiate the polymerization of the acrylates.[1][16] Their selection depends on the UV source and the presence of pigments.

  • Additives: Small quantities of additives are used to modify specific properties, such as flow and leveling, surface slip, or defoaming.[1]

G cluster_roles Component Roles Formulation UV-Curable Formulation Oligomer Monomer Photoinitiator Additive Oligomer_Role Backbone (Flexibility, Adhesion) Formulation:oligomer->Oligomer_Role determines Monomer_Role Viscosity Control Cross-linking (Hardness) Formulation:monomer->Monomer_Role controls/builds PI_Role Initiates Cure Formulation:pi->PI_Role enables Additive_Role Fine-Tuning Formulation:add->Additive_Role modifies Properties Final Coating Properties Oligomer_Role->Properties Monomer_Role->Properties

Caption: Components and their roles in a UV-curable formulation.

Causality in Formulation: The "Why" Behind the Choices
  • Why choose PETTA over PETA? When the primary requirement is maximum scratch resistance and chemical inertness, the tetra-functional nature of PETTA provides a higher cross-link density than the tri-functional PETA, leading to a harder, more resilient surface.[1][14]

  • Balancing Hardness and Flexibility: A formulation with 100% high-functionality monomers like PETTA would be extremely brittle. To achieve a balance, formulators blend these "hard" monomers with flexible urethane or polyester acrylate oligomers and sometimes lower-functionality monomers.[8][14] The rigid structure of PETTA provides the hardness, while the oligomer backbone allows the coating to withstand impact and bending.

  • Controlling Viscosity for Application: For spray applications, a very low viscosity is required. Here, a low-viscosity monomer like EOTTA is an excellent choice.[11] For screen printing inks, a higher viscosity is needed, which can be achieved by using higher viscosity oligomers and monomers like PETA.

Experimental Protocols

The following protocols provide a framework for creating and testing a model radiation-curable clear coat.

Protocol 1: Preparation of a Model UV-Curable Clear Coat

Objective: To prepare a 100g batch of a high-hardness UV-curable clear coat using this compound Triacrylate (PETA).

Materials:

  • Aliphatic Urethane Acrylate Oligomer (e.g., CN966)

  • This compound Triacrylate (PETA)

  • Photoinitiator (e.g., 1-hydroxy-cyclohexyl-phenyl-ketone)

  • Flow Additive (e.g., BYK-333)

  • Opaque plastic mixing cup, mechanical stirrer, and scale.

Safety: Always work in a well-ventilated area. Wear nitrile gloves, safety glasses, and a lab coat. Acrylate monomers can be skin sensitizers.[17][18]

Procedure:

  • Place the mixing cup on the scale and tare it.

  • Add 60.0g of the Urethane Acrylate Oligomer to the cup.

  • Add 35.0g of this compound Triacrylate (PETA) to the cup.

  • Begin stirring at a moderate speed (e.g., 300-500 rpm), creating a vortex without splashing.

  • Add 4.0g of the photoinitiator to the vortex.

  • Add 1.0g of the flow additive.

  • Continue mixing for 15-20 minutes or until all components are completely dissolved and the mixture is homogeneous.

  • Cover the container to protect it from ambient light.

Protocol 2: Coating Application and UV Curing

Objective: To apply a uniform film and cure it via UV radiation.

Equipment:

  • Substrate (e.g., steel or polycarbonate panels)

  • Wire-wound bar coater (e.g., #12 for a ~12 µm dry film)

  • UV Curing System (conveyorized, with a medium-pressure mercury lamp)

Procedure:

  • Place the substrate on a flat, stable surface.

  • Dispense a small bead of the prepared coating at the top of the substrate.

  • Draw the bar coater down the substrate with firm, even pressure to create a uniform wet film.

  • Immediately place the coated substrate on the conveyor belt of the UV curing unit.

  • Cure the coating by passing it under the UV lamp. A typical energy dose for a clear coat is 500-1000 mJ/cm². Adjust conveyor speed to achieve the target dose.

  • Allow the panel to cool before handling and testing.

Protocol 3: Characterization of the Cured Coating

Objective: To evaluate the physical and mechanical properties of the cured film.

Methods:

  • Solvent Resistance (MEK Rub Test):

    • Saturate a cotton cloth with methyl ethyl ketone (MEK).

    • Using moderate finger pressure, perform double rubs (one back-and-forth motion) on the cured surface.

    • Count the number of double rubs until the coating is marred or removed. A high-quality cure will withstand >100 double rubs.

  • Pencil Hardness (ASTM D3363):

    • Use a set of calibrated graphite pencils of increasing hardness (e.g., 2B to 6H).

    • Hold a pencil at a 45° angle to the surface and push it forward about 6 mm with firm pressure.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating. For a PETTA-based system, a hardness of 2H or greater is expected.

  • Cross-Hatch Adhesion (ASTM D3359):

    • Use a special cutting tool to make a grid of 6x6 cuts through the coating to the substrate.

    • Apply a specified pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180° angle.

    • Evaluate the grid area for coating removal and classify the adhesion on a scale of 5B (no removal) to 0B (severe removal).

  • Cure Confirmation (FTIR Spectroscopy):

    • Obtain an FTIR spectrum of the liquid (uncured) coating.

    • Obtain an Attenuated Total Reflectance (ATR)-FTIR spectrum of the cured film.

    • Monitor the disappearance of the characteristic acrylate C=C double bond peak at approximately 810 cm⁻¹. A complete cure is indicated by the near-total disappearance of this peak.[19][20]

References

Troubleshooting & Optimization

Technical Support Center: Controlling the Formation of Dipentaerythritol and Tripentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the formation of dipentaerythritol (Di-PE) and trithis compound (Tri-PE) during synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are dithis compound and trithis compound?

A1: Dithis compound (Di-PE) and trithis compound (Tri-PE) are higher molecular weight oligomers of this compound (PE).[1] this compound is a polyol containing four primary hydroxyl groups.[1] Di-PE and Tri-PE are formed as byproducts during the synthesis of this compound through the reaction of monothis compound molecules.[2][3] These oligomers are also polyols with unique properties, making them useful in applications like high-performance coatings, synthetic lubricants, and PVC stabilizers.[4][5]

Q2: How are dithis compound and trithis compound formed during the synthesis process?

A2: The synthesis of this compound involves a base-catalyzed reaction between formaldehyde and acetaldehyde.[6][7] This process occurs in two main stages: a series of aldol condensations to form pentaerythrose, followed by a crossed Cannizzaro-Tollens reaction to yield this compound.[6][8] Dithis compound is formed when a molecule of monothis compound acts as a building block, reacting further under the synthesis conditions.[3][9] Trithis compound is formed through the subsequent reaction involving dithis compound.[10] The formation of these higher oligomers is a common side reaction in the process.[6]

Q3: What are the most critical factors for controlling the formation of these oligomers?

A3: The key factors that allow for precise control over the product distribution are the molar ratio of reactants, reaction temperature, pH, and the method of reactant addition.[11][12]

  • Molar Ratio (Formaldehyde:Acetaldehyde): Reducing the excess of formaldehyde relative to acetaldehyde significantly increases the proportion of Di-PE and Tri-PE in the final product.[6]

  • Temperature: The Cannizzaro reaction, which finalizes this compound formation, is dominant at 40-60°C.[6] Controlling the temperature within this range is crucial, as higher temperatures can accelerate side reactions leading to oligomerization.[12]

  • pH: The reaction requires a basic medium, typically a pH between 9 and 11.[6][12] An excessively high pH can promote undesired side reactions, including the Cannizzaro reaction of formaldehyde with itself or the formation of formose sugars.[6][12]

  • Reactant Addition: Introducing acetaldehyde and the base catalyst fractionally into the reaction zone helps maintain a high effective ratio of formaldehyde to acetaldehyde at all times, which can suppress oligomer formation even with a lower overall excess of formaldehyde.[13]

Q4: How can I maximize the yield of monothis compound while minimizing Di-PE and Tri-PE?

A4: To favor the formation of monothis compound, a significant excess of formaldehyde should be used, typically a molar ratio of 5-6 moles of formaldehyde to 1 mole of acetaldehyde.[13] It is also beneficial to introduce the acetaldehyde in fractions to ensure it is always in the presence of a large excess of formaldehyde.[13] Maintaining the reaction temperature in the lower end of the optimal range (around 40-50°C) after the initial aldol condensation can also help minimize the formation of higher oligomers.[6]

Q5: What specific conditions will selectively increase the yield of dithis compound and trithis compound?

A5: To selectively produce Di-PE and Tri-PE, the molar ratio of formaldehyde to acetaldehyde should be lowered.[6] For trithis compound synthesis, the intentional addition of dithis compound to the initial reaction mixture can significantly increase the yield, with one patented process reporting yields over 96%.[10] The reaction temperature can also be controlled at the higher end of the 40-60°C range to promote the condensation reactions that form these oligomers.[12]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Overall Yield of Target Products Incorrect Stoichiometry: Molar ratio of formaldehyde to acetaldehyde is not optimized for the target product.Adjust the molar ratio. For monothis compound, increase formaldehyde excess. For Di-/Tri-PE, decrease formaldehyde excess.[6][13]
Suboptimal Temperature Profile: Temperature for the aldol condensation (15-30°C) or Cannizzaro reaction (40-60°C) was not maintained correctly.[6]Implement strict temperature control. Ensure the temperature is only raised to the 40-60°C range after the acetaldehyde has been fully consumed in the initial condensation step.[6]
Incorrect pH: The pH of the reaction medium is outside the optimal 9-11 range.[12]Carefully monitor and control the pH. Use a suitable base like NaOH or Ca(OH)₂ and add it gradually to avoid sudden pH spikes.[12][14]
High Concentration of Di-PE/Tri-PE When Monothis compound is the Target Low Formaldehyde to Acetaldehyde Ratio: Insufficient excess of formaldehyde favors the formation of oligomers.[6]Increase the molar ratio of formaldehyde to acetaldehyde to 5:1 or higher.[13]
High Reaction Temperature: Running the reaction at the higher end of the temperature range (e.g., >55°C) for extended periods can promote oligomerization.[12]Maintain the Cannizzaro reaction temperature between 45-50°C.[6]
High Concentration of Undesired Byproducts (e.g., Formals, Formose Sugars) Large Excess of Formaldehyde: A very high excess of formaldehyde can lead to the formation of this compound formals.[6]While an excess is needed for monothis compound, avoid excessive amounts. Optimize the ratio to balance yield and purity.
Excessively High pH: A pH above 11 can promote the autocondensation of formaldehyde, forming formose sugars.[6][12]Maintain the pH strictly within the 9-11 range.[12]
Difficulty in Product Separation and Purification Similar Solubility of Oligomers: Monothis compound, Di-PE, and Tri-PE have similar chemical properties, making separation by simple crystallization challenging.[15]Employ fractional crystallization. The process often involves carefully evaporating water to precipitate one component, followed by dilution and cooling to precipitate another.[15]
Presence of Impurities: Syrupy condensation products and formates can interfere with crystallization.[16]Ensure proper neutralization and removal of the catalyst (e.g., precipitating calcium as calcium carbonate or sulfate).[14][16] Use activated carbon for decolorization and removal of organic impurities before crystallization.[17]

Section 3: Data Presentation

Table 1: Influence of Reactant Molar Ratio on Product Distribution

Target ProductRecommended Molar Ratio (Formaldehyde : Acetaldehyde : Base)Expected OutcomeReference(s)
Monothis compound 5-6 : 1 : 1.1-1.2High yield of monothis compound, minimized Di-PE and Tri-PE.[13]
Dithis compound / Trithis compound 2.0-4.0 : 1 : 0.3-1.9Increased yield of Di-PE and Tri-PE.[10][18]

Table 2: Key Reaction Parameters for Selective Synthesis

ParameterMonothis compound SynthesisDi-PE / Tri-PE SynthesisReference(s)
Aldol Condensation Temp. 15 - 30°C15 - 40°C[6][14]
Cannizzaro Reaction Temp. 45 - 50°C50 - 70°C[6][12][18]
pH 9 - 119 - 11[6][12]
Special Conditions Fractional addition of acetaldehyde.Addition of Di-PE to promote Tri-PE formation.[10][13]

Section 4: Experimental Protocols

Protocol 1: Synthesis of Monothis compound with Minimized Oligomer Formation This protocol is a representative example based on established procedures.[6][14]

  • Reactor Setup: Equip a 1-liter, 3-necked round bottom flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in a cooling bath.

  • Initial Charge: Add 18.5 g of calcium oxide (or a molar equivalent of sodium hydroxide) and a solution containing 2.3 moles of formaldehyde in water to the flask.

  • Reactant Addition: Prepare a solution of 0.5 moles of acetaldehyde in 300 mL of water and place it in the addition funnel.

  • Aldol Condensation: Cool the flask to 15°C. Slowly add the acetaldehyde solution dropwise while maintaining the temperature at 15°C.

  • Cannizzaro Reaction: After the addition is complete, slowly warm the mixture to 45°C over one hour and hold for an additional 1-2 hours to complete the reaction.[6]

  • Neutralization & Purification: Cool the mixture. If using calcium hydroxide, neutralize by bubbling CO₂ gas through the solution to precipitate calcium carbonate. Filter the precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure until crystals begin to form. Cool the solution in an ice bath to maximize crystallization. Filter the crude this compound, wash with cold water, and dry. Recrystallize from hot water for higher purity.[17]

Protocol 2: Directed Synthesis of Trithis compound This protocol is adapted from a patented process designed for high-yield Tri-PE synthesis.[10]

  • Reactor Setup: Use a stainless steel reaction kettle equipped with a stirrer, thermometer, and two separate micro plunger pumps for reactant feeds. Place the kettle in a temperature-controlled water bath.

  • Initial Charge: Add 8 ml of a 20% NaOH aqueous solution, 44 g of dithis compound, and 44 g of water to the reactor. Heat to 50°C.

  • Reactant Preparation: Prepare "Reactant Solution A" by mixing 32 ml of a 20% acetaldehyde aqueous solution with 80 ml of a 37% formaldehyde aqueous solution. Prepare a separate feed of 32 ml of 20% NaOH solution.

  • Reaction: While stirring, continuously and separately add "Reactant Solution A" and the NaOH solution to the reactor over a period of 60 minutes.

  • Completion: After the addition is complete, allow the reaction to continue at 50°C for an additional 120 minutes.

  • Isolation: After the reaction, the trithis compound can be isolated from the resulting solution using crystallization methods. Product yield and purity should be analyzed via liquid chromatography.

Section 5: Visual Guides

Reaction_Pathway AcH Acetaldehyde Pentaerythrose Pentaerythrose (Intermediate) AcH->Pentaerythrose Aldol Condensation HCHO Formaldehyde HCHO->Pentaerythrose Aldol Condensation MonoPE Monothis compound (PE) HCHO->MonoPE Cannizzaro Reaction Base Base (OH⁻) Base->Pentaerythrose Aldol Condensation Base->MonoPE Cannizzaro Reaction Pentaerythrose->MonoPE Cannizzaro Reaction DiPE Dithis compound (Di-PE) MonoPE->DiPE Etherification (Side Reaction) TriPE Trithis compound (Tri-PE) MonoPE->TriPE Etherification (Side Reaction) DiPE->TriPE Etherification (Side Reaction)

Caption: Reaction pathway for the formation of this compound and its oligomers.

Experimental_Workflow Start Start Reactants 1. Prepare Reactants (Formaldehyde, Acetaldehyde, Base) Start->Reactants Reaction 2. Controlled Reaction (Temp, pH, Addition Rate) Reactants->Reaction Neutralize 3. Neutralization & Catalyst Removal Reaction->Neutralize Filter1 4. Filtration of Salts Neutralize->Filter1 Concentrate 5. Concentration of Filtrate Filter1->Concentrate Crystallize 6. Fractional Crystallization Concentrate->Crystallize Separate 7. Separation & Washing Crystallize->Separate Dry 8. Drying of Final Product(s) Separate->Dry End End Dry->End Troubleshooting_Logic Problem Problem: Low Yield of Target Product? CheckRatio Molar Ratio Correct? Problem->CheckRatio CheckTemp Temperature Profile Correct? CheckRatio->CheckTemp Yes Sol_Ratio Adjust Formaldehyde: Acetaldehyde Ratio CheckRatio->Sol_Ratio No CheckpH pH in 9-11 Range? CheckTemp->CheckpH Yes Sol_Temp Verify Aldol (15-30C) & Cannizzaro (40-60C) Temps CheckTemp->Sol_Temp No Sol_pH Calibrate pH Meter & Adjust Base Addition CheckpH->Sol_pH No Success Yield Improved CheckpH->Success Yes Sol_Ratio->CheckRatio Sol_Temp->CheckTemp Sol_pH->CheckpH

References

Technical Support Center: Purification of Crude Pentaerythritol by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for the purification of crude pentaerythritol using crystallization techniques.

Troubleshooting Guide

This section addresses common challenges encountered during the crystallization of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is the final yield of my purified this compound very low?

Possible Causes:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude this compound will keep a significant amount of the product in the mother liquor even after cooling.[1]

  • Incomplete Crystallization: The cooling process may have been too short or the final temperature not low enough, leaving a substantial portion of the product dissolved.

  • Losses During Transfer/Washing: Physical loss of product during filtration and washing steps. Washing with a solvent in which this compound has moderate solubility at the washing temperature can also dissolve a portion of the product.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Check Mother Liquor: After filtration, test the mother liquor for remaining product. You can do this by dipping a glass rod into the filtrate; if a significant solid residue forms upon solvent evaporation, there is a large amount of dissolved compound.[1] Consider concentrating the mother liquor and cooling again to obtain a second crop of crystals.

  • Increase Cooling Time/Lower Temperature: Ensure the solution is allowed to cool slowly and reaches the target low temperature for a sufficient duration to maximize crystal formation.

  • Pre-chill Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product.

Q2: The purity of my crystallized this compound is not improving. What's wrong?

Possible Causes:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice, as they do not have sufficient time to diffuse away from the growing crystal surface.[1][2]

  • High Initial Impurity Load: The crude material may contain high levels of impurities, such as dithis compound (di-PE), sodium formate, or residual formaldehyde, which can co-precipitate.[3][4]

  • Inappropriate Solvent: The chosen solvent may not provide a significant solubility difference between this compound and the main impurities at high and low temperatures.

Solutions:

  • Control the Cooling Rate: Employ a slow and controlled cooling profile. A gradual temperature decrease allows for the formation of larger, more ordered, and purer crystals.[2][5] An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[1]

  • Pre-treatment: If the crude material is highly impure, consider a pre-purification step. For certain impurities, treatment with an aliphatic alcohol at elevated temperatures (e.g., above 80°C) can help break down complex compounds formed between this compound and dithis compound.[6]

  • Solvent Selection: Re-evaluate the solvent system. Aqueous solutions are common, but binary solvent systems (e.g., methanol-water, ethanol-water) may offer better selectivity against certain impurities.[7]

Q3: My solution is "oiling out" instead of forming crystals upon cooling. What should I do?

Possible Causes:

  • Low Melting Point of Solute: The melting point of the crude solid is lower than the temperature of the solution from which it is trying to crystallize. This is often exacerbated by a high concentration of impurities, which can significantly depress the melting point.[1]

  • Excessive Supersaturation/Rapid Cooling: The solution is becoming supersaturated too quickly and at a temperature above the solid's melting point.[8]

Solutions:

  • Add More Solvent: Return the mixture to the heat source and add more solvent to decrease the saturation point. This keeps the compound dissolved until the solution has cooled to a lower temperature (below the melting point).[1]

  • Slow Down Cooling: Ensure a very slow cooling rate to prevent the solution from reaching supersaturation at a high temperature.

  • Change Solvent: If the problem persists, recover the solid by evaporating the solvent and attempt the crystallization again with a different solvent that has a lower boiling point.[1]

Q4: No crystals are forming even after the solution has cooled completely.

Possible Causes:

  • Insufficient Supersaturation: The solution may not be supersaturated, possibly because too much solvent was used initially.

  • High Purity/Lack of Nucleation Sites: Very pure solutions can sometimes be difficult to crystallize without initiation, as they lack sites for crystal nucleation to begin.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches can provide nucleation sites.[1]

    • Seeding: Add a single, tiny "seed" crystal of pure this compound to the solution. This provides a template for further crystal growth.[1]

  • Reduce Solvent Volume: If nucleation cannot be induced, gently heat the solution to boil off some of the solvent, then allow it to cool again.[1]

Q5: The crystal growth rate is extremely slow.

Possible Causes:

  • Presence of Inhibiting Impurities: Certain impurities can adsorb onto the crystal surface and inhibit or block further growth. Formaldehyde is a particularly potent growth inhibitor for this compound, with even trace amounts (e.g., 10 ppm) capable of reducing the growth rate by over two orders of magnitude.[3][4] Formic acid can also depress the growth kinetics.[3]

Solutions:

  • Increase Supersaturation: The inhibiting effect of some impurities can be reduced if a threshold supersaturation value is exceeded.[3]

  • Increase Temperature: Operating at a higher crystallization temperature can sometimes reduce the adsorption rate of the impurity on the crystal surface, improving the growth process.[3]

  • Impurity Scavenging: If formaldehyde is the suspected culprit, a chemical scavenging step prior to crystallization may be necessary.[4]

  • Wash Seed Crystals: If using seeds, washing them can help by partially removing adsorbed impurities.[3]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for crystallizing this compound? A: Water is a common and effective solvent. This compound's solubility is low in cold water (5.6 g/100 mL at 15°C) but increases significantly in hot water, making it suitable for cooling crystallization.[9] Binary solvent mixtures, such as methanol/water or ethanol/water, can also be used and may offer advantages in separating specific impurities.[7] this compound is generally insoluble in aprotic organic solvents like acetone or benzene.[9]

Q: How do common impurities affect the crystallization process? A: Impurities have several effects:

  • Dithis compound (di-PE): Can alter the crystal habit, leading to more rod-shaped crystals.[10]

  • Formaldehyde and Formic Acid: Act as potent inhibitors of crystal growth, even at very low concentrations.[3][4]

  • General Effect: The presence of impurities can increase the overall solubility of this compound in the mother liquor.[10][11]

Q: What is the ideal cooling rate for this compound crystallization? A: A slow, controlled cooling rate is optimal. Rapid cooling leads to the formation of many small crystals that are more likely to be impure.[2] A gradual process allows for the growth of larger, more perfect crystals by giving impurities time to diffuse away from the crystal surface. A patented process, for example, describes cooling a solution from around 100°C to 20°C over a period of three hours.[5]

Q: Should I use seed crystals? A: Seeding is a method to control the crystallization process. Adding a known quantity of seed crystals at the saturation temperature can help control the final crystal size distribution and prevent issues related to spontaneous nucleation.[11] It is particularly useful when dealing with solutions that are reluctant to crystallize on their own.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (g / 100 mL)Reference
Water155.6[9]
Water25~7.2[12]
Methanol250.75[12]
Ethanol250.33[12]

Note: Solubility in water increases significantly with temperature. Binary solvent systems also show temperature-dependent solubility.[7]

Table 2: Influence of Process Parameters on Crystal Properties

ParameterEffect of IncreaseRationaleReference
Cooling Rate Decreased crystal size, Decreased purityLess time for orderly growth and impurity exclusion.[2][2][11]
Mixing Intensity Can improve crystal size distributionEnhances heat and mass transfer, but excessive agitation can lead to secondary nucleation (more small crystals).[11]
Seeding Better control over final crystal sizeProvides a template for growth, reducing reliance on spontaneous nucleation.[11]

Experimental Protocols

Protocol 1: Standard Cooling Crystallization from Aqueous Solution

This protocol outlines a general procedure for purifying crude this compound.

  • Dissolution: In a suitable flask, add the crude this compound to a volume of deionized water. Heat the mixture with continuous stirring (e.g., on a hot plate with a magnetic stirrer) to near boiling (95-100°C) until all the solid has completely dissolved. Add the minimum amount of hot water necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Controlled Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container to slow the cooling rate further.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystal cake with a small volume of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals. This can be done by air-drying on the filter paper or in a drying oven at a moderate temperature (e.g., 60-80°C).[5]

  • Analysis: Determine the purity of the final product using appropriate analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13][14]

Visualizations

Experimental_Workflow start Start: Crude This compound dissolve 1. Dissolution (e.g., Hot Water) start->dissolve hot_filter 2. Hot Filtration (Optional, for insolubles) dissolve->hot_filter cool 3. Controlled Cooling & Chilling hot_filter->cool Clear Solution isolate 4. Isolation (Vacuum Filtration) cool->isolate wash 5. Washing (Ice-Cold Solvent) isolate->wash impurities Mother Liquor (Impurities) isolate->impurities Filtrate dry 6. Drying wash->dry end_product Pure this compound Crystals dry->end_product Troubleshooting_Guide problem Problem Encountered low_purity Low Purity problem->low_purity low_yield Low Yield problem->low_yield oiling_out "Oiling Out" problem->oiling_out no_crystals No Crystals Form problem->no_crystals cause_rapid_cool Cause: Rapid Cooling low_purity->cause_rapid_cool cause_excess_solvent Cause: Too Much Solvent low_yield->cause_excess_solvent oiling_out->cause_rapid_cool cause_impurities Cause: High Impurity Load oiling_out->cause_impurities no_crystals->cause_excess_solvent cause_no_nuclei Cause: No Nucleation no_crystals->cause_no_nuclei sol_slow_cool Solution: Slow Down Cooling Rate cause_rapid_cool->sol_slow_cool sol_add_solvent Solution: Add More Solvent & Recool cause_rapid_cool->sol_add_solvent sol_reduce_solvent Solution: Reduce Solvent Volume cause_excess_solvent->sol_reduce_solvent cause_excess_solvent->sol_reduce_solvent sol_seed Solution: Add Seed Crystal or Scratch Flask cause_no_nuclei->sol_seed

References

Optimizing reaction conditions for high-yield pentaerythritol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the high-yield synthesis of pentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is synthesized through a base-catalyzed reaction between formaldehyde and acetaldehyde. The process involves two main stages: an aldol condensation followed by a crossed Cannizzaro reaction.[1][2]

Q2: What are the common side reactions and byproducts I should be aware of?

A2: Common byproducts include dithis compound, trithis compound, and this compound formals (both cyclic and linear).[3] Acetaldehyde can also undergo self-condensation.[4] The formation of sugar-like polymers from formaldehyde can also occur, leading to discoloration.[4]

Q3: Which catalyst is most effective for this synthesis?

A3: Both sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂) are commonly used as catalysts.[2][4] The choice of catalyst can influence the optimal reaction temperature and final product purity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

Q5: What are the standard methods for purifying crude this compound?

A5: Purification is typically achieved through recrystallization from hot water.[5] Decolorization using activated carbon is also a common step to remove colored impurities.[2][3] For removal of formate salts, electrodialysis can be employed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solutions
Low Yield Suboptimal Temperature: The reaction temperature is highly influential. For instance, with NaOH, yields can drop if the temperature is too low or too high.Maintain the reaction temperature within the optimal range for your chosen catalyst. For NaOH, a temperature around 40-60°C is often effective. For Ca(OH)₂, a range of 50-55°C is recommended.[4]
Incorrect Molar Ratio: An improper ratio of formaldehyde to acetaldehyde can lead to the formation of side products, reducing the yield of this compound.[1]Use a molar excess of formaldehyde to acetaldehyde. Ratios between 5:1 and 9:1 have been shown to produce good yields.[6]
Inefficient Mixing: Poor agitation can lead to localized "hot spots" and uneven reaction conditions.Ensure vigorous and consistent stirring throughout the reaction.
Premature Reaction Quenching: Stopping the reaction too early will result in incomplete conversion of reactants.Allow the reaction to proceed for a sufficient duration. A typical reaction time is around 3 hours with continuous stirring after the addition of the catalyst.[5]
Product Discoloration (Yellowing) Formation of Colored Byproducts: At elevated temperatures, formaldehyde can undergo side reactions to form colored, sugar-like polymers.Maintain strict temperature control and avoid exceeding the recommended temperature for your catalyst. After the reaction, decolorize the filtrate with activated carbon.[4][5]
Presence of Impurities in Starting Materials: Impurities in the formaldehyde or acetaldehyde can lead to colored byproducts.Use high-purity starting materials.
High Levels of Dithis compound Low Formaldehyde to Acetaldehyde Ratio: A lower molar ratio of formaldehyde to acetaldehyde favors the formation of dithis compound.[1]Increase the molar ratio of formaldehyde to acetaldehyde.
Prolonged Reaction Time at Elevated Temperatures: Longer reaction times can promote the formation of higher oligomers.Optimize the reaction time to maximize this compound formation without significant byproduct accumulation.
Difficulty in Product Crystallization Presence of Impurities: High levels of impurities can inhibit crystallization.Ensure the crude product is adequately purified before attempting crystallization. Decolorization with activated carbon can remove some inhibitory impurities.
Inappropriate Solvent Volume: Using too much or too little solvent for recrystallization can hinder crystal formation.For recrystallization, a common starting point is to use an equal weight of hot water to the crude product.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Yield

CatalystFormaldehyde:Acetaldehyde Molar RatioTemperature (°C)Approximate Yield (%)Reference
Ca(OH)₂5.6:150-5555-57--INVALID-LINK--
NaOH5.0:15090US7569736B2
NaOH6.0:15093US7569736B2
NaOH9.0:150~90US7569736B2

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

  • Paraformaldehyde (800 g, corresponding to 26.7 moles of formaldehyde)

  • Acetaldehyde (210 g, 4.77 moles)

  • Calcium oxide (powdered quicklime, 180 g, 3.22 moles)

  • Deionized water (5.5 L)

  • Dilute hydrochloric acid

  • Activated carbon (Norite or equivalent, 35 g)

Procedure:

  • Reaction Setup: In a large reaction vessel equipped with a mechanical stirrer, suspend 800 g of paraformaldehyde in 5.5 L of water containing 210 g of acetaldehyde.

  • Catalyst Addition: Begin vigorous stirring and add 180 g of powdered calcium oxide in small portions.

  • Temperature Control: Control the rate of calcium oxide addition to allow the temperature to rise to 50°C over 30 minutes. Do not let the temperature exceed 55°C during subsequent additions. The mixture will turn slightly yellow.

  • Reaction Time: After all the calcium oxide has been added, continue stirring for 3 hours.

  • Filtration and Neutralization: Filter the reaction mixture by gravity. Acidify the yellow filtrate with dilute hydrochloric acid until it is acidic to litmus paper.

  • Decolorization: Add 30 g of activated carbon to the filtrate, stir for 5 minutes, and filter again to obtain a colorless solution.

  • Concentration: Concentrate the filtrate under reduced pressure until crystals begin to form. This will reduce the volume to approximately 3 L.

  • First Crystallization: Heat the concentrated solution on a steam bath and filter while hot. Allow the filtrate to cool and then place it in a refrigerator overnight. Collect the first crop of crystals by filtration.

  • Subsequent Crystallizations: Concentrate the mother liquor to approximately 2 L and cool to obtain a second crop of crystals. Further concentrate to 1.2 L for a third crop.

  • Final Purification: Combine all crystal crops and recrystallize from an equal weight of hot water containing a small amount of concentrated hydrochloric acid. Add 5 g of activated carbon for final decolorization. Filter the hot solution and allow it to cool to obtain pure this compound crystals. The expected yield is approximately 360-370 g (55-57% of the theoretical amount).[5]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Synthesis A Reaction Setup: Suspend Paraformaldehyde and Acetaldehyde in Water B Catalyst Addition: Add Calcium Oxide in Portions A->B Vigorous Stirring C Temperature Control: Maintain 50-55°C B->C D Reaction: Stir for 3 Hours C->D E Filtration & Neutralization: Filter and Acidify with HCl D->E F Decolorization: Treat with Activated Carbon E->F G Concentration: Reduce Volume Under Vacuum F->G H Crystallization: Cool to Obtain Crystals G->H I Purification: Recrystallize from Hot Water H->I J Final Product: This compound Crystals I->J Troubleshooting_Logic Troubleshooting Logic for this compound Synthesis Start Problem Encountered LowYield Low Yield? Start->LowYield Discoloration Product Discolored? LowYield->Discoloration No CheckTemp Verify Temperature Control (50-55°C for Ca(OH)₂) LowYield->CheckTemp Yes HighImpurities High Impurity Levels? Discoloration->HighImpurities No ControlTempStrictly Improve Temperature Control (Avoid Overheating) Discoloration->ControlTempStrictly Yes OptimizeRatio Optimize Molar Ratio (Higher Formaldehyde) HighImpurities->OptimizeRatio Yes Recrystallize Recrystallize Product HighImpurities->Recrystallize No CheckRatio Check Reactant Molar Ratio (Increase Formaldehyde) CheckTemp->CheckRatio CheckTime Ensure Sufficient Reaction Time (~3 hours post-addition) CheckRatio->CheckTime Decolorize Decolorize with Activated Carbon ControlTempStrictly->Decolorize OptimizeRatio->Recrystallize

References

Troubleshooting gelation in pentaerythritol-based resin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythritol-based resins. The following information is designed to help you identify and resolve common issues, particularly premature gelation, during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My this compound-based resin gelled prematurely. What are the common causes?

A: Premature gelation is a common issue in polyester resin synthesis and can be attributed to several factors. The most frequent causes include:

  • Incorrect Reaction Temperature: Excessively high temperatures can accelerate reaction kinetics, leading to an uncontrolled increase in molecular weight and subsequent gelation. Conversely, temperatures that are too low may result in a slow and incomplete reaction.[1]

  • Improper Molar Ratio of Reactants: The ratio of this compound to other reactants, such as dicarboxylic acids or fatty acids, is critical. An imbalance can lead to a rapid build-up of a cross-linked network. A slight excess of the fatty acid is often recommended to drive the reaction towards the desired ester formation.[1]

  • Inefficient Water Removal: Esterification is a reversible reaction that produces water.[1] If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the reactants, or the presence of water can affect side reactions, influencing the gel point.

  • Presence of Contaminants: Impurities in the reactants or the reaction vessel can act as catalysts or inhibitors, unpredictably affecting the reaction rate and leading to premature gelation.[2]

  • Localized Overheating: Poor mixing can lead to "hot spots" within the reactor where the temperature is significantly higher than the bulk temperature, causing localized, rapid polymerization and gel formation.

  • Atmospheric Exposure: For certain resin types, exposure to oxygen can initiate unwanted side reactions that contribute to cross-linking.[2]

Troubleshooting Flowchart for Premature Gelation

Gelation_Troubleshooting start Premature Gelation Occurs check_temp Verify Reaction Temperature (Set vs. Actual) start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_ratio Confirm Molar Ratios of Reactants ratio_ok Ratios Correct? check_ratio->ratio_ok check_water Assess Water Removal Efficiency water_ok Water Removal Adequate? check_water->water_ok check_purity Analyze Reactant Purity and Vessel Cleanliness purity_ok Reactants/Vessel Clean? check_purity->purity_ok temp_ok->check_ratio Yes adjust_temp Adjust Temperature Control and Improve Mixing temp_ok->adjust_temp No ratio_ok->check_water Yes adjust_ratio Recalculate and Adjust Molar Ratios ratio_ok->adjust_ratio No water_ok->check_purity Yes improve_water Improve Water Removal (e.g., vacuum, azeotropic distillation) water_ok->improve_water No purify_reactants Purify Reactants or Thoroughly Clean Vessel purity_ok->purify_reactants No end_point Problem Resolved purity_ok->end_point Yes adjust_temp->end_point adjust_ratio->end_point improve_water->end_point purify_reactants->end_point

Caption: Troubleshooting logic for premature gelation.

2. Q: What are the recommended reaction conditions for synthesizing a this compound-based resin?

A: The optimal reaction conditions can vary depending on the specific type of resin being synthesized (e.g., alkyd, polyester, rosin ester). However, general guidelines can be found in the literature.

ParameterTypical RangeNotes
Reaction Temperature 150°C - 280°CLower temperatures may be used with catalysts, while higher temperatures are common for uncatalyzed reactions.[1][3][4]
Reactant Molar Ratio (Acid:Alcohol) 1:1 to 1.2:1A slight excess of the acid component can help drive the esterification reaction to completion.[5]
Catalyst Zinc oxide, tin-based compounds, sulfuric acidThe choice of catalyst depends on the desired reaction rate and final product properties.[1][3][6]
Reaction Time 2 - 18 hoursReaction progress should be monitored by measuring parameters like acid value.[3][4]
Atmosphere Inert (e.g., Nitrogen)An inert atmosphere is used to prevent oxidation and side reactions.[4]

3. Q: How can I monitor the progress of my esterification reaction to avoid gelation?

A: Monitoring the reaction is crucial for preventing premature gelation. The most common method is to periodically measure the acid value of the reaction mixture. The acid value indicates the amount of unreacted carboxylic acid groups present. As the esterification reaction proceeds, the acid value will decrease. The reaction is typically considered complete when the acid value reaches a predetermined low level.

Another method is to monitor the viscosity of the reaction mixture. A sudden, sharp increase in viscosity is a strong indicator that the reaction is approaching the gel point, and corrective measures should be taken.

4. Q: I have a gelled resin. Is it possible to reverse the gelation?

A: In some cases, particularly with alkyd resins, it may be possible to reverse gelation. This can be achieved by adding water or steam to the hot, gelled resin.[7][8] The added water hydrolyzes some of the ester linkages, breaking down the cross-linked network and reducing the molecular weight, which can return the resin to a liquid state.[7][8]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Oleate Resin

This protocol is a general guideline for the direct esterification of this compound with oleic acid.

Materials:

  • This compound

  • Oleic acid

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Nitrogen gas source

  • Reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water trap (e.g., Dean-Stark apparatus).

Procedure:

  • Charge the reactor with the calculated amounts of oleic acid, this compound, and the catalyst.

  • Begin stirring and purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.[4]

  • Heat the reactor to the desired reaction temperature (e.g., 180°C - 220°C).[4]

  • Maintain the temperature and continue stirring. Water produced during the reaction will be collected in the water trap.

  • Monitor the reaction progress by taking samples periodically and measuring the acid value.

  • Continue the reaction until the acid value reaches the target level (e.g., < 1 mgKOH/g).[4]

  • Once the reaction is complete, cool the reactor and filter the product to remove the catalyst.

Experimental Workflow for this compound-Oleate Resin Synthesis

Synthesis_Workflow start Start charge_reactants Charge Reactor with This compound, Oleic Acid, and Catalyst start->charge_reactants purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat Heat to Reaction Temperature (180-220°C) purge_n2->heat react Maintain Temperature and Stir, Collect Water Byproduct heat->react monitor Monitor Acid Value react->monitor monitor->react Acid Value > Target cool_filter Cool and Filter Product monitor->cool_filter Acid Value <= Target end End cool_filter->end

References

Technical Support Center: Synthesis and Purification of Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentaerythritol synthesis and purification. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges in obtaining high-purity, colorless this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why does my synthesized this compound have a yellow or brownish color?

Coloration in crude this compound is typically due to the presence of organic impurities and by-products formed during the synthesis reaction.[1] The condensation of formaldehyde and acetaldehyde can lead to the formation of colored species, especially under uncontrolled temperature and pH conditions.[2][3]

Troubleshooting:

  • Recrystallization: This is the most common and effective method for color removal.[2][4]

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored organic impurities.[2][5][6][7]

  • Chemical Decolorization: A mixture of decolorizing agents can be employed to remove color-forming by-products.[5]

  • Ozone Treatment: Ozonation in an acidic solution can effectively purify and decolorize the product.[8]

2. How can I improve the purity of my this compound and remove by-products?

Low purity is often due to the presence of by-products such as dithis compound, this compound formals, and sodium formate.[9][10] Optimizing the synthesis reaction conditions is crucial to minimize the formation of these impurities.

Troubleshooting:

  • Control of Synthesis Parameters: Strictly controlling the molar ratio of formaldehyde to acetaldehyde, catalyst concentration, reaction temperature, and reaction time can suppress the formation of higher homologues like dithis compound.[10]

  • Ion Exchange Chromatography: Cation exchange resins can be used to remove metal ions (e.g., sodium from sodium formate) and to hydrolyze formals.[8][11]

  • Recrystallization: Multiple recrystallization steps can significantly enhance the purity of the final product.[4][12]

3. My recrystallization is not effective in removing impurities. What can I do?

Ineffective recrystallization can result from using an inappropriate solvent, cooling the solution too quickly, or having a very high concentration of impurities.

Troubleshooting:

  • Solvent Selection: Water is the most common solvent for this compound recrystallization. The solubility of this compound in water increases significantly with temperature.[13][14] For highly impure samples, a hot aqueous acidic solution (e.g., with a small amount of hydrochloric or formic acid) can improve solubility and purification.[2][15]

  • Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Multiple Recrystallizations: For samples with a high impurity load, sequential recrystallizations may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the standard procedure for purifying crude this compound by recrystallization from water.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water (near boiling) to create a saturated solution. The solubility of this compound in water at 100°C is approximately 500 g/L.[14]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in an oven at a temperature below the melting point (the melting point of pure this compound is approximately 260.5°C) or in a vacuum desiccator.[14]

Protocol 2: Decolorization using Activated Carbon

This protocol is used to remove colored impurities from a this compound solution.

  • Prepare Solution: Dissolve the crude this compound in hot deionized water as described in the recrystallization protocol.

  • Add Activated Carbon: To the hot solution, add powdered activated carbon. A typical starting amount is 1-2% of the weight of the crude this compound.[2]

  • Stir and Heat: Stir the mixture at an elevated temperature (e.g., 90-100°C) for 15-30 minutes to allow for the adsorption of impurities onto the carbon.[6]

  • Remove Activated Carbon: Remove the activated carbon by hot gravity filtration. The resulting filtrate should be colorless.[2]

  • Crystallization: Proceed with the cooling and crystallization steps as outlined in the recrystallization protocol.

Protocol 3: Purification via Ion Exchange

This protocol is effective for removing ionic impurities, such as sodium formate, and for hydrolyzing formals.[8]

  • Prepare Solution: Prepare an aqueous solution of crude this compound (e.g., 25-45% by weight).[8]

  • Acidification (if necessary): For the hydrolysis of formals, the solution pH should be acidic (pH 2-5). This can be achieved by adding a small amount of an acid like sulfuric acid or by the conversion of sodium formate to formic acid by the cation exchange resin itself.[8]

  • Ion Exchange Column: Pass the this compound solution through a column packed with a strong acid cation exchange resin in the H+ form (e.g., Amberlite 120).[8] The temperature of the solution during this process can be maintained between 80°C and 100°C.[11]

  • Elution: Elute the column with deionized water to recover the purified this compound solution.

  • Crystallization: Concentrate the purified solution and proceed with crystallization as described in the recrystallization protocol.

Quantitative Data Summary

ParameterRecrystallizationActivated Carbon TreatmentIon Exchange
Solvent Deionized WaterDeionized WaterDeionized Water
This compound Concentration Saturated SolutionSaturated Solution25-45% (w/w)[8]
Temperature Near Boiling90-100°C80-100°C[11]
Reagent -Activated Carbon (1-2% w/w)[2]Strong Acid Cation Exchange Resin (H+ form)[8]
pH NeutralNeutralAcidic (pH 2-5)[8]
Primary Impurity Target General Impurities, ColorColor, Organic ImpuritiesIonic Impurities, Formals

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow crude_pe Crude this compound Solution decolorization Decolorization (Activated Carbon) crude_pe->decolorization Step 1 ion_exchange Ion Exchange decolorization->ion_exchange Step 2 impurities1 Colored Impurities decolorization->impurities1 recrystallization Recrystallization ion_exchange->recrystallization Step 3 impurities2 Ionic Impurities & Formals ion_exchange->impurities2 pure_pe High-Purity this compound recrystallization->pure_pe Final Product impurities3 Remaining Impurities recrystallization->impurities3

Caption: A typical multi-step workflow for the purification of crude this compound.

Logical Relationship of Purification Techniques

logical_relationship problem Problem: Low Purity & Color cause1 Cause: Organic Impurities problem->cause1 cause2 Cause: Ionic By-products problem->cause2 cause3 Cause: Thermal Degradation problem->cause3 solution1 Solution: Activated Carbon cause1->solution1 solution4 Solution: Recrystallization cause1->solution4 solution2 Solution: Ion Exchange cause2->solution2 cause2->solution4 solution3 Solution: Controlled Conditions cause3->solution3

Caption: Troubleshooting logic for common this compound purification issues.

References

Technical Support Center: Esterification of Sterically Hindered Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the esterification of the sterically hindered polyol, pentaerythritol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your reactions for higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired this compound Ester

  • Question: My esterification reaction is resulting in a low yield of the desired this compound tetraester. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this compound esterification are a common challenge, often stemming from the significant steric hindrance of the neopentyl structure. This can lead to incomplete reactions or the formation of a mixture of mono-, di-, and tri-esters instead of the desired tetraester.[1][2] Key factors to investigate include:

    • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Suboptimal Reaction Conditions: Temperature, catalyst choice, and reactant ratios are critical.

    • Water Inhibition: The accumulation of water, a byproduct of esterification, can reverse the reaction.[3]

    • Side Reactions: At higher temperatures, side reactions such as decarboxylation of the fatty acid can occur.[1]

    To improve the yield, consider the following troubleshooting steps, which are also illustrated in the workflow diagram below:

    • Optimize Reaction Temperature: Temperatures for this compound esterification typically range from 150°C to 290°C.[1][3] Lower temperatures can lead to slow kinetics, while excessively high temperatures can promote side reactions.[3]

    • Select an Appropriate Catalyst: The choice of catalyst is crucial. Homogeneous catalysts like sulfuric acid, p-toluenesulfonic acid, and organotin compounds (e.g., Fascat 2003) are effective.[4][5] Heterogeneous catalysts such as ZrO2–Al2O3/SO42− have also been used successfully.[5] The catalyst concentration should also be optimized.

    • Adjust the Molar Ratio of Reactants: Using a slight excess of the fatty acid can help drive the reaction towards the formation of the tetraester.[3] However, a large excess can complicate purification.[5] Molar ratios of fatty acid to this compound hydroxyl groups (FA:OH) are often explored around 1:1 to 1.1:1.[5]

    • Ensure Efficient Water Removal: Esterification is a reversible reaction.[3] To shift the equilibrium towards the product, water must be continuously removed. This can be achieved by performing the reaction under a vacuum or using a Dean-Stark apparatus with an azeotropic solvent like toluene.[3][6]

    • Increase Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture to ensure it has run to completion.[3]

Issue 2: Incomplete Conversion and Presence of Partial Esters

  • Question: My final product contains significant amounts of mono-, di-, and tri-esters of this compound. How can I drive the reaction to completion to obtain the tetraester?

  • Answer: The steric hindrance of the four hydroxyl groups on this compound makes sequential esterification increasingly difficult, often resulting in incomplete conversion.[1] The formation of tetra-esters requires more energy to overcome this hindrance.[1] To favor the formation of the fully substituted tetraester:

    • Increase Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy and duration for the reaction to proceed to completion.

    • Catalyst Selection: Certain catalysts may be more effective at promoting the esterification of sterically hindered hydroxyl groups. Organotin catalysts are often used for such challenging esterifications.[5]

    • Molar Ratio: As mentioned previously, a slight excess of the fatty acid can help push the equilibrium towards the fully esterified product.[3]

Issue 3: High Acid Value in the Final Product

  • Question: After purification, my this compound ester product still has a high acid value. What is the cause and how can I reduce it?

  • Answer: A high acid value indicates the presence of unreacted fatty acid in your final product.[3] This can be addressed through more rigorous purification:

    • Neutralization Wash: Wash the crude product with a dilute alkaline solution, such as aqueous sodium bicarbonate or potassium carbonate, to neutralize and remove the excess fatty acid.[3][5]

    • Vacuum Distillation: For volatile fatty acids, removal by distillation under high vacuum can be effective.[5]

    • Adsorbent Treatment: In some cases, passing the product through a column of a suitable adsorbent may help remove residual acidic impurities.

Issue 4: Product Discoloration

  • Question: The final ester product is dark in color. What causes this and how can it be prevented?

  • Answer: Discoloration can be a result of side reactions at high temperatures, impurities in the starting materials, or catalyst residues.

    • Control Reaction Temperature: Avoid excessively high temperatures which can lead to thermal degradation and the formation of colored byproducts.

    • Use High-Purity Reactants: Ensure the this compound and fatty acids are of high purity.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may cause color formation.

    • Catalyst Removal: Ensure complete removal of the catalyst during workup, as residual catalyst can sometimes contribute to color.

    • Decolorization: If discoloration persists, treatment with activated carbon followed by filtration can sometimes remove colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the esterification of this compound?

A1: The main challenge is the steric hindrance presented by the neopentyl core of the this compound molecule. This makes it difficult for all four hydroxyl groups to react, often leading to incomplete esterification and the formation of a mixture of partial esters.[1][2]

Q2: What are the typical reaction temperatures for this compound esterification?

A2: The reaction is typically carried out at elevated temperatures, generally ranging from 150°C to 290°C.[1][3] The optimal temperature will depend on the specific fatty acid and catalyst being used.

Q3: Which catalysts are most effective for this reaction?

A3: Both homogeneous and heterogeneous acid catalysts are used. Common homogeneous catalysts include sulfuric acid, p-toluenesulfonic acid, and organotin catalysts like Fascat 2003.[4][5] Heterogeneous catalysts, such as supported superacids, have also been shown to be effective and can simplify product purification.[5]

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction progress can be monitored by several methods, including:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.[3]

  • Acid Value Titration: To measure the decrease in the concentration of the carboxylic acid as it is consumed.[3]

  • Water Collection: In setups using a Dean-Stark trap, the amount of water collected can be used to determine the extent of the reaction.

Q5: What are the best methods for purifying the final this compound ester?

A5: Purification strategies depend on the properties of the ester and the impurities present. Common methods include:

  • Washing: Neutralizing and washing with a dilute base to remove unreacted fatty acid, followed by washing with water to remove salts.[3][5]

  • Distillation: For esters with sufficient thermal stability, vacuum distillation can be used to remove volatile impurities.[5] Molecular or short-path distillation is particularly useful for high molecular weight, less volatile esters.[8]

  • Adsorbent Treatment: Using materials like activated carbon to remove colored impurities.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Esterification

Carboxylic AcidCatalystTemperature (°C)Molar Ratio (Acid:this compound)Reaction Time (h)Yield (%)Reference
Oleic AcidSulfuric Acid1804.9:1692.7[9]
Oleic AcidFascat 20032201:1 (FA:OH)->98 (conversion)[5]
RosinNone (thermal)260-2900.8-1.2 (OH:COOH)462.7-78.4 (conversion)[1]
C5-C9 Mixed AcidsTin-based130-1951:2.0-6.04-8>99.5 (conversion)[10]
Isomeric Monocarboxylic AcidsNone (self-catalysis)100-1108:112-4095-96[6][11]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete reaction, suboptimal conditions, water inhibition, side reactions.Optimize temperature, select appropriate catalyst, adjust molar ratio, ensure efficient water removal, increase reaction time.
Incomplete Conversion Steric hindrance.Increase reaction temperature and time, use a more effective catalyst, use a slight excess of fatty acid.
High Acid Value Unreacted fatty acid.Perform a neutralization wash, use vacuum distillation, or treat with adsorbents.
Product Discoloration High-temperature side reactions, impurities, catalyst residues.Control reaction temperature, use high-purity reactants, use an inert atmosphere, ensure complete catalyst removal, treat with activated carbon.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add this compound, the carboxylic acid, and an azeotropic solvent (e.g., toluene).

  • Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid or an organotin catalyst) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature with vigorous stirring. The reaction progress is monitored by the collection of water in the Dean-Stark trap or by analyzing samples via TLC or acid value titration.

  • Cooling: Once the reaction is complete (i.e., the theoretical amount of water has been collected or the acid value is stable), cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified according to Protocol 2.

Protocol 2: Purification of Crude this compound Ester

  • Neutralization: Dissolve the crude ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified this compound ester.

  • Further Purification (Optional): If necessary, further purification can be achieved by column chromatography or vacuum distillation.

Mandatory Visualizations

Logical Relationship Diagram for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of this compound Ester Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions? Incomplete_Reaction->Suboptimal_Conditions No Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Water_Inhibition Water Inhibition? Suboptimal_Conditions->Water_Inhibition No Optimize_Catalyst Optimize Catalyst Type and Concentration Suboptimal_Conditions->Optimize_Catalyst Yes Adjust_Ratio Adjust Molar Ratio (Slight Excess of Acid) Suboptimal_Conditions->Adjust_Ratio Yes Side_Reactions Side Reactions? Water_Inhibition->Side_Reactions No Improve_Water_Removal Improve Water Removal (Vacuum/Dean-Stark) Water_Inhibition->Improve_Water_Removal Yes Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes

Caption: Troubleshooting workflow for addressing low yields in this compound esterification.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reactant & Catalyst Charging Reaction Esterification Reaction (Heating & Stirring) Start->Reaction Monitoring Monitor Progress (TLC, Acid Value, Water Collection) Reaction->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Completion_Check->Reaction No Cooling Cool Reaction Mixture Completion_Check->Cooling Yes Solvent_Removal Solvent Removal (Rotary Evaporation) Cooling->Solvent_Removal Purification Purification (Washing, Drying, Concentration) Solvent_Removal->Purification End End: Purified this compound Ester Purification->End

Caption: A typical experimental workflow for the synthesis and purification of this compound esters.

References

Technical Support Center: Catalyst Selection and Optimization for Pentaerythritol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentaerythritol. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: this compound is typically synthesized through the reaction of formaldehyde and acetaldehyde in the presence of a base catalyst.[1][2][3] The most common catalysts are alkaline hydroxides, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂).[2][3][4] The process using sodium hydroxide is often referred to as the "sodium method," while the process with calcium hydroxide is known as the "calcium method".[3] While homogeneous catalysts like NaOH and Ca(OH)₂ are prevalent in industrial processes, research is also exploring heterogeneous solid catalysts to simplify separation and reduce waste.[5][6][7]

Q2: What is the fundamental reaction mechanism for this compound synthesis?

A2: The synthesis involves a base-catalyzed aldol condensation followed by a crossed Cannizzaro reaction.[2][8] Initially, acetaldehyde undergoes three sequential aldol reactions with formaldehyde to form pentaerythrose.[2] Subsequently, in the presence of a strong base and another molecule of formaldehyde, the pentaerythrose is reduced to this compound, while the formaldehyde is oxidized to formate.[2][4][8]

Q3: What are the key differences between using a homogeneous and a heterogeneous catalyst for this synthesis?

A3: Homogeneous catalysts, such as sodium hydroxide, are in the same phase as the reactants, leading to high activity and selectivity.[7] However, their separation from the reaction mixture can be complex and costly.[6][9] Heterogeneous catalysts are in a different phase (typically solid) from the liquid-phase reaction, which simplifies catalyst separation and recycling.[7][10] While heterogeneous catalysts can reduce processing steps, they may exhibit lower activity and selectivity compared to their homogeneous counterparts.[10] Leaching of the active component from the solid support can also be a concern with heterogeneous catalysts.[5]

Q4: What are the main byproducts formed during this compound synthesis?

A4: The primary byproduct of the Cannizzaro reaction step is a formate salt, such as sodium formate when using NaOH as the catalyst.[11][12] Other potential byproducts include higher homologues like dithis compound and trithis compound, which are formed from side reactions.[1][2][13] The formation of these byproducts is influenced by reaction conditions such as the ratio of reactants and the pH of the medium.[1][11]

Troubleshooting Guide

Q1: My this compound yield is lower than expected. What are the potential causes and solutions?

A1: Low yield can be attributed to several factors:

  • Incorrect Reactant Ratio: The molar ratio of formaldehyde to acetaldehyde is a critical parameter. An insufficient excess of formaldehyde can lead to incomplete reaction and the formation of intermediate products.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low may result in slow reaction kinetics, while excessively high temperatures can promote side reactions, reducing the selectivity towards this compound.[14]

  • Improper pH Control: The reaction is typically carried out in a basic medium.[1] However, an excessively high pH can favor the Cannizzaro reaction of formaldehyde as a side reaction.[1] Maintaining the pH within the optimal range (typically 9-11) is crucial.[1]

  • Catalyst Concentration: The concentration of the catalyst must be optimized. Insufficient catalyst can lead to an incomplete reaction.[14]

Solutions:

  • Carefully control the molar ratio of formaldehyde to acetaldehyde.

  • Optimize the reaction temperature through systematic experiments.

  • Monitor and adjust the pH of the reaction mixture throughout the synthesis.

  • Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions.

Q2: I am observing the formation of a significant amount of byproducts. How can I improve the selectivity towards this compound?

A2: Improving selectivity involves fine-tuning the reaction conditions to favor the desired reaction pathway:

  • Control of Reactant Addition: Slow, controlled addition of acetaldehyde to the formaldehyde and catalyst mixture can help to minimize side reactions.

  • pH Management: As mentioned, maintaining the pH in the optimal range of 9-11 is critical to suppress side reactions like the Cannizzaro reaction of formaldehyde.[1]

  • Catalyst Choice: The choice of catalyst can influence selectivity. While sodium and calcium hydroxides are common, exploring other base catalysts might offer better selectivity under specific conditions.[15]

Q3: My catalyst seems to be deactivating over time, especially in continuous processes. What are the common causes of catalyst deactivation?

A3: Catalyst deactivation can be a significant issue and can stem from several mechanisms:

  • Poisoning: Impurities in the feedstock, such as formic acid in the formaldehyde solution, can react with and neutralize the base catalyst, rendering it inactive.[16][17]

  • Coking/Fouling: At elevated temperatures, organic byproducts can polymerize or degrade, forming deposits on the catalyst surface (in the case of heterogeneous catalysts) or in the reaction medium, which can interfere with the catalytic process.[16][18][19]

  • Thermal Degradation (Sintering): For solid catalysts, high reaction temperatures can lead to changes in the catalyst's physical structure, such as a reduction in surface area, which lowers its activity.[16][17][19]

  • Leaching: In the case of supported heterogeneous catalysts, the active catalytic species can dissolve into the reaction medium, leading to a gradual loss of activity.[5]

Solutions:

  • Ensure the purity of your reactants to minimize catalyst poisons.

  • Optimize the reaction temperature to prevent thermal degradation and fouling.

  • For heterogeneous catalysts, select robust support materials and consider catalyst regeneration protocols if applicable.

Catalyst Performance Data

The following table summarizes typical performance data for different types of catalysts used in reactions relevant to this compound synthesis and its derivatives. Direct comparative data for the primary synthesis under identical conditions is limited in the literature.

Catalyst TypeCatalyst ExampleApplicationTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Homogeneous BaseCalcium HydroxideThis compound Synthesis15 - 45--~75[15]
Homogeneous BaseSodium HydroxideThis compound Synthesis---~80[15]
Homogeneous Acidp-Toluenesulfonic acidThis compound Diacrylate Synthesis120--52 (PEDA)[20]
Heterogeneous AcidSnCl₂@HZSM-5This compound Stearate Synthesis10599.397.2 (PETS)96.5[21]
Heterogeneous BaseNa/SnO₂This compound Synthesis-59 (Formaldehyde)39 (Penta)-[5]

Experimental Protocols

General Protocol for this compound Synthesis using a Homogeneous Base Catalyst

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the specific quantities and conditions for their experimental setup.

  • Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and a cooling bath to control the reaction temperature.

  • Reactant Charging:

    • Charge the reactor with an aqueous solution of formaldehyde.

    • Add the base catalyst (e.g., calcium hydroxide or sodium hydroxide) to the formaldehyde solution while stirring.[15]

  • Acetaldehyde Addition:

    • Slowly add acetaldehyde to the reaction mixture through the addition funnel.[15]

    • Maintain the reaction temperature at a controlled setpoint (e.g., 15-20°C) during the addition using the cooling bath.[15]

  • Reaction:

    • After the addition is complete, continue stirring the mixture for a specified period.

    • The temperature may be gradually increased to facilitate the completion of the reaction (e.g., to 45-55°C).[15][22]

  • Catalyst Removal/Neutralization:

    • If using calcium hydroxide, the catalyst can be precipitated as calcium carbonate by bubbling carbon dioxide gas through the solution.[15] The precipitate is then removed by filtration.

    • If using sodium hydroxide, the excess base is typically neutralized with an acid, such as formic acid or hydrochloric acid.[12][22]

  • Product Isolation:

    • The resulting solution is concentrated by evaporation under reduced pressure to induce crystallization of this compound.[15][22]

    • The crude this compound crystals are collected by filtration and can be further purified by recrystallization from hot water or ethanol.[15][22]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Reactor Setup B Charge Formaldehyde & Catalyst A->B C Controlled Acetaldehyde Addition B->C D Stirring & Temperature Control C->D E Catalyst Neutralization/Removal D->E F Concentration & Crystallization E->F G Filtration & Drying F->G H Purification (Recrystallization) G->H Crude Product I Characterization (e.g., HPLC, NMR) H->I Pure Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Flow Start Low Yield or Selectivity Issue Check_Ratio Verify Formaldehyde: Acetaldehyde Ratio Start->Check_Ratio Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_pH Monitor and Control pH (target 9-11) Start->Check_pH Check_Catalyst Optimize Catalyst Concentration Start->Check_Catalyst Adjust_Ratio Adjust Reactant Ratio Check_Ratio->Adjust_Ratio Adjust_Temp Modify Temperature Protocol Check_Temp->Adjust_Temp Adjust_pH Implement pH Control Strategy Check_pH->Adjust_pH Adjust_Catalyst Titrate Catalyst Loading Check_Catalyst->Adjust_Catalyst End Improved Synthesis Adjust_Ratio->End Adjust_Temp->End Adjust_pH->End Adjust_Catalyst->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Scaling Up Pentaerythritol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of pentaerythritol from a laboratory to a pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical reactions involved in this compound synthesis?

A1: The synthesis of this compound is a two-step process. It begins with a series of three base-catalyzed aldol condensations of acetaldehyde with formaldehyde to form pentaerythrose. This is followed by a crossed Cannizzaro-Tollens reaction where pentaerythrose is reduced to this compound, and formaldehyde is oxidized to formate.[1][2]

Q2: What are the common catalysts used in this compound synthesis?

A2: The most frequently used catalysts are alkaline hydroxides, such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂).[1][3] The choice of catalyst can influence the reaction rate and the final product's purity profile.

Q3: What are the main byproducts to expect during this compound synthesis?

A3: The primary byproduct is dithis compound, which forms when this compound reacts further. Other common impurities include formals (cyclic acetals of this compound and formaldehyde) and other polyhydric alcohols.[3][4][5]

Q4: What are the key differences to consider when moving from a batch lab-scale process to a continuous pilot-plant process?

A4: Key considerations include heat and mass transfer, mixing efficiency, and residence time control. Continuous processes in a pilot plant offer better control over reaction parameters and can lead to more consistent product quality compared to batch processes in a lab.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield at Pilot Scale Inadequate Temperature Control: The reaction is exothermic, and poor heat dissipation in a larger reactor can lead to side reactions.[6][8]- Ensure the pilot reactor has an efficient cooling system. - Monitor the internal temperature at multiple points. - Consider a staged addition of reactants to control the rate of heat generation.
Poor Mixing: Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, favoring byproduct formation.- Optimize the agitator design and speed for the pilot reactor geometry. - Use baffles to improve mixing and prevent vortex formation. - Consider using a continuous stirred-tank reactor (CSTR) cascade for better mixing control.[9]
Incorrect Reactant Molar Ratio: An insufficient excess of formaldehyde can lead to increased formation of dithis compound.[3]- Carefully control the feed rates of formaldehyde and acetaldehyde to maintain the optimal molar ratio (typically 4.5:1 to 8:1 formaldehyde to acetaldehyde).[2]
Poor Crystal Quality (e.g., small size, wide distribution) in Pilot Crystallizer Suboptimal Cooling Profile: Rapid cooling can lead to excessive nucleation and the formation of small, impure crystals.- Implement a controlled, gradual cooling profile in the crystallizer. - Seeding the solution with pre-formed this compound crystals can promote the growth of larger, more uniform crystals.[1]
Inefficient Mixing in Crystallizer: Poor mixing can lead to non-uniform supersaturation and a wide crystal size distribution.- Adjust the agitation speed in the crystallizer to ensure a homogeneous suspension of crystals without causing excessive secondary nucleation from crystal breakage.[1][10]
Increased Impurity Levels at Pilot Scale Longer Residence Times: In some continuous processes, longer residence times can lead to the formation of more byproducts.- Optimize the flow rates and reactor volume to achieve the desired residence time that maximizes this compound formation while minimizing byproduct generation.
Recycling of Mother Liquor: Recycling mother liquor without adequate purification can lead to an accumulation of impurities.- Implement a purification step for the recycled mother liquor to remove accumulated byproducts before re-introducing it into the process.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Operating Parameters and Performance

ParameterLaboratory Scale (Batch)Pilot Plant Scale (Continuous)
Reactant Molar Ratio (Formaldehyde:Acetaldehyde) 4.5 : 14.7 : 1
Catalyst Sodium HydroxideSodium Hydroxide
Catalyst to Acetaldehyde Molar Ratio 1.1 : 11.1 : 1
Reaction Temperature 25°C50°C[2]
Reaction Time / Residence Time 2 hours1.5 hours[2]
Yield (based on Acetaldehyde) ~75%89%[2]
Purity (Monothis compound) >95%>98%

Note: The data presented are typical values and may vary depending on the specific experimental setup and conditions.

Experimental Protocols

This compound Synthesis (Pilot Scale - Continuous Process)

This protocol is based on a continuous process using a cascade of stirred-tank reactors.

a. Reactant Preparation:

  • Prepare an aqueous solution of formaldehyde (e.g., 37 wt%).

  • Prepare an aqueous solution of acetaldehyde.

  • Prepare an aqueous solution of sodium hydroxide catalyst (e.g., 20 wt%).

b. Reaction:

  • Continuously feed the formaldehyde solution into the first stage of a multi-stage reactor system.[2]

  • Fractionally feed the acetaldehyde and sodium hydroxide solutions into the subsequent stages of the reactor.[2]

  • Maintain a constant molar ratio of sodium hydroxide to acetaldehyde in the feed streams.

  • Control the temperature in the reactors at approximately 50°C using a cooling jacket.[2]

  • Adjust the feed rates to achieve a total residence time of about 1.5 hours.[2]

c. Neutralization and Purification:

  • Continuously withdraw the reaction mixture from the final reactor stage.

  • Neutralize the mixture to a pH of 6.0-6.5 with formic acid.[2]

  • Transfer the neutralized solution to a multi-stage concentration plant to remove unreacted formaldehyde and water.

  • The concentrated solution is then fed to a continuous crystallizer.

d. Crystallization and Isolation:

  • Cool the concentrated solution in the crystallizer to 20-25°C to induce crystallization.[2]

  • Continuously harvest the crystal slurry.

  • Separate the crystals from the mother liquor using a centrifuge.

  • Wash the crystals with deionized water and dry them.

Analysis of this compound and Dithis compound by HPLC

a. Sample Preparation:

  • Accurately weigh a sample of the dried this compound product.

  • Dissolve the sample in a known volume of deionized water to create a stock solution.

  • Prepare a series of calibration standards of known concentrations of pure this compound and dithis compound.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detector: UV detector at 196 nm.[11]

  • Injection Volume: 20 µL.

c. Analysis:

  • Inject the standards and the sample solution into the HPLC system.

  • Identify the peaks for this compound and dithis compound based on their retention times.

  • Quantify the amount of each component in the sample by comparing the peak areas to the calibration curves.

Mandatory Visualization

Pentaerythritol_Synthesis_Pathway cluster_aldol Aldol Condensation cluster_cannizzaro Crossed Cannizzaro-Tollens Reaction Acetaldehyde Acetaldehyde Pentaerythrose Pentaerythrose (Trimethylol Acetaldehyde) Acetaldehyde->Pentaerythrose 3x Formaldehyde1 Formaldehyde Formaldehyde1->Pentaerythrose Formaldehyde2 Formaldehyde This compound This compound Pentaerythrose->this compound Formate Formate Formaldehyde2->Formate

Caption: this compound synthesis pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactant Preparation (Formaldehyde, Acetaldehyde, NaOH) Reaction Continuous Reaction (Multi-stage Reactor) Reactants->Reaction Neutralization Neutralization (Formic Acid) Reaction->Neutralization Concentration Concentration (Evaporation) Neutralization->Concentration Crystallization Crystallization (Cooling) Concentration->Crystallization Isolation Isolation (Centrifugation, Washing, Drying) Crystallization->Isolation QC Quality Control (HPLC, GC-MS) Isolation->QC Final_Product This compound Product QC->Final_Product

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Management of Waste Streams from Pentaerythritol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing waste streams generated during the production of pentaerythritol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the composition and management of waste streams from this compound synthesis.

Q1: What are the primary components of the waste stream from this compound production?

The primary waste stream is the mother liquor, which remains after the crystallization and removal of this compound. This aqueous solution is a complex mixture containing:

  • Residual this compound: The desired product that did not crystallize.

  • Formate Salts: A major by-product, typically sodium formate or calcium formate, depending on the base catalyst used (sodium hydroxide or calcium hydroxide).[1][2]

  • Organic Impurities: These include higher homologues like dithis compound and trithis compound, linear and cyclic formals (from the reaction of this compound with formaldehyde), and other sugar-like condensation products.[2][3][4]

  • Unreacted Aldehydes: Excess formaldehyde is often used in the synthesis and may be present in the initial waste stream.[5][6]

Q2: What are the main strategies for managing this compound mother liquor?

The primary strategies focus on resource recovery and waste minimization. The most common approach involves the sequential recovery of valuable products:

  • This compound Recovery: Further crops of this compound are often recovered from the mother liquor through processes like evaporation to concentrate the solution followed by fractional crystallization.[3][7]

  • Formate Salt Recovery: After recovering as much this compound as possible, the remaining liquor is further concentrated to crystallize and recover the formate salt.[3][5]

  • Wastewater Treatment: The final effluent, which may still contain organic compounds, is typically sent to a wastewater treatment plant to reduce its Chemical Oxygen Demand (COD) before discharge.[8]

  • Incineration: In some cases, the final residual organic slurry is incinerated, potentially for energy recovery.[6][7]

Q3: What causes the formation of organic by-products like dithis compound?

Dithis compound and other higher oligomers are formed through side reactions during the synthesis process.[1] The formation of these by-products is influenced by several factors, including:

  • Reactant Molar Ratio: A lower molar ratio of formaldehyde to acetaldehyde can increase the formation of dithis compound.[9]

  • Reaction Temperature: Higher temperatures can accelerate side reactions.[1]

  • pH: An excessively high pH can promote undesirable side reactions.[1]

  • Reaction Time: Longer reaction times can lead to a higher conversion of this compound into its oligomers.[9]

Q4: What are the key environmental concerns associated with these waste streams?

The primary environmental concern is the high concentration of organic compounds in the wastewater, which leads to a high Chemical Oxygen Demand (COD).[10] If discharged without adequate treatment, this effluent can deplete oxygen in receiving water bodies, harming aquatic life.[4] Additionally, unreacted formaldehyde is a known hazardous substance that must be managed appropriately.

Q5: Are there specific regulations for the disposal of these waste streams?

Yes, the disposal of industrial waste, including that from this compound production, is subject to national and international regulations. In the European Union, the shipment of hazardous waste is governed by the Waste Shipment Regulation, which implements the Basel Convention.[11][12][13] These regulations control the transboundary movement of hazardous wastes to ensure they are managed in an environmentally sound manner.[13] Facilities must comply with local and national discharge limits for parameters like COD, BOD (Biological Oxygen Demand), and specific chemical compounds.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during the management and analysis of this compound waste streams.

Troubleshooting Product Recovery from Mother Liquor

Problem: Low Yield of Recovered this compound/Sodium Formate

Potential Cause Troubleshooting Step Explanation
Excessive Solvent Use Review crystallization protocol. If possible, recover the product from the mother liquor by evaporating the excess solvent and re-attempting crystallization.Using too much solvent during rinsing or transfer can lead to a significant portion of the product remaining dissolved in the mother liquor, thereby reducing the final yield.[8][14]
Incomplete Crystallization Optimize cooling rate and final temperature. Ensure sufficient time is allowed for crystals to form. Consider seeding the solution with a small crystal of the pure compound.Rapid cooling or insufficient time can lead to a supersaturated solution without crystal formation. Seeding can help initiate nucleation.
High Impurity Content Characterize the mother liquor to identify key impurities. Consider pre-treatment steps like activated carbon treatment to remove color and some organic impurities.Impurities can increase the solubility of this compound and interfere with the crystal lattice formation, thus inhibiting crystallization and reducing yield.[15][16]
Suboptimal pH Measure and adjust the pH of the mother liquor before evaporation/crystallization.The solubility of components can be pH-dependent. Ensuring an optimal pH range can improve crystallization efficiency.
Troubleshooting Wastewater Treatment

Problem: High Chemical Oxygen Demand (COD) in Final Effluent

Potential Cause Troubleshooting Step Explanation
Overloading of Biological Treatment System Implement or optimize pre-treatment steps. Use an equalization tank to buffer shock loads in flow and concentration.Biological systems can fail if the influent COD is too high or fluctuates significantly. Pre-treatment stabilizes the influent, making it more manageable for microbial degradation.[10][17]
Presence of Recalcitrant Organics Introduce an Advanced Oxidation Process (AOP) like UV/H₂O₂, ozone, or Fenton's reaction as a pre-treatment step.Formals and other complex organic by-products may be resistant to biological degradation. AOPs can break down these recalcitrant compounds into more biodegradable forms.[10]
Inadequate Biological Treatment Verify the health of the biomass (e.g., check for bulking sludge). Ensure proper aeration (for aerobic systems) and nutrient balance (e.g., nitrogen, phosphorus).The efficiency of biological treatment depends on a healthy and active microbial population. Factors like low dissolved oxygen or nutrient deficiency can inhibit their activity.[4]
Ineffective Solids Separation Optimize the performance of the final clarifier or filtration unit. Consider using coagulants and flocculants to enhance the settling of suspended solids.Poor separation of biomass and treated water can lead to carry-over of solids, contributing to the COD of the final effluent.[4][18]
Troubleshooting HPLC Analysis of Waste Streams

Problem: Poor Chromatographic Results (Peak Tailing, Broad Peaks, Inconsistent Retention Times)

Potential Cause Troubleshooting Step Explanation
Column Contamination Flush the column with a strong solvent. If the problem persists, reverse-flush the column (disconnected from the detector). As a last resort, replace the inlet frit or the column.The complex matrix of the mother liquor can lead to the accumulation of strongly retained compounds on the column, affecting performance.[19]
Mobile Phase Issues Ensure the mobile phase is properly degassed. Check for precipitation, which can occur if using buffered solutions with high organic content. Prepare fresh mobile phase.Air bubbles in the system can cause pressure fluctuations and baseline noise. Inconsistent mobile phase composition will lead to shifting retention times.[19]
Sample Matrix Effects Filter all samples through a 0.45 µm or 0.22 µm filter before injection. Consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering compounds.Particulates in the sample can clog the system. Other components in the waste stream can co-elute with or affect the peak shape of the analytes of interest.
Incompatible Sample Solvent Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and inject smaller volumes.Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[20]

Section 3: Data Presentation

Table 1: Typical Reaction Conditions to Minimize By-product Formation

ParameterRecommended RangeRationale
Reaction Temperature 40 - 60°CMinimizes side reactions while maintaining an efficient rate for the main reaction.[1]
pH 9 - 11An excessively high pH can promote the Cannizzaro reaction of formaldehyde and oxidation of intermediates.[1]
Molar Ratio (Formaldehyde:Acetaldehyde) > 4:1Using an excess of formaldehyde suppresses the formation of higher homologues like dithis compound.[9]

Table 2: HPLC Methods for this compound Analysis

ParameterMethod 1 (Aqueous Samples)[21]Method 2 (General Purpose)[22]
Column Weakly crosslinked styrene-divinylbenzene resinsC18 alkyl-bonded column (4.6mm x 250mm, 5µm)
Mobile Phase 0.0002 M Sulfuric acid in deionized waterAcetonitrile:Water (5:95 v/v)
Flow Rate Not specified1.0 mL/min
Detector Spectrophotometric @ 190 nmUV @ 196 nm
Analyte Range 1 - 100 mg/dm³Not specified

Section 4: Experimental Protocols

Protocol 1: HPLC Analysis of this compound in a Wastewater Sample

Objective: To quantify the concentration of this compound in a final effluent wastewater sample. This protocol is based on the principles outlined in cited literature.[21][22]

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6mm x 250mm, 5µm)

  • HPLC-grade acetonitrile and water

  • 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • This compound analytical standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and HPLC-grade water in a 5:95 volume ratio. Degas the solution using an in-line degasser or by sparging with helium for 15-20 minutes.

  • Standard Solution Preparation:

    • Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase to create a 1000 mg/L stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 mg/L).

  • Sample Preparation:

    • Collect the wastewater sample in a clean glass container.

    • Allow any large solids to settle.

    • Draw a supernatant aliquot and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Set the UV detector wavelength to 196 nm.

    • Set the injection volume (e.g., 20 µL).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting from the lowest concentration.

    • Inject the prepared wastewater sample(s). It is recommended to run a blank (mobile phase) and a standard periodically to check for system stability.

  • Data Processing:

    • Integrate the peak area for this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by using the peak area and the calibration curve equation. Remember to account for any dilution factors.

Section 5: Visualizations

Waste_Management_Workflow Figure 1: Overall Waste Management Workflow for this compound Production synthesis This compound Synthesis crystallization Primary Crystallization synthesis->crystallization product This compound Product crystallization->product mother_liquor Mother Liquor (Waste Stream 1) crystallization->mother_liquor Separation recovery_pe This compound Recovery (Evaporation & Fractional Crystallization) mother_liquor->recovery_pe recovered_pe Recovered PE recovery_pe->recovered_pe formate_liquor Formate-Rich Liquor (Waste Stream 2) recovery_pe->formate_liquor Separation recovery_formate Formate Salt Recovery (Evaporation & Crystallization) formate_liquor->recovery_formate recovered_formate Formate Salt Product recovery_formate->recovered_formate final_effluent Final Effluent (High COD) recovery_formate->final_effluent Separation wwtp Wastewater Treatment Plant final_effluent->wwtp discharge Treated Water (Discharge) wwtp->discharge

Caption: Figure 1: Overall Waste Management Workflow for this compound Production

Troubleshooting_Low_Yield Figure 2: Troubleshooting Logic for Low Product Recovery Yield start Low Recovery Yield Observed check_filtrate Check mother liquor for dissolved product? start->check_filtrate evaporate Evaporate excess solvent and re-crystallize check_filtrate->evaporate Yes check_impurities Analyze mother liquor for impurities? check_filtrate->check_impurities No evaporate->check_impurities pretreat Implement pre-treatment (e.g., carbon filtration) check_impurities->pretreat High optimize_conditions Review & Optimize Crystallization Conditions (Cooling Rate, Time, Seeding) check_impurities->optimize_conditions Low pretreat->optimize_conditions end Yield Improved optimize_conditions->end

Caption: Figure 2: Troubleshooting Logic for Low Product Recovery Yield

COD_Treatment_Pathway Figure 3: Signaling Pathway for High COD Wastewater Treatment raw_ww High COD Raw Wastewater equalization Equalization Tank (Flow & Concentration Buffering) raw_ww->equalization ph_adjust pH Neutralization equalization->ph_adjust pre_treatment Pre-treatment (Coagulation/AOP) ph_adjust->pre_treatment biological Biological Treatment (Aerobic/Anaerobic) pre_treatment->biological No Special Pre-treatment recalcitrant_path AOP for Recalcitrants pre_treatment->recalcitrant_path Recalcitrant Organics Present coagulation_path Coagulation for Suspended Solids pre_treatment->coagulation_path High Suspended Solids clarification Clarification & Solids Separation biological->clarification final_discharge Final Discharge (Compliant) clarification->final_discharge recalcitrant_path->biological coagulation_path->biological

References

Technical Support Center: Enhancing the Thermal Stability of Pentaerythritol-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of pentaerythritol-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of thermal degradation in this compound-based polymers?

A1: The thermal degradation of polymers, including those based on this compound, is influenced by their chemical structure, the presence of impurities, and the surrounding environment.[1][2] Key degradation mechanisms include:

  • Oxidation: In the presence of oxygen at elevated temperatures, polymers can undergo oxidative degradation, leading to chain scission and a loss of mechanical properties.[1] This process is often indicated by discoloration, such as yellowing.[2]

  • Chain Scission: The breaking of the main polymer chains into smaller fragments, which can be initiated by heat. Polymers with weaker bonds in their backbone are more susceptible to this at lower temperatures.[1]

  • Hydrolytic Degradation: For polymers containing ester or amide linkages, the presence of moisture at high temperatures can lead to the breaking of these bonds.[1]

Q2: What types of additives can be used to improve the thermal stability of this compound-based polymers?

A2: Several types of additives can be incorporated to enhance the thermal stability of this compound-based polymers:

  • This compound Esters (PETS): Long-chain fatty acid esters of this compound, such as this compound tetrastearate, are effective thermal stabilizers. They exhibit low volatility and excellent thermostability.[3]

  • Gum Rosin Esters: Esters derived from gum rosin, including this compound esters of gum rosin, have been shown to slightly improve the thermal stability of polymers like polylactic acid (PLA).[4][5]

  • Metal Alkoxides and Stearates: Compounds like this compound adipate ester-based zinc alkoxide (PAE-Zn) and this compound-aluminum (PE-Al) have demonstrated significant improvements in the thermal stability of polymers such as PVC.[6][7][8] They can act by neutralizing acidic byproducts like HCl, which can accelerate degradation.[2][9][10]

  • Antioxidants: Hindered phenolic antioxidants are primary antioxidants that act as free-radical scavengers, interrupting the oxidation process.[1][11][12] They are often used in combination with secondary antioxidants for stabilization during processing and under severe thermal conditions.[1]

Q3: How does the molecular structure of the polymer affect its thermal stability?

A3: The intrinsic thermal stability of a polymer is fundamentally linked to its molecular structure:

  • Bond Strength: Polymers with strong covalent bonds, such as those with aromatic structures, generally exhibit higher thermal stability.[1]

  • Molecular Weight: Higher molecular weight polymers often have improved thermal stability due to increased chain entanglement, which restricts thermal motion.[1][11]

  • Crystallinity: Highly crystalline polymers tend to have better thermal stability because the ordered regions provide a more robust framework against thermal energy.[1]

  • Branching: The introduction of branching can affect thermal properties. While it can sometimes lower the melting temperature, it can also lead to the formation of crosslinked structures at higher temperatures, which can enhance stability.[13][14][15]

Troubleshooting Guides

Issue 1: Discoloration (Yellowing or Browning) of the Polymer During Thermal Processing

  • Question: My this compound-based polymer is turning yellow or brown during melt processing. What is causing this, and how can I prevent it?

  • Answer: Discoloration is a common sign of thermal-oxidative degradation.[16] The high processing temperatures in the presence of oxygen are causing the polymer chains to oxidize.

    • Troubleshooting Steps:

      • Process under an Inert Atmosphere: Whenever possible, process the polymer under a nitrogen or argon atmosphere to minimize its exposure to oxygen.[16]

      • Optimize Processing Temperature: Ensure that the processing temperature is not unnecessarily high. This compound tetraricinoleate, for example, is reported to decompose at temperatures above 200°C.[16][17] Use calibrated temperature controllers to maintain a precise temperature.

      • Incorporate Antioxidants: The addition of antioxidants can effectively inhibit thermal-oxidative degradation. A combination of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants is often most effective.[16]

Issue 2: Poor Reproducibility in Thermal Analysis (TGA/DSC) Results

  • Question: I am getting inconsistent results from my TGA and DSC analyses. What could be the cause?

  • Answer: Poor reproducibility in thermal analysis can stem from several factors related to sample preparation and experimental setup.

    • Troubleshooting Steps:

      • Sample Preparation: Ensure the sample is representative of the bulk material. For DSC, ensure good thermal contact between the sample and the pan by using a flat, non-deformed pan and covering as much of the pan bottom as possible.[7] For TGA, a consistent sample mass and form are important.

      • Pan Selection and Sealing (DSC): Use high-purity aluminum pans to minimize baseline noise and sample contamination.[4] Ensure proper sealing to prevent leakage of volatile components.

      • Atmosphere Control: Maintain a consistent and appropriate purge gas (e.g., nitrogen for inert atmosphere) and flow rate for all experiments.

      • Heating Rate: Use a consistent heating rate for all comparable experiments, as the heating rate can affect the observed transition temperatures.[18] A typical rate for both TGA and DSC is 10°C/min.[3][19]

Issue 3: Low Yield During the Synthesis of this compound Esters

  • Question: My esterification reaction to produce a this compound-based thermal stabilizer is resulting in a low yield. What are the potential causes and solutions?

  • Answer: A low yield in the synthesis of this compound esters can be due to an incomplete reaction or the occurrence of side reactions.[20]

    • Troubleshooting Steps:

      • Reaction Conditions: Ensure the reaction temperature is optimal. For the synthesis of this compound tetraricinoleate, temperatures typically range from 150°C to 220°C.[17] The reaction time may also need to be extended to ensure completion.

      • Catalyst: The choice and concentration of the catalyst are crucial. For some esterifications, a solid alkali or an acid catalyst may be employed.[21][22] Ensure the catalyst is active and used in the correct proportion.

      • Reactant Stoichiometry: The molar ratio of the reactants (e.g., fatty acid to this compound) should be optimized. A slight excess of the fatty acid may be necessary to drive the reaction to completion.[21]

      • Removal of Water: Esterification is a reversible reaction. Efficient removal of the water produced during the reaction will shift the equilibrium towards the product side. This can be achieved by azeotropic distillation or by applying a vacuum.[22][23]

Quantitative Data on Thermal Stability Enhancement

Table 1: Effect of Additives on the Thermal Stability of PVC

Stabilizer SystemOnset Decomposition Temperature (T5% weight loss) (°C)Reference
Pure PVC276[24]
PVC / Lead (Pb) Stabilizer295[24]
PVC / Calcium/Zinc (Ca/Zn) Stearate293[24]
PVC / Organic Based Stabilizer (OBS)297[24]
PVC / this compound Adipate Ester-Zinc Alkoxide (PAE-Zn)Stability time extended to 52 min (Conductivity test)[8]
PVC / Calcium Stearate/Zinc Stearate (CaSt2/ZnSt2)Stability time of 32 min (Conductivity test)[8]

Table 2: Influence of Nanoparticle Additives on the Activation Energy of this compound

MaterialAverage Activation Energy (kJ/mol)Reference
Pure this compound (PE)123[25]
PE + 0.1% Al2O3116[25]
PE + 1% Al2O398[25]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines the general procedure for evaluating the thermal stability of a this compound-based polymer using TGA.

  • Sample Preparation:

    • Ensure the polymer sample is dry and free of solvents.

    • Weigh approximately 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).[19]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the TGA instrument.

    • Set the purge gas to nitrogen with a flow rate of 20-50 mL/min to maintain an inert atmosphere.[19]

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.[19]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is a key indicator of thermal stability.[24][26]

    • Note the temperature at which 5% and 10% weight loss occurs (T5% and T10%) for comparative analysis.[16]

    • Determine the temperature of the maximum rate of degradation from the derivative of the TGA curve (DTG).[24]

    • Measure the percentage of residue remaining at the final temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

This protocol describes the general procedure for analyzing the thermal transitions of a this compound-based polymer using DSC.

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).[5]

    • Hermetically seal the pan to ensure a closed system.

  • Instrument Calibration and Setup:

    • Calibrate the instrument using a standard material with a known melting point, such as indium.[5]

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Set the purge gas to nitrogen with a flow rate of 20-50 mL/min.

  • Heating and Cooling Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions.

    • Heat the sample to a temperature above its expected melting or degradation point at a controlled rate, typically 10°C/min.[3]

    • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Heat the sample a second time using the same heating rate. The data from the second heating scan is often used for analysis as it provides information on the intrinsic properties of the material after a controlled thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and analyze the key thermal transitions from the second heating scan:

      • Glass Transition Temperature (Tg): Observed as a step-like change in the baseline.[27]

      • Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan.

      • Melting Temperature (Tm): An endothermic peak observed during the heating scan.[27]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Polymer This compound-Based Polymer Blending Melt Blending / Compounding Polymer->Blending Additives Thermal Stabilizers / Antioxidants Additives->Blending TGA Thermogravimetric Analysis (TGA) Blending->TGA DSC Differential Scanning Calorimetry (DSC) Blending->DSC TGA_Data Degradation Temperature Weight Loss Profile TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC_Data Stability_Assessment Thermal Stability Assessment TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment Antioxidant_Mechanism cluster_process Oxidative Degradation Chain Reaction cluster_intervention Antioxidant Intervention P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 O2 Oxygen (O2) POOH Hydroperoxide (POOH) POO_radical->POOH + PH ArOH Hindered Phenolic Antioxidant (ArOH) POO_radical->ArOH Reacts with PH Polymer Chain (PH) POOH->P_radical → Degradation Products + P• ArO_radical Stabilized Phenoxy Radical (ArO•) ArOH->ArO_radical Donates H• ArO_radical->POO_radical Terminates

References

Technical Support Center: Overcoming Phase Separation in Pentaerythritol-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address phase separation in formulations containing pentaerythritol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my formulation?

This compound is a polyol, an organic compound with multiple hydroxyl (-OH) groups.[1] Its chemical structure, C(CH₂OH)₄, makes it a versatile building block in various applications, including pharmaceuticals.[2][3] In drug formulations, it can be used as a stabilizer, a carrier for solid dispersions to enhance drug solubility, a controlled-release agent, and an intermediate in the synthesis of other excipients.[4][5][6][7] Its high purity, stability, and biocompatibility are advantageous properties.[5]

Q2: What causes phase separation in my this compound formulation?

Phase separation, where a homogenous solution separates into two or more distinct liquid or solid phases, is a common challenge. For this compound formulations, this is often due to:

  • Temperature Fluctuations: this compound's solubility is highly dependent on temperature. Cooling a saturated solution can cause it to crystallize or precipitate, leading to phase separation.[3]

  • Concentration Effects: Exceeding the solubility limit of this compound in a given solvent system will inevitably lead to phase separation. The concentration at which this occurs is known as the saturation concentration.[8]

  • Solvent Incompatibility: this compound has specific solubility characteristics. It is soluble in water and other polar solvents like glycerol and ethylene glycol but is insoluble in many non-polar organic solvents like benzene and ether.[1][2][9] Using an inappropriate solvent system is a primary cause of phase separation.

  • Excipient Incompatibility: Interactions between this compound and other formulation components (e.g., polymers, salts, active pharmaceutical ingredients) can reduce its stability and lead to demixing. This can be due to differences in polarity or competitive hydrogen bonding.[10][11]

Q3: How can I visually identify phase separation?

Phase separation can manifest in several ways:

  • Cloudiness or Turbidity: The formulation loses its clarity and appears hazy.

  • Precipitation: Solid particles of this compound or other components become visible and may settle over time.

  • Formation of Layers: Two distinct liquid layers with a visible interface may form.

  • Gelation: The formation of a semi-solid, gelatinous phase within the liquid.[12]

Troubleshooting Guide

Issue 1: My aqueous formulation becomes cloudy or forms a precipitate upon cooling.

Question Possible Cause Recommended Action
Why is my solution turning cloudy when I lower the temperature? The concentration of this compound likely exceeds its solubility at the lower temperature. This compound's solubility in water decreases significantly as the temperature drops.[3]1. Reduce Concentration: Lower the concentration of this compound in your formulation to stay below the saturation point at your target storage temperature. 2. Add a Co-solvent: Introduce a water-miscible co-solvent like ethanol, glycerol, or ethylene glycol to increase the overall solvating capacity of the system.[1][2] Start with small percentages (e.g., 5-10% v/v) and titrate upwards. 3. Use a Stabilizer: Incorporate a stabilizing polymer that can inhibit crystallization through steric hindrance or other interactions.

Issue 2: I'm observing phase separation after adding another excipient to my this compound solution.

Question Possible Cause Recommended Action
Why did my clear solution separate after adding a polymer/salt? The added component is incompatible with the this compound/solvent system. This could be due to differing polarity (hydrophilicity/hydrophobicity) or the new component disrupting the hydrogen bond network that keeps this compound in solution.[10][11]1. Screen Different Excipients: Test alternative excipients with similar functionality but better compatibility. 2. Introduce a Compatibilizer/Surfactant: A surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) can help bridge the incompatibility between the phases.[13] 3. Adjust Solvent System: Modify the solvent system to better accommodate all components. A pseudo-ternary phase diagram can be constructed to identify stable regions.[13]

Issue 3: My formulation is stable initially but separates after several days.

Question Possible Cause Recommended Action
What leads to delayed phase separation? This suggests a kinetically stable but thermodynamically unstable system. The initial formulation might be a supersaturated solution or a fine dispersion. Over time, processes like Ostwald ripening (where smaller particles dissolve and deposit onto larger ones) or slow crystallization can lead to visible phase separation.[13]1. Optimize the Formulation: Your formulation may be near a phase boundary. Minor adjustments to component concentrations can move it into a more thermodynamically stable region.[13] 2. Control Storage Conditions: Store the formulation at a constant, controlled temperature to prevent fluctuations that could trigger phase separation.[14] 3. Incorporate a Crystal Growth Inhibitor: Add a small amount of a polymer or other excipient that adsorbs to the surface of this compound nuclei, preventing them from growing into larger, visible crystals.

Data Presentation: Solubility of this compound

The solubility of this compound is critically dependent on the solvent and temperature. The data below is compiled for easy reference.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
038.46[3]
1047.62[3]
1552.60[3]
2056.60[3]
2572.3 (72,300 mg/L)[2][9]
3074.07[3]
40115.0[3]
60180.3[3]
100500.0[3]

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)Reference
Water55.48 - 72.3[2][9]
Methanol5.33[9]
Ethanol2.39[9]
Isopropanol1.98[9]
DMSO20[3]
AcetoneInsoluble[1][2]
BenzeneInsoluble[1][2]
Diethyl EtherInsoluble[1][2]

Experimental Protocols

Protocol 1: Determination of Cloud Point

This protocol helps determine the temperature at which a formulation begins to show visible signs of phase separation upon cooling.

  • Sample Preparation: Prepare the this compound formulation in a clear, sealed glass vial.

  • Heating: Place the vial in a temperature-controlled water bath. Slowly heat the sample while stirring gently until the solution is completely clear.

  • Controlled Cooling: Set the water bath to cool at a slow, controlled rate (e.g., 1°C/minute).

  • Observation: Continuously monitor the sample. The temperature at which the first sign of turbidity or cloudiness appears is the cloud point. A laser beam can be passed through the sample to help detect the onset of scattering more sensitively.

  • Replication: Repeat the measurement at least three times to ensure reproducibility.

Protocol 2: Characterization of Phase Separation by Microscopy

Visual inspection under a microscope can confirm the nature of the phase separation (e.g., crystals, amorphous precipitate, liquid droplets).

  • Sample Preparation: Place a small drop of the phase-separated formulation onto a clean microscope slide and cover with a coverslip.

  • Microscopic Examination: Using a light microscope, start with a low magnification to get an overview of the sample.

  • High Magnification: Switch to a higher magnification to observe the detailed morphology of the separated phase. Note the shape, size, and nature of the particles. Crystalline structures will often appear as regular, geometric shapes, while amorphous precipitates will be irregular.

  • Polarized Light (Optional): If available, use polarized light microscopy. Crystalline materials are often birefringent and will appear bright against a dark background, which can help distinguish them from amorphous material or liquid droplets.

Protocol 3: Formulation Screening with Co-solvents

This protocol provides a systematic way to test the effect of co-solvents on preventing phase separation.

  • Stock Solutions: Prepare a concentrated stock solution of this compound in the primary solvent (e.g., water) at a concentration known to cause phase separation upon cooling.

  • Co-solvent Array: In a multi-well plate or a series of vials, add varying amounts of the stock solution.

  • Titration: To each well/vial, add a different co-solvent (e.g., ethanol, glycerol) at increasing concentrations (e.g., 0%, 5%, 10%, 15%, 20% v/v). Ensure the final concentration of this compound is the same in all samples.

  • Equilibration and Observation: Seal the plate/vials, mix thoroughly, and store them at the target temperature where phase separation is typically observed.

  • Analysis: After a set period (e.g., 24 hours), visually inspect each sample for signs of phase separation. The lowest concentration of a co-solvent that maintains a clear, single-phase solution is the optimal concentration for that system.

Visualizations

G start Phase Separation Observed (Cloudiness, Precipitate) q1 Is the formulation cooled below its preparation temperature? start->q1 Check Cause a1 Action: Temperature-Related Issue q1->a1 Yes q2 Was a new component (excipient, API) added just before separation? q1->q2 No sol1a 1. Decrease this compound Concentration a1->sol1a sol1b 2. Add Co-solvent (e.g., Glycerol, Ethanol) a1->sol1b sol1c 3. Maintain Higher Storage Temperature a1->sol1c end_node Stable Formulation Achieved sol1c->end_node a2 Action: Incompatibility Issue q2->a2 Yes q3 Does separation occur slowly over hours/days? q2->q3 No sol2a 1. Screen for More Compatible Excipients a2->sol2a sol2b 2. Add a Surfactant or Compatibilizer a2->sol2b sol2c 3. Construct Phase Diagram to Find Stable Region a2->sol2c sol2c->end_node a3 Action: Kinetic Instability Issue q3->a3 Yes sol3a 1. Optimize Concentrations to Improve Stability a3->sol3a sol3b 2. Add Crystal Growth Inhibitor (e.g., Polymer) a3->sol3b sol3c 3. Ensure Strict Temperature Control a3->sol3c sol3c->end_node

Caption: Troubleshooting workflow for phase separation.

G cluster_formulation Formulation Components cluster_interaction Molecular Interactions cluster_destabilization Destabilizing Factor cluster_result Result penta This compound (High -OH groups) h_bond Strong Hydrogen Bond Network penta->h_bond water Water Molecules water->h_bond dissolved This compound Dissolved (Stable Solution) h_bond->dissolved stress Stress (e.g., Temp Drop, Incompatible Excipient) dissolved->stress disruption H-Bond Disruption stress->disruption aggregation This compound Self-Aggregation disruption->aggregation separation Phase Separation aggregation->separation G cluster_conditions 3. Apply Stress Conditions cluster_techniques 5. Analysis Techniques prep 1. Prepare Formulation (this compound + Solvent + Excipients) split 2. Split into Aliquots for Testing prep->split temp A. Temperature Cycling (e.g., 4°C to 40°C) split->temp excipient B. Add Co-Solvent/ Stabilizer Array split->excipient storage C. Long-Term Storage (Accelerated Stability) split->storage analysis 4. Analytical Characterization temp->analysis excipient->analysis storage->analysis visual Visual Inspection (Clarity, Precipitate) analysis->visual microscopy Microscopy (Particle Morphology) analysis->microscopy dsc DSC / Thermal Analysis (Detects Crystallization) analysis->dsc optimize 6. Optimize Formulation Based on Results visual->optimize microscopy->optimize dsc->optimize

References

Validation & Comparative

A Senior Application Scientist's Guide to Polyol Selection in Alkyd Resins: Pentaerythritol vs. Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of alkyd resins, the choice of the polyhydric alcohol, or polyol, is a critical decision that fundamentally dictates the final performance characteristics of the coating. Among the most common polyols utilized are pentaerythritol and glycerol. While both are foundational to the production of these versatile polyesters, their distinct chemical structures lead to significant differences in reaction kinetics, polymer architecture, and ultimately, the functional properties of the cured film. This guide provides an in-depth comparison of this compound and glycerol, grounded in their chemical principles and supported by experimental data, to inform researchers and formulation scientists in their selection process.

The Fundamental Difference: A Tale of Functionality

The core distinction between this compound and glycerol lies in their functionality—the number of reactive hydroxyl (-OH) groups available for esterification. Glycerol is a tri-functional polyol, possessing three hydroxyl groups. In contrast, this compound is a tetra-functional polyol, with four hydroxyl groups arranged symmetrically around a central carbon atom.[1][2]

This seemingly small difference in functionality has profound implications for the resulting alkyd polymer. A higher functionality allows for the formation of a more complex, branched, and densely cross-linked polymer network during curing.[3] This increased cross-link density is the primary driver for the enhanced performance characteristics typically observed in this compound-based alkyds.

Alkyd_Synthesis Oil Fatty Acid / Oil (Triglyceride) Monoglyceride Alcoholysis Step: Formation of Monoglyceride Oil->Monoglyceride Polyol Polyol (Glycerol or this compound) Polyol->Monoglyceride Dibasic Dibasic Acid (e.g., Phthalic Anhydride) Alkyd Polyesterification Step: Alkyd Resin Formation + Water Dibasic->Alkyd Catalyst Catalyst + Heat (220-250°C) Catalyst->Alkyd Monoglyceride->Catalyst Monoglyceride->Alkyd

References

A Comparative Guide to Pentaerythritol and Trimethylolpropane as Polyol Crosslinkers for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties. Among the diverse array of crosslinkers, polyhydric alcohols, or polyols, play a pivotal role in creating robust, three-dimensional polymer networks. This guide provides an in-depth, objective comparison of two widely utilized polyol crosslinkers: pentaerythritol and trimethylolpropane. By examining their structural differences and the resulting impact on polymer performance, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed formulation decisions.

Introduction to Polyol Crosslinkers: Architects of Polymer Networks

Crosslinking is a fundamental process in polymer chemistry that involves the formation of covalent bonds between polymer chains, transforming them from linear or branched structures into a more rigid and stable three-dimensional network. This structural modification significantly enhances key material properties, including mechanical strength, thermal stability, and chemical resistance.

This compound (PE) and trimethylolpropane (TMP) are two aliphatic polyols that are extensively used as building blocks and crosslinking agents in a variety of polymer systems, most notably in alkyd resins, polyurethanes, and polyesters.[1][2][3] Their efficacy as crosslinkers stems from the presence of multiple hydroxyl (-OH) groups, which serve as reactive sites for esterification and urethane formation.

Molecular Structure and Functionality: A Tale of Three and Four Hydroxyls

The primary distinction between this compound and trimethylolpropane lies in their molecular structure and, consequently, their functionality—the number of reactive hydroxyl groups.

This compound (PE) , with the chemical formula C(CH₂OH)₄, is a tetra-functional alcohol. Its symmetrical, star-shaped structure features a central carbon atom bonded to four primary hydroxyl groups.[3] This high functionality allows for a greater degree of crosslinking.

Trimethylolpropane (TMP) , with the formula CH₃CH₂C(CH₂OH)₃, is a tri-functional alcohol.[4] It possesses three primary hydroxyl groups attached to a central carbon atom.

The difference in functionality—four hydroxyl groups for PE versus three for TMP—is a key factor influencing the crosslink density of the resulting polymer network. A higher functionality generally leads to a more tightly crosslinked structure, which can significantly impact the material's properties.

dot

Caption: Chemical structures of this compound and Trimethylolpropane.

Comparative Performance Analysis: A Data-Driven Examination

The choice between this compound and trimethylolpropane as a crosslinker has a profound impact on the performance characteristics of the final polymer. The following sections provide a comparative analysis based on key performance metrics, supported by experimental data where available.

Physical and Chemical Properties

A fundamental comparison of the intrinsic properties of these two polyols is essential for understanding their behavior in formulations.

PropertyThis compoundTrimethylolpropane
Chemical Formula C₅H₁₂O₄C₆H₁₄O₃
Molecular Weight 136.15 g/mol 134.17 g/mol
Hydroxyl Functionality 43
Melting Point ~260 °C~58 °C
Boiling Point ~276 °C~295 °C
Solubility Soluble in water and ethanolSoluble in water and alcohol

Data sourced from multiple references.[3][4]

The significantly higher melting point of this compound can influence processing conditions, often requiring higher temperatures for dissolution and reaction compared to trimethylolpropane.

Impact on Polymer Properties

The difference in functionality between this compound and trimethylolpropane directly translates to variations in the properties of the crosslinked polymer.

Alkyd Resins: In the context of alkyd resins for coatings, the higher functionality of this compound allows for the incorporation of a greater amount of oil into the resin. This not only has economic advantages but also imparts greater flexibility to the resulting film. Furthermore, this compound-based alkyds have been reported to exhibit superior water resistance, gloss, and gloss retention compared to their glycerol-based counterparts, a benefit that can be extrapolated to a comparison with the lower-functionality trimethylolpropane.[5] One study noted that while trimethylolpropane imparts high crosslinking, it contributes to a lower viscosity in the final alkyd resin.[1] Conversely, the same study found that this compound increases viscosity and thermal stability but may retard the drying time of fatty-acid-based alkyd resins.[1]

Polyurethanes: In polyurethane systems, the choice of polyol crosslinker significantly affects the thermal and mechanical properties. A higher crosslink density, achievable with this compound, generally leads to an increase in the glass transition temperature (Tg) and a higher modulus above the Tg.[2] Research on polyurethane elastomers has shown that increasing the concentration of a tri-functional crosslinker like trimethylolpropane leads to improved tensile and tear strengths.[6] A study on non-isocyanate polyurethanes demonstrated that blends containing this compound and trimethylolpropane carbonates, when cured, significantly improved the glass transition temperature and Young's modulus compared to systems with a lower functionality polyol alone.[7]

Oleic Acid-Based Polyesters for Biolubricants: A comparative study on oleic acid-based polyesters of trimethylolpropane and this compound for biolubricant applications revealed that both produced esters with high viscosity indices, good pour points, and high flash points.[8] However, the trimethylolpropane-based ester exhibited superior lubricity properties, including a better pour point and thermal stability.[8]

Experimental Protocols for Comparative Evaluation

To facilitate a direct and objective comparison of this compound and trimethylolpropane as crosslinkers, the following experimental workflows are proposed. These protocols are designed to be self-validating by maintaining all other formulation and processing variables constant.

Synthesis of Comparative Polyurethane Coatings

This protocol outlines the synthesis of two polyurethane coating formulations, one with this compound and the other with trimethylolpropane as the crosslinker.

Materials:

  • Polyol (e.g., Polypropylene glycol, PPG)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • Crosslinker: this compound or Trimethylolpropane

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Methyl ethyl ketone, MEK)

Procedure:

  • Pre-polymer Formation: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the polyol and diisocyanate. The NCO/OH ratio should be carefully controlled (e.g., 2:1).

  • Heat the mixture to a specified temperature (e.g., 80°C) and maintain until the theoretical NCO content is reached. This can be monitored by titration.

  • Crosslinking: In separate vessels, prepare solutions of this compound and trimethylolpropane in the solvent.

  • Add the crosslinker solution to the pre-polymer, ensuring the final NCO/OH ratio is close to 1:1.

  • Add the catalyst to initiate the curing reaction.

  • Film Application: Apply the formulated polyurethane onto standard test panels using a doctor blade to ensure uniform thickness.

  • Curing: Cure the coated panels in an oven at a specified temperature and time.

Characterization of Crosslinked Polyurethane Films

The following standard test methods are recommended for a comprehensive evaluation of the cured polyurethane films.

dot

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Evaluation cluster_analysis Data Analysis start Formulation (PE or TMP) synthesis Polyurethane/ Alkyd Synthesis start->synthesis curing Curing synthesis->curing mechanical Mechanical Testing (ASTM D638) curing->mechanical thermal Thermal Analysis (ASTM E1131) curing->thermal chemical Chemical Resistance (ASTM D1308) curing->chemical adhesion Adhesion Testing (ASTM D3359) curing->adhesion comparison Comparative Data Analysis mechanical->comparison thermal->comparison chemical->comparison adhesion->comparison conclusion Conclusion comparison->conclusion

Caption: Experimental workflow for comparative evaluation.

  • Mechanical Properties (Tensile Strength): ASTM D638 [9][10][11]

    • Procedure: Cut dumbbell-shaped specimens from the cured films.[12] Use a universal testing machine to apply a tensile load at a constant speed until the specimen fails.[11]

    • Data to Collect: Tensile strength at yield and break, elongation at break, and tensile modulus.

  • Thermal Stability (Thermogravimetric Analysis - TGA): ASTM E1131 [13][14][15]

    • Procedure: Place a small, precisely weighed sample of the cured film into the TGA instrument. Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).[16]

    • Data to Collect: Onset of decomposition temperature, temperature of maximum weight loss, and residual weight at high temperatures.

  • Chemical Resistance: ASTM D1308 [17][18][19]

    • Procedure: Apply various household or industrial chemicals (e.g., acids, bases, solvents) to the surface of the cured films. Cover the spots to prevent evaporation and leave for a specified duration.[20]

    • Data to Collect: Visually assess any changes in the coating, such as discoloration, blistering, softening, or loss of adhesion, and rate according to the standard's scale.

  • Adhesion: ASTM D3359 (Cross-Hatch Adhesion Test) [17][21][22][23]

    • Procedure: Make a series of cuts in a lattice pattern through the coating to the substrate.[4] Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.[21]

    • Data to Collect: Visually assess the amount of coating removed by the tape and rate the adhesion on a scale from 5B (no detachment) to 0B (severe detachment).[22]

Causality and Expected Outcomes

The higher functionality of this compound is expected to result in a higher crosslink density in the polymer network. This, in turn, is anticipated to lead to:

  • Increased Hardness and Tensile Strength: A more tightly crosslinked network generally results in a harder, more rigid material with higher tensile strength.

  • Improved Thermal Stability: The increased number of covalent bonds per unit volume should require more energy to break, leading to a higher decomposition temperature as observed by TGA.

  • Enhanced Chemical Resistance: A denser network will be less permeable to chemical agents, thus exhibiting better resistance to swelling and degradation.

  • Potentially Reduced Flexibility: The increased rigidity may come at the cost of reduced flexibility and elongation at break.

Conversely, trimethylolpropane, with its lower functionality, is expected to produce a less densely crosslinked network, which may result in:

  • Greater Flexibility and Elongation: The lower crosslink density allows for more chain mobility, potentially leading to a more flexible material.

  • Lower Hardness and Tensile Strength compared to the this compound-crosslinked polymer.

  • Slightly Lower Thermal Stability and Chemical Resistance.

Conclusion: Selecting the Optimal Crosslinker for Your Application

Both this compound and trimethylolpropane are highly effective polyol crosslinkers that can be used to tailor the properties of a wide range of polymer systems. The choice between them is not a matter of one being universally superior to the other, but rather a decision based on the specific performance requirements of the end application.

  • This compound is the preferred choice when seeking to maximize hardness, thermal stability, and chemical resistance. Its higher functionality leads to a denser crosslink network, making it ideal for applications demanding high durability and robustness.

  • Trimethylolpropane is a suitable option when a balance between crosslinking and flexibility is desired. Its tri-functionality provides sufficient crosslinking for many applications while potentially offering improved elongation and lower viscosity in the uncured state.

By understanding the fundamental differences in their molecular structure and leveraging the experimental protocols outlined in this guide, researchers and formulation scientists can systematically evaluate and select the most appropriate polyol crosslinker to achieve the desired performance characteristics in their polymer systems.

References

A Comparative Guide to Catalysts in Pentaerythritol Synthesis: From Homogeneous to Heterogeneous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Catalysis in Pentaerythritol Production

This compound (PE), a versatile polyhydric alcohol, is a crucial building block in the synthesis of alkyd resins, lubricants, explosives, and various pharmaceuticals. Its industrial production hinges on the base-catalyzed condensation of formaldehyde and acetaldehyde. This seemingly straightforward reaction is a complex interplay of aldol condensations and a crossed Cannizzaro reaction, where the choice of catalyst profoundly dictates the reaction's efficiency, selectivity, and overall economic viability. This guide provides an in-depth comparative analysis of different catalytic systems for PE synthesis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in catalyst selection and process optimization.

The synthesis of this compound unfolds in two primary stages: a series of three aldol additions of formaldehyde to acetaldehyde, forming pentaerythritose, followed by a crossed Cannizzaro reaction where pentaerythritose is reduced to this compound by formaldehyde, which is concurrently oxidized to formic acid.[1][2] The catalyst's role is to facilitate both of these transformations while minimizing side reactions, such as the self-condensation of acetaldehyde or the formation of polypentaerythritols.[3]

Homogeneous Base Catalysts: The Conventional Workhorses

Traditionally, the industrial synthesis of this compound has been dominated by homogeneous base catalysts, primarily alkali and alkaline earth metal hydroxides.[4] These catalysts are effective in promoting the desired reactions, but they also present significant challenges in terms of product purification and waste generation.

Sodium Hydroxide (NaOH)

Sodium hydroxide is a widely used catalyst due to its high reactivity and solubility in the aqueous reaction medium.[5] It efficiently catalyzes both the aldol condensation and the Cannizzaro reaction steps.[3] The "sodium method" offers advantages in terms of a simpler technological process compared to using calcium hydroxide, as it eliminates the need for steps like lime preparation and gypsum filtration.[6] This results in reduced consumption of raw materials and energy.[6] The condensation solutions are also typically less colored, leading to a higher purity final product.[6]

However, the use of NaOH leads to the formation of sodium formate as a co-product, which has a lower market value than calcium formate.[7] Furthermore, the separation of the soluble catalyst and formate from the final product requires energy-intensive neutralization and purification steps.

Calcium Hydroxide (Ca(OH)₂)

The "calcium method," employing calcium hydroxide, is another established industrial process.[7] A key advantage of this method is the formation of calcium formate as a by-product, which is more valuable than sodium formate.[7] The lower solubility of Ca(OH)₂ can also offer some benefits in controlling the reaction rate.

However, the handling of a slurry catalyst and the subsequent removal of insoluble calcium salts add complexity to the process.[6] The final product often requires more extensive purification to remove calcium impurities.[8]

Amine Catalysts (e.g., Triethylamine)

Tertiary amines, such as triethylamine, can also function as homogeneous base catalysts for this compound synthesis. They are generally considered weaker bases than metal hydroxides, which can offer better control over the reaction and potentially higher selectivity by minimizing side reactions.[6][9] In a patented process, triethylamine is used to catalyze the initial aldol condensation to form trimethylol acetaldehyde, which is then hydrogenated in a separate step to yield this compound.[6] This two-step approach avoids the Cannizzaro reaction and the formation of formates.

The primary drawback of using amines is the need for their separation and recovery from the reaction mixture, which can be an energy-intensive process.

Heterogeneous Solid Base Catalysts: The Quest for Greener and More Efficient Synthesis

To overcome the challenges associated with homogeneous catalysts, significant research has focused on the development of solid base catalysts. These heterogeneous systems offer the key advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.[10]

Hydrotalcites

Hydrotalcites, or layered double hydroxides (LDHs), are a class of anionic clays that have shown considerable promise as solid base catalysts for various organic transformations, including aldol condensations. Their catalytic activity stems from the presence of basic sites on their surface. The reusability of hydrotalcite catalysts has been demonstrated in other reactions, such as biodiesel production, where they can be used for up to five cycles with a minimal decrease in yield.[11]

While specific data on the direct synthesis of this compound using hydrotalcites is emerging, their effectiveness in related aldol condensations suggests their potential. Challenges remain in optimizing the catalyst composition and reaction conditions to achieve high yields and selectivity for this compound, as well as ensuring long-term stability and resistance to leaching.

Basic Zeolites

Zeolites are crystalline aluminosilicates with a well-defined porous structure that can be tailored to possess basic properties. These materials can act as shape-selective catalysts, potentially favoring the formation of the desired this compound molecule while suppressing the formation of larger by-products. While zeolites are more commonly known for their acidic properties, the introduction of alkali metal cations can create basic sites capable of catalyzing aldol-type reactions. Research in this area for this compound synthesis is still in the exploratory phase, with a need for further investigation into catalyst design and performance.

Ion-Exchange Resins

Basic anion-exchange resins, typically polymeric materials with quaternary ammonium functional groups, can also serve as heterogeneous catalysts for the aldol condensation steps in this compound synthesis. These resins offer the advantage of being readily available and can be used in both batch and continuous reactor systems. Their performance, however, can be limited by thermal stability and potential deactivation over time. While they have been employed in the purification of this compound, their direct application as synthesis catalysts is an area of ongoing research.[2]

Performance Comparison of Catalysts

The following table summarizes the key performance indicators for the different classes of catalysts discussed. It is important to note that direct comparison is challenging due to variations in reported experimental conditions.

Catalyst TypeCatalyst ExampleTypical Yield (%)Selectivity (%)Reaction ConditionsAdvantagesDisadvantages
Homogeneous
Metal HydroxideSodium Hydroxide (NaOH)~85-95%HighAqueous, 45-60°CHigh reactivity, simple initial setup.[6]Difficult separation, waste generation.
Calcium Hydroxide (Ca(OH)₂)~80-90%HighAqueous, 50-60°CMore valuable formate by-product.[7]Slurry handling, complex purification.[6]
AmineTriethylamineNot specified for full synthesisHigh for aldol stepAqueous, 28-30°CMilder conditions, avoids formate by-product.[6]Catalyst recovery required.
Heterogeneous
Solid BaseNa/SnO₂~59% conversion~39% for PENot specifiedEasy separation, potential for reuse.[10]Leaching of active species, lower selectivity reported.[10]
HydrotalcitesData not available for PEPotential for high selectivityAqueous, elevated temperaturesReusable, environmentally friendly.[11]Research is in early stages for PE synthesis.
Basic ZeolitesData not available for PEPotential for shape selectivityAqueous, elevated temperaturesShape selectivity, tunable properties.Catalyst development needed for this application.
Ion-Exchange ResinsData not available for PEVariableAqueous, moderate temperaturesCommercially available, suitable for continuous processes.Limited thermal stability, potential deactivation.

Experimental Protocols

Protocol 1: this compound Synthesis using Calcium Hydroxide (Homogeneous)

This protocol is a representative laboratory-scale synthesis of this compound using a conventional homogeneous catalyst.

Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 180 g of powdered quicklime (calcium oxide) in 5.5 L of water containing 210 g of acetaldehyde.[8]

  • Catalyst Activation: The quicklime will react with water to form calcium hydroxide, the active catalyst.

  • Aldol Condensation: To this suspension, add 800 g of paraformaldehyde in small portions while vigorously stirring. Control the rate of addition to maintain the reaction temperature between 50-55°C.[8]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 3 hours.

  • Neutralization and Filtration: Filter the reaction mixture and neutralize the yellow filtrate with dilute hydrochloric acid.[8]

  • Decolorization and Crystallization: Add activated carbon to the neutralized filtrate, stir, and filter again. Concentrate the colorless filtrate under reduced pressure to induce crystallization.

  • Product Isolation: Collect the crystalline this compound by filtration and dry. The reported yield is approximately 55-57%.[8]

Causality Behind Experimental Choices:

  • The use of a suspension of Ca(OH)₂ allows for a controlled release of hydroxide ions, which helps to manage the exothermic nature of the reaction.

  • Maintaining the temperature below 55°C is crucial to minimize side reactions, such as the Cannizzaro reaction of formaldehyde with itself.

  • The neutralization and decolorization steps are essential for removing the catalyst and colored impurities, leading to a purer final product.

Protocol 2: this compound Synthesis using Triethylamine (Homogeneous)

This protocol outlines the initial aldol condensation step using an amine catalyst, which is then followed by a separate hydrogenation step.

Methodology:

  • Reactant Preparation: In a condensation kettle, prepare a solution of formaldehyde in water.[6]

  • pH Adjustment: Add triethylamine stepwise to the formaldehyde solution to adjust the pH to approximately 8.0.[6]

  • Acetaldehyde Addition: Gradually add acetaldehyde to the reaction mixture while maintaining the pH between 8 and 9 and the temperature at 28-30°C.[6]

  • Reaction Time: Allow the reaction to proceed for 1 hour.[6]

  • Intermediate Isolation: The resulting solution contains trimethylol acetaldehyde, which is then separated from the catalyst and unreacted formaldehyde by distillation before proceeding to the hydrogenation step.

Causality Behind Experimental Choices:

  • The use of a weaker base like triethylamine and lower reaction temperatures allows for greater control over the aldol condensation and minimizes the formation of by-products.

  • Stepwise addition of reactants helps to maintain a high molar ratio of formaldehyde to acetaldehyde, favoring the desired tris-addition.

  • Separating the aldol condensation from the reduction step allows for the optimization of each reaction independently.

Visualizing the Reaction Pathway and Experimental Workflow

This compound Synthesis Pathway

G Acetaldehyde Acetaldehyde Pentaerythritose Pentaerythritose Acetaldehyde->Pentaerythritose 3x Aldol Condensation Formaldehyde1 Formaldehyde Formaldehyde1->Pentaerythritose This compound This compound Pentaerythritose->this compound Crossed Cannizzaro Formic_Acid Formic Acid Pentaerythritose->Formic_Acid Oxidation Formaldehyde2 Formaldehyde Formaldehyde2->this compound Formaldehyde2->Formic_Acid Catalyst Base Catalyst (e.g., NaOH, Ca(OH)2) Catalyst->Acetaldehyde Catalyst->Pentaerythritose G cluster_0 Reaction Stage cluster_1 Separation Stage cluster_2 Product & Catalyst Recovery cluster_3 Purification & Regeneration Reactants Formaldehyde + Acetaldehyde Reactor Reactor (Aqueous Medium, Controlled Temperature) Reactants->Reactor Catalyst Solid Base Catalyst (e.g., Hydrotalcite) Catalyst->Reactor Filtration Filtration / Centrifugation Reactor->Filtration Product_Solution Aqueous Solution of This compound Filtration->Product_Solution Recovered_Catalyst Recovered Catalyst Filtration->Recovered_Catalyst Purification Crystallization & Drying Product_Solution->Purification Regeneration Catalyst Regeneration (Washing, Calcination) Recovered_Catalyst->Regeneration Final_Product Pure this compound Purification->Final_Product Recycled_Catalyst Recycled Catalyst Regeneration->Recycled_Catalyst Recycled_Catalyst->Reactor Reuse

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pentaerythritol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pentaerythritol (PE) is a critical aspect of quality control and product development.[1][2] this compound is a versatile polyhydric alcohol used in a wide range of applications, from the synthesis of alkyd resins for paints and coatings to the production of synthetic lubricants and even explosives.[1][3][4][5] The purity and concentration of this compound directly impact the performance and safety of these end products.[2][6] This guide provides an in-depth comparison of the primary analytical methods for this compound quantification, supported by experimental data and validation protocols grounded in scientific integrity.

The Analytical Challenge: Why this compound Quantification Requires Careful Method Selection

This compound's structure—a central carbon atom bonded to four hydroxymethyl groups—presents unique analytical challenges. Its high polarity and low volatility make direct analysis by some techniques, like gas chromatography, difficult without derivatization.[7][8][9] Furthermore, commercial this compound often contains related impurities such as dithis compound (DPE) and trithis compound (TPE), which must be resolved and quantified to ensure product quality.[9][10]

This guide will navigate these challenges by comparing the two most prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices for each method and provide a framework for robust method validation in line with international regulatory standards.

Comparative Analysis of Analytical Techniques: GC vs. HPLC

The choice between GC and HPLC for this compound analysis is not arbitrary; it is dictated by the specific requirements of the sample, the desired level of sensitivity, and the available instrumentation.[11][12][13]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Sample Volatility Requires volatile or derivatized analytes.[8]Suitable for non-volatile and thermally labile compounds.[11][12]
Derivatization Mandatory for this compound (e.g., silylation, acetylation).[7][14][15]Often not required, simplifying sample preparation.[16]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][17]Refractive Index (RI), UV-Vis, Evaporative Light Scattering (ELSD), MS.[18][19]
Speed Generally faster run times.[13][17]Can have longer run times depending on the method.[13][17]
Cost Can be more cost-effective due to lower solvent consumption.[13]Higher cost due to solvent usage and pump maintenance.[13][17]
Sensitivity High sensitivity, especially with MS.[11]Sensitivity is detector-dependent.[12]
Gas Chromatography (GC): The Power of Volatilization

GC is a powerful technique for the analysis of this compound, provided that the non-volatile polyol is first converted into a volatile derivative.[8] This derivatization step is critical and the choice of reagent will influence the success of the analysis.

Experimental Workflow for GC Analysis

cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Silylation or Acetylation Derivatized_Sample Derivatized Sample Injector Injector GC_Column GC_Column Injector->GC_Column Vaporization Detector Detector GC_Column->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution In Mobile Phase Dissolved_Sample Dissolved Sample Injector Injector HPLC_Column HPLC_Column Injector->HPLC_Column High Pressure Detector Detector HPLC_Column->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification cluster_params Validation Parameters (ICH Q2(R1)) Method_Development Method_Development Validation_Protocol Validation_Protocol Method_Development->Validation_Protocol Define Parameters Execution Execution Validation_Protocol->Execution Perform Experiments Validation_Report Validation_Report Execution->Validation_Report Document Results Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness

References

A Senior Application Scientist's Guide to Pentaerythritol-Based Polymers: Characterization and Comparative Analysis for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Advantage of a Tetrafunctional Core

In the landscape of biomedical polymers, the rational design of materials is paramount to achieving desired therapeutic outcomes. While linear aliphatic polyesters like Polylactic Acid (PLA) and Polycaprolactone (PCL) have been foundational, the demand for more sophisticated drug delivery systems necessitates polymers with tunable architectures and functionalities.[1][2] Enter pentaerythritol (PEN), a simple, non-toxic polyol with a unique symmetrical structure featuring four primary hydroxyl groups.[3] This tetrafunctionality makes PEN an exceptional building block, moving beyond simple linear chains to create complex, three-dimensional polymeric structures.[3][4] This guide provides an in-depth characterization of PEN-based polymers, objectively comparing their performance with established alternatives and furnishing the experimental data required for informed selection in research and drug development.

I. The Spectrum of this compound-Based Polymer Architectures

The versatility of the this compound core allows for the synthesis of a wide array of polymer architectures, each with distinct physicochemical properties and potential applications. The ability to initiate four polymer chains from a single point is the fundamental advantage, leading to structures with a high density of chain ends, which can be functionalized for targeting, solubility modulation, or drug conjugation.

  • Star-Shaped Copolymers: Using PEN as a tetrafunctional initiator for ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone or lactide results in four-arm star copolymers.[5] This architecture significantly alters properties compared to linear analogues, often leading to lower viscosity and different crystallization behavior. One study successfully synthesized a star-like amphiphilic copolymer via RAFT polymerization using a this compound-based compound as a chain transfer agent, which self-assembled into spherical micelles for controlled drug release.[6]

  • Hyperbranched Polymers and Dendrimers: PEN and its derivatives are classic components in the synthesis of hyperbranched polyesters and dendrimers. These molecules have a globular shape with a high concentration of terminal functional groups, making them ideal for high drug loading and multivalent targeting applications.[7][8]

  • Crosslinked Hydrogels: The multiple hydroxyl groups of PEN can be modified into reactive moieties (e.g., acrylates) to act as potent crosslinking agents.[9] For instance, this compound tetrakis(3-mercaptopropionate) can be used to crosslink PEGDA-based hydrogels, creating networks with highly elastic behavior suitable for tissue engineering and drug delivery.[10] Increasing the concentration of the PEN-based crosslinker can significantly increase the gel fraction and crosslinking density, thereby tuning the material's swelling properties and drug release kinetics.[9]

  • Functional Polyesters and Polyurethanes: PEN is a crucial ingredient in the production of alkyd and polyester resins for coatings, where its four hydroxyl groups enable high levels of cross-linking for enhanced durability and chemical resistance.[3] This principle extends to biomedical applications, where PEN can be incorporated into polyester or polyurethane backbones to modulate mechanical properties and degradation rates.[11][12]

Caption: Comparative polymer architectures.

II. Performance Comparison: PEN-Polymers vs. Linear Polyesters (PLA & PCL)

The choice of a polymer for drug delivery is a trade-off between degradation kinetics, mechanical properties, drug compatibility, and processability.[13] While PLA and PCL are well-understood benchmarks, PEN-based polymers offer a unique set of properties stemming from their branched architecture.[5][13]

PropertyPolylactic Acid (PLA)Polycaprolactone (PCL)This compound (PEN)-Based Polymers
Typical Architecture LinearLinearStar-shaped, Hyperbranched, Crosslinked
Biodegradation Rate Relatively Fast (months)Slow (years)[14]Tunable; depends on monomer and crosslinking
Mechanical Properties Rigid, high modulus[14]Flexible, low modulusHighly variable; can be tailored from soft gels to rigid solids[15]
Crystallinity Semi-crystalline to amorphousSemi-crystalline[16]Often reduced due to branched structure, impacting degradation[5]
Drug Encapsulation Effective for various drugsHigh for hydrophobic drugs[16]Potentially higher due to globular structure and core void space[6]
Functionality Low (2 end groups)Low (2 end groups)High (multiple chain ends for conjugation)
Common Applications Sutures, orthopedic implants, drug delivery microparticles[2][17]Long-term implants, drug delivery, tissue engineering scaffolds[2][17][18]Drug delivery carriers, hydrogels, coatings, functional additives[19][20]

Causality Behind Performance Differences:

  • Degradation and Crystallinity: The branched structure of PEN-polymers disrupts chain packing, generally leading to lower crystallinity compared to their linear counterparts.[5] Amorphous regions of a polymer degrade faster than crystalline regions; therefore, by controlling the degree of branching, one can fine-tune the overall degradation profile.[16]

  • Drug Loading and Release: The three-dimensional, often globular, nature of star-shaped and hyperbranched PEN-polymers creates a larger, more accommodating core for drug encapsulation compared to the entangled chains of linear polymers. This can lead to higher drug loading content.[16] Furthermore, the release kinetics can be modulated not just by diffusion and degradation, but also by the dense shell of polymer arms.

  • Mechanical Properties: The covalent linking of multiple polymer chains to a central PEN core dramatically alters mechanical behavior. While linear polymers exhibit properties based on chain entanglement, the properties of star polymers are more dependent on arm length and core density. This allows for the creation of materials with unique viscoelastic properties, such as highly elastic hydrogels, which are difficult to achieve with simple linear polymers.[10]

III. Essential Characterization Workflow for PEN-Based Polymers

A rigorous and systematic characterization is crucial to establish a structure-property relationship for any novel polymer. The following workflow is a self-validating system, where data from each technique corroborates the others to build a complete material profile.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application-Specific Testing S1 Polymer Synthesis (e.g., ROP from PEN core) S2 Purification (Precipitation/Dialysis) S1->S2 C1 Structural Analysis (NMR, FTIR) S2->C1 C2 Molecular Weight (GPC/SEC) C1->C2 C3 Thermal Properties (DSC, TGA) C2->C3 C4 Morphology (SEM - for particles/gels) C3->C4 A1 Nanoparticle Formulation (Emulsion Evaporation) C4->A1 A2 Drug Loading & Encapsulation Efficiency (%EE) A1->A2 A3 In Vitro Drug Release (Dialysis Method) A2->A3

Caption: Experimental workflow for PEN-polymers.

IV. Experimental Protocol: Synthesis and Characterization of a 4-Arm Star Poly(ε-caprolactone) (PCL)

This protocol details the synthesis of a well-defined star-shaped PCL using this compound as the initiator. This is a foundational experiment for researchers entering this field.

Objective: To synthesize a tetra-functional, star-shaped PCL polymer and characterize its fundamental properties.

Materials:

  • This compound (PEN), dried under vacuum

  • ε-Caprolactone (ε-CL), distilled under reduced pressure

  • Stannous octoate (Sn(Oct)₂), as a solution in dry toluene

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Methanol, cold

Methodology:

  • Reactor Setup & Reagent Charging:

    • Rationale: A completely moisture-free environment is critical for ring-opening polymerization to prevent side reactions and achieve controlled molecular weights.

    • Step 1: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser is charged with a pre-determined amount of this compound (e.g., 0.1 g).

    • Step 2: Anhydrous toluene is added to dissolve the this compound.

    • Step 3: The desired amount of ε-caprolactone monomer is added. The monomer-to-initiator ratio will determine the arm length of the star polymer.

    • Step 4: The solution is heated to 130°C under a gentle flow of nitrogen.

  • Initiation and Polymerization:

    • Rationale: Stannous octoate is a highly effective catalyst for ROP, approved for biomedical applications. It works by a coordination-insertion mechanism.

    • Step 5: Once the temperature is stable, a catalytic amount of Sn(Oct)₂ solution (typically a monomer-to-catalyst ratio of 1000:1 to 5000:1) is injected into the flask.

    • Step 6: The reaction is allowed to proceed for 12-24 hours at 130°C. Polymerization is evidenced by a significant increase in the solution's viscosity.

  • Purification:

    • Rationale: It is essential to remove unreacted monomer and catalyst residues, which could be cytotoxic or interfere with subsequent characterization and applications.

    • Step 7: After cooling to room temperature, the viscous solution is dissolved in a minimal amount of DCM.

    • Step 8: The polymer solution is slowly added dropwise to a large volume of cold, vigorously stirring methanol. The star PCL will precipitate as a white solid.

    • Step 9: The precipitate is collected by filtration and re-dissolved in DCM and re-precipitated in methanol two more times to ensure high purity.

    • Step 10: The final product is dried under vacuum at 40°C until a constant weight is achieved.

  • Characterization:

    • Rationale: This suite of analyses confirms the successful synthesis of the target structure and defines its key properties.

    • ¹H NMR: Confirm the structure by identifying peaks corresponding to the PCL backbone and the central this compound moiety. The molecular weight can be estimated by comparing the integral of the PCL methylene protons to the initiator's protons.

    • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A narrow PDI (<1.3) indicates a well-controlled polymerization.

    • DSC: Determine the melting temperature (Tm) and crystallinity. Compare the Tm to a linear PCL of equivalent arm molecular weight; a lower Tm is expected for the star polymer.[5]

    • FTIR: Confirm the presence of the characteristic ester carbonyl peak (~1725 cm⁻¹) and the absence of the monomer's hydroxyl peak.

Conclusion

This compound-based polymers represent a significant advancement beyond simple linear polyesters. Their inherent tetrafunctionality provides a scaffold for creating complex, well-defined architectures like star-shaped polymers and hydrogels. This architectural control allows for superior tunability of critical properties, including degradation rate, drug loading capacity, and mechanical performance, when compared to traditional polymers like PLA and PCL. The ability to introduce a high density of functional groups opens new avenues for creating "smart" drug delivery systems capable of targeted delivery and stimuli-responsive behavior. For researchers and drug development professionals, mastering the synthesis and characterization of these versatile polymers is a key step toward engineering the next generation of advanced therapeutic delivery platforms.

References

A Comparative Guide to the Biological Activity of Functionalized Pentaerythritol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pentaerythritol Scaffold - A Nexus for Polyfunctional Drug Design

This compound, a seemingly simple organic compound with the formula C(CH₂OH)₄, presents a unique and powerful platform in medicinal chemistry and drug development.[1][2] Its structure, featuring a central quaternary carbon and four primary hydroxyl groups, offers a compact, symmetrical, and highly versatile scaffold for the synthesis of polyfunctionalized molecules.[1] This tetravalent nature allows for the attachment of multiple identical or diverse functional groups, leading to the creation of compounds with unique pharmacological profiles, ranging from vasodilators to novel antimicrobial agents.

The core value of the this compound scaffold lies in its ability to act as a central hub from which bioactive moieties can radiate. This multivalent presentation can enhance drug potency, modify pharmacokinetic properties, and enable the development of complex architectures like dendrimers and targeted drug delivery systems. This guide provides a comparative analysis of the biological activities exhibited by various classes of functionalized this compound derivatives, supported by experimental data and detailed protocols to explain the causality behind their evaluation.

Comparative Analysis of Biological Activities

The functionalization of this compound's four hydroxyl groups gives rise to derivatives with distinct and potent biological activities. Here, we compare two of the most prominent examples: nitrate esters for cardiovascular applications and fatty acid esters for antimicrobial purposes.

Vasodilator Activity: The Case of this compound Tetranitrate (PETN)

This compound tetranitrate (PETN) is a well-established organic nitrate vasodilator used in the management of cardiovascular conditions like angina pectoris.[2] Its therapeutic effect stems from its ability to act as a prodrug that delivers nitric oxide (NO), a potent signaling molecule, to vascular smooth muscle cells.

Mechanism of Action: The primary mechanism involves the enzymatic reduction of the nitrate groups, a reaction catalyzed by enzymes such as this compound tetranitrate reductase (PETNR). This process releases nitric oxide, which then activates soluble guanylate cyclase (sGC). Activated sGC increases the intracellular concentration of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle and subsequent vasodilation. This improves blood flow and oxygen delivery to the heart muscle.

Signaling Pathway of PETN-induced Vasodilation

PETN_Pathway PETN This compound Tetranitrate (PETN) Enzyme This compound Tetranitrate Reductase (PETNR) PETN->Enzyme Bioactivation NO Nitric Oxide (NO) Enzyme->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to

Caption: Mechanism of PETN-induced smooth muscle relaxation.

Antimicrobial Activity: Fatty Acid Esters of this compound

Recent research has explored the functionalization of this compound with fatty acids to create novel antimicrobial agents. The lipophilic nature of the fatty acid chains combined with the polyol core creates amphiphilic molecules with the potential to disrupt microbial membranes.

A comparative study evaluating a series of fatty acid ester derivatives of both carbohydrate and non-carbohydrate polyols, including this compound, demonstrated their efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Experimental Data:

The data below, synthesized from a study on polyol fatty acid derivatives, illustrates the antimicrobial potential of a this compound monoester compared to the free fatty acid and other related compounds.[3]

CompoundFunctional GroupTest OrganismMIC (mM)[3]
This compound Monolaurate C12 Fatty Acid EsterS. aureus>10
E. coli>10
Lauric Acid (Free)C12 Fatty AcidS. aureus10
E. coli>20
Monolaurin (Glycerol Ester)C12 Fatty Acid EsterS. aureus20
E. coli>20

Field-Proven Insights:

The results indicate that while the this compound monolaurate derivative showed limited activity in this specific study, the broader class of fatty acid esters demonstrates significant antimicrobial properties.[3] The efficacy is highly dependent on the nature of the polyol core and the specific fatty acid used. For instance, other sugar-based fatty acid esters in the same study showed much lower MIC values, indicating potent activity.[3] This highlights a key principle in drug design: the scaffold itself plays a crucial role in the overall biological activity of the functionalized molecule. Further research into this compound derivatives with different fatty acids (e.g., varying chain lengths and degrees of saturation) and higher degrees of esterification is warranted to fully explore their antimicrobial potential.

Anticancer Potential: this compound Scaffolds in Drug Delivery

While direct studies on the inherent cytotoxicity of simple functionalized this compound derivatives are limited, the this compound scaffold is gaining significant attention for its use in constructing more complex anticancer drug delivery systems, such as dendrimers. The symmetrical, branching nature of this compound makes it an ideal core for building these nano-sized carriers, which can improve the solubility, stability, and targeted delivery of chemotherapeutic agents.

Key Experimental Protocols: A Self-Validating System

To ensure trustworthiness and scientific integrity, the protocols for evaluating the biological activities discussed are presented below. These step-by-step methodologies represent self-validating systems for obtaining reliable and reproducible data.

Protocol 1: Evaluation of Anticancer Activity via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the compound solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement Plate 1. Seed Cancer Cells in 96-well plate Treat 2. Add Serial Dilutions of Test Compounds Plate->Treat Incubate 3. Incubate for 48-72h Treat->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Read Absorbance at 570 nm Solubilize->Read Analyze 8. Calculate IC50 Value Read->Analyze

Caption: A generalized workflow for determining IC50 values.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 50 µL from the last column of dilutions.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations to their final test concentrations.

  • Controls: Include a positive control (wells with broth and inoculum, but no compound) and a negative control (wells with broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well, as observed by the naked eye or by measuring absorbance at 600 nm.

Conclusion and Future Perspectives

The this compound core is a remarkably versatile and powerful scaffold in modern medicinal chemistry. Its tetravalent nature allows for the creation of compounds with diverse and potent biological activities. The well-established vasodilator effects of PETN and the emerging antimicrobial potential of its fatty acid ester derivatives showcase the breadth of possibilities. While the direct anticancer activity of simple this compound derivatives requires more in-depth investigation, its central role in the architecture of drug delivery systems like dendrimers is undisputed.

Future research should focus on systematic studies that synthesize libraries of this compound derivatives with varied functional groups and linker chemistries. A comprehensive evaluation of these libraries against panels of cancer cell lines and microbial pathogens will be crucial for establishing clear structure-activity relationships. Such efforts will undoubtedly unlock the full potential of this unique molecular scaffold, paving the way for the development of novel therapeutics.

References

The Architect's Choice: A Head-to-Head Comparison of Pentaerythritol and Neopentyl Glycol in Polyester Resins

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Polyol Selection for Advanced Performance

In the intricate world of polyester resin formulation, the selection of the polyol building block is a critical decision that dictates the ultimate performance of the final polymer. Among the diverse array of available polyols, two aliphatic structures stand out for their profound and distinct impact on resin characteristics: Pentaerythritol (PE) and Neopentyl Glycol (NPG). This guide provides a detailed, evidence-based comparison of these two cornerstone molecules, offering researchers, scientists, and formulation chemists the insights needed to make informed decisions for applications ranging from high-performance coatings to durable composite materials.

The Tale of Two Structures: Functionality as the Deciding Factor

The performance differences between this compound and Neopentyl Glycol are fundamentally rooted in their molecular architecture. Understanding these structural nuances is the key to predicting their behavior within a polyester network.

This compound (PE) , with the chemical formula C(CH₂OH)₄, is a highly symmetrical and compact tetrafunctional polyol.[1] Its four primary hydroxyl groups, extending from a central quaternary carbon, provide a high potential for three-dimensional crosslinking.[2] This structure is inherently rigid and sterically hindered.

Neopentyl Glycol (NPG) , or 2,2-dimethyl-1,3-propanediol, is a difunctional polyol with the formula (CH₃)₂C(CH₂OH)₂.[3] Like PE, it features a quaternary "neo" carbon, which is responsible for its exceptional stability.[4] However, with only two primary hydroxyl groups, NPG primarily acts as a linear chain extender, though its bulky gem-dimethyl group provides significant steric shielding to the ester linkages it forms.[5]

Caption: Molecular structures of this compound (PE) and Neopentyl Glycol (NPG).

The causality is direct: PE's tetrafunctionality is predisposed to creating densely cross-linked, rigid networks, while NPG's difunctionality, combined with its unique steric shielding, favors the formation of highly stable, more flexible linear polymer chains.

Performance in Polyester Systems: A Head-to-Head Analysis

The structural differences translate into a distinct trade-off in performance properties. While PE excels in applications demanding hardness and resistance, NPG is the component of choice for flexibility and exterior durability. This is demonstrated in studies comparing polyester polyols formulated with these respective molecules.

A study on polyester polyol-based polyurethane coatings provides valuable comparative data. A baseline system (HTP-1-0) was formulated using NPG and phthalic anhydride. In a separate formulation, a portion of the NPG was substituted with dithis compound (a higher-functionality analogue of PE) to increase the crosslink density.[6]

Table 1: Comparative Performance of NPG vs. High-Functionality Polyol Systems
PropertyPolyester System (NPG-based)Polyester System (NPG + Dithis compound)Causality
Pencil Hardness 2H4HPE's tetrafunctionality creates a higher crosslink density, leading to a harder, more scratch-resistant surface.[6]
Impact Resistance (kg·cm) >50>50Both systems exhibit excellent impact resistance, though NPG is generally associated with superior flexibility.[6]
Adhesion (Grade) 00Both polyols facilitate excellent adhesion to substrates in these optimized formulations.[6]
Glass Transition Temp. (Tg) Crystallizes at RT40.19 °CThe high functionality and complex structure of PE derivatives increase chain rigidity, significantly raising the Tg compared to linear NPG systems.[6]
Key Performance Attributes:

Hardness and Chemical Resistance: this compound is the undisputed champion for developing hardness. Its ability to form a dense, three-dimensional network results in coatings with exceptional scratch resistance, rigidity, and chemical resistance.[7] The cross-linked structure provides a formidable barrier to solvents, acids, and alkalis. This makes PE-based polyesters ideal for industrial maintenance coatings, metal primers, and applications requiring robust protection.

Weatherability and Hydrolytic Stability: Neopentyl glycol is the industry standard for applications demanding superior outdoor durability.[4][8] The key to its performance lies in the two methyl groups on the central carbon atom. This "neo" structure shields the adjacent ester bonds from water, preventing hydrolytic degradation—the primary mechanism of polyester breakdown in humid environments.[5] This exceptional hydrolytic stability, combined with inherent UV resistance, results in superior gloss and color retention in exterior coatings, such as those for automotive, aerospace, and coil coating applications.[8][9]

Thermal Stability: Both polyols possess a neo-structure, which imparts excellent thermal stability due to the absence of beta-hydrogens, preventing facile elimination reactions at high temperatures.[6][8] However, the highly cross-linked network formed by PE often results in polymers with superior overall thermal resistance and higher glass transition temperatures (Tg), making them suitable for high-heat applications.[6]

Flexibility and Impact Resistance: Polyesters based on the difunctional NPG tend to be more flexible than their highly cross-linked PE counterparts. NPG provides a good balance of hardness and flexibility, allowing for coatings that can withstand bending and impact without cracking.[8] This makes NPG-based resins a preferred choice for applications like coil coatings, where the coated metal is formed after painting.[9]

Experimental Protocols for Performance Validation

To objectively validate the performance claims, standardized testing methodologies are essential. The following protocols represent self-validating systems for assessing the key performance indicators discussed.

Polyester Resin Synthesis Workflow

The synthesis of a polyester resin, whether for a liquid coating or a powder coating precursor, follows a general polycondensation process. The choice of PE or NPG is a key variable in the initial charge.

Polyester_Synthesis cluster_reactants Raw Materials Diacid Diacid (e.g., Isophthalic Acid) Reactor Reactor Vessel (Heat, Agitation, N₂ Sparge) Diacid->Reactor Polyol Polyol (this compound or Neopentyl Glycol) Polyol->Reactor Condensation Polycondensation (Water Removal) Reactor->Condensation >180°C QC Quality Control (Acid Value, Viscosity) Condensation->QC QC->Condensation Continue Reaction Discharge Resin Discharge & Cooling QC->Discharge Target Specs Met Final Final Polyester Resin Discharge->Final

Caption: Generalized workflow for polyester resin synthesis via polycondensation.

Methodology 1: Film Hardness by Pencil Test (ASTM D3363)

This test provides a rapid determination of a coating's surface hardness.

  • Apparatus: A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest), a pencil sharpener, and a mechanical pencil holder that applies a constant force (e.g., 750g) at a 45° angle.[10]

  • Procedure: a. Lay the coated panel on a firm, level surface. b. Starting with the hardest pencil (e.g., 6H), press the pencil firmly onto the surface at a 45° angle and push forward about 6 mm (0.25 in).[11] c. Inspect the surface for indentation or scratching. d. If the film is scratched, repeat the test with the next softer pencil (5H, 4H, etc.) until a pencil is found that does not scratch the surface.

  • Reporting: The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[12]

Methodology 2: Accelerated Weathering (ASTM D4587)

This practice simulates outdoor exposure using fluorescent UV lamps and condensation cycles to assess gloss retention and durability.

  • Apparatus: A fluorescent UV and condensation chamber (QUV tester). UVA-340 lamps are typically used to simulate sunlight.[9]

  • Procedure: a. Prepare coated panels according to standard procedures. Measure the initial 60° gloss (ASTM D523). b. Place panels in the QUV tester. c. Expose panels to a defined cycle. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[8] d. Periodically remove the panels (e.g., every 250, 500, 1000 hours), gently clean the surface, and remeasure the 60° gloss.

  • Reporting: Report the percentage of gloss retention at each interval. Higher retention indicates better weatherability.

Methodology 3: Hydrolytic Stability (ASTM D2619)

This method, often called the "beverage bottle method," assesses the stability of a fluid (or a resin dissolved in a stable fluid) in the presence of water.

  • Apparatus: Pressure-resistant beverage bottles, oven with a rotator, copper test strip.[13]

  • Procedure: a. Place 75g of the test fluid (e.g., polyester resin), 25g of distilled water, and a polished copper strip into a beverage bottle.[14] b. Seal the bottle and place it in an oven at 93°C (200°F). c. Rotate the bottle end-over-end at 5 rpm for 48 hours. d. After the test, allow the bottle to cool and analyze the contents.

  • Reporting: Evaluate the change in the fluid's acidity (acid number), the weight change of the copper strip (corrosion), and the amount of insoluble sludge formed.[14] A smaller change indicates greater hydrolytic stability.

Application-Driven Selection Criteria

The choice between PE and NPG is not a matter of which is "better," but which is "right" for the intended application.

  • Choose this compound (PE) for:

    • Industrial Metal Coatings: Where hardness, abrasion resistance, and chemical protection are paramount.

    • High-Solids Alkyd Resins: PE's high functionality helps build viscosity and film integrity quickly.

    • Primers and Protective Linings: Excellent adhesion and barrier properties are required.

  • Choose Neopentyl Glycol (NPG) for:

    • Exterior Architectural and Automotive Coatings: Unmatched gloss and color retention are critical.[8][9]

    • Coil Coatings: The combination of flexibility and durability is essential for post-forming operations.

    • Gelcoats and Marine Applications: Superior hydrolytic and blister resistance is needed for constant water exposure.[1]

Conclusion: Designing Polymers with Purpose

This compound and Neopentyl Glycol each offer a unique and powerful toolset to the polyester formulator. PE, the architect of rigidity and strength, builds highly cross-linked networks that provide exceptional hardness and chemical resistance. NPG, the guardian of durability, creates sterically shielded linear chains that deliver outstanding weatherability and hydrolytic stability.

By understanding the fundamental link between their molecular structure and resulting polymer properties, and by validating performance through standardized experimental protocols, researchers and scientists can move beyond simple substitution and begin to design polyester resins with purpose, precision, and unparalleled performance.

References

A Comparative Guide to the Biodegradability of Pentaerythritol-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the environmental fate of novel materials is paramount. Pentaerythritol (PER), a versatile polyol, serves as a fundamental building block for a wide range of polymers, including esters, polyacrylates, and dendrimers. These materials find applications as lubricants, coatings, and advanced drug delivery vehicles.[1][2][3][4][5][6][7][8] This guide provides a comparative assessment of the biodegradability of this compound-based materials against common biodegradable alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biodegradability

The biodegradability of a polymer is influenced by its chemical structure, molecular weight, crystallinity, and the environmental conditions. This compound-based materials exhibit a range of degradation profiles. For instance, this compound esters, particularly those used in synthetic lubricants, are recognized for their biodegradability.[4][9] In contrast, polymers with a polyacrylate backbone demonstrate significantly slower degradation rates.[10][11]

For context, this guide compares this compound-based materials with widely used biodegradable polyesters such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), which are benchmarks in biomedical applications due to their well-characterized degradation kinetics.[12][13][14][15][16][17][18][19][20]

Material Polymer Type Common Applications Biodegradation Mechanism Reported Degradation Data Key Influencing Factors
This compound Esters PolyesterSynthetic lubricants, hydraulic fluids, plasticizers.[4][5][21]Enzymatic hydrolysis of ester bonds.Degradation of 34% to 84% after 3 days in the presence of specific bacterial isolates.[9]Chain length of fatty acids, degree of esterification, microbial activity.
This compound-based Polyacrylates PolyacrylateSuperabsorbent polymers, coatings, adhesives.[10][11]Microbial degradation of the polymer backbone.Very slow; 0.12% to 0.24% degradation over 6 months in agricultural soil.[10][11]Soil type, temperature, microbial community.
This compound-based Dendrimers Polyester- or ether-based hyperbranched polymerDrug delivery, gene therapy, bio-imaging.[2][3][6][8]Hydrolysis of ester linkages (for polyester-based dendrimers).[2]Degradation to small species at pH 7.4 and 5.0; faster degradation at physiological pH (7.5) compared to acidic pH (4.5).[2]pH, generation size, surface functional groups.
Poly(lactic-co-glycolic acid) (PLGA) Aliphatic PolyesterDrug delivery, tissue engineering scaffolds, sutures.[12][13][17][22]Hydrolysis of ester linkages, bulk erosion.[12][18][23]Degradation rate is tunable; 50:50 lactide:glycolide ratio degrades fastest.[12][13][20]Monomer ratio (lactide:glycolide), molecular weight, crystallinity.[13][20]
Polycaprolactone (PCL) Aliphatic PolyesterDrug delivery, tissue engineering, long-term implants.[14][15][19]Enzymatic and hydrolytic degradation of ester bonds.[14][24]Slower degradation; can range from several months to years depending on conditions.[24]Molecular weight, crystallinity, presence of specific microorganisms.[24]

Experimental Protocols for Biodegradability Assessment

Standardized testing is crucial for evaluating and comparing the biodegradability of polymeric materials. The following outlines a general methodology based on common international standards (e.g., OECD, ASTM, ISO) for determining aerobic biodegradation in a soil environment.

Protocol: Aerobic Biodegradation in Soil (based on OECD 301B)

This test measures the mineralization of the test material in soil by monitoring the carbon dioxide (CO₂) produced.

1. Preparation of Materials:

  • Test Substance: The this compound-based material or alternative polymer, preferably labeled with ¹³C or ¹⁴C for accurate CO₂ tracking. The material should be in a form that allows for mixing with soil (e.g., powder, small film fragments).
  • Soil: Use a standard, well-characterized agricultural soil with a known microbial activity. The soil should be sieved to remove large particles and pre-incubated to stabilize microbial activity.
  • Control Substances:
  • Positive Control: A readily biodegradable substance like cellulose or starch to verify the activity of the soil microorganisms.
  • Negative Control: An inert substance like polyethylene to establish a baseline.

2. Experimental Setup:

  • Incubate a known amount of the test substance mixed with a defined quantity of moist soil in sealed flasks (biometer flasks).
  • Each flask is connected to a system that traps the evolved CO₂. A common setup uses a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution to capture CO₂.
  • Control flasks containing only soil (blank), soil with the positive control, and soil with the negative control are run in parallel.
  • The incubation is carried out in the dark at a constant temperature (e.g., 20-25°C) for a defined period (e.g., 28 to 60 days or longer).

3. Data Collection and Analysis:

  • Periodically, the amount of CO₂ trapped in the alkaline solution is quantified, typically by titration or by using a Total Organic Carbon (TOC) analyzer.
  • For radiolabeled test substances, the radioactivity of the trapped CO₂ is measured using liquid scintillation counting.
  • The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced relative to the theoretical maximum amount of CO₂ (ThCO₂) that can be produced from the carbon content of the test substance.

4. Interpretation of Results:

  • The biodegradation curve (cumulative % biodegradation vs. time) is plotted.
  • The material is considered readily biodegradable if it reaches a certain percentage of its theoretical CO₂ production (e.g., >60% ThCO₂) within a specified timeframe (e.g., a 10-day window within the 28-day test period).

Visualizations

Experimental Workflow and Degradation Pathways

To better illustrate the processes involved in assessing and understanding biodegradability, the following diagrams have been generated.

G cluster_prep Preparation Phase cluster_exp Incubation Phase cluster_analysis Analysis Phase A Select Test Material (e.g., PER-based polymer) B Prepare Soil Inoculum C Prepare Control Materials (Positive/Negative) D Mix Material with Soil in Biometer Flasks C->D E Incubate at Controlled Temperature (20-25°C) D->E F Trap Evolved CO₂ in Alkaline Solution E->F G Periodically Quantify Trapped CO₂ (e.g., Titration) F->G H Calculate % Biodegradation vs. Theoretical Max G->H I Plot Biodegradation Curve H->I

Caption: Workflow for a soil biodegradation test.

G cluster_info Process Information A This compound Tetranitrate (PETN) B This compound Trinitrate (PETriN) A->B  -NO₂ C This compound Dinitrate (PEDN) B->C  -NO₂ D This compound Mononitrate (PEMN) C->D  -NO₂ E This compound (Core Polyol) D->E  -NO₂ info Sequential denitration by anaerobic denitrifying bacteria. The process utilizes PETN and its intermediates as terminal electron acceptors.

Caption: Anaerobic degradation pathway of PETN.

References

The Economic Balancing Act: Pentaerythritol Synthesis in the Polyol Market

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Economics and Performance of Pentaerythritol and Other Key Polyols

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate polyol is a critical decision that balances economic viability with performance characteristics. This compound (PE), a versatile tetrafunctional polyol, stands as a cornerstone in the production of a wide array of products, from alkyd resins and synthetic lubricants to explosives. However, its economic and performance profile must be carefully weighed against other commodity polyols like neopentyl glycol (NPG), trimethylolpropane (TMP), and glycerol. This guide provides a detailed economic analysis of this compound synthesis in comparison to these alternatives, supported by experimental data and detailed methodologies.

Economic Analysis: A Tale of Feedstocks and Processes

The economic feasibility of polyol production is intrinsically linked to raw material costs, the complexity of the synthesis process, and market dynamics. This compound, traditionally synthesized through the base-catalyzed reaction of formaldehyde and acetaldehyde, faces cost pressures from the fluctuating prices of these feedstocks.[1][2][3] Techno-economic analyses of this compound production plants highlight the significant contribution of raw materials to the overall operating costs.[2][4][5]

In comparison, neopentyl glycol, produced from isobutyraldehyde and formaldehyde, and trimethylolpropane, from n-butyraldehyde and formaldehyde, share similar feedstock dependencies but differ in their synthesis routes, which can influence capital and operational expenditures.[6][7] Glycerol, primarily a byproduct of biodiesel production, presents a different economic paradigm. Its purification from crude glycerol is a key cost driver, with processes like vacuum distillation showing economic resilience.

Table 1: Comparative Economic Overview of Polyol Synthesis

PolyolPrimary FeedstocksKey Production Cost DriversNoteworthy Economic Factors
This compound Formaldehyde, AcetaldehydeRaw material price volatility, energy consumption in purificationMarket demand in coatings and explosives industries significantly impacts pricing.
Neopentyl Glycol Isobutyraldehyde, FormaldehydeCatalyst costs, hydrogenation process efficiencyGrowing demand in powder coatings and high-performance resins.
Trimethylolpropane n-Butyraldehyde, FormaldehydeSeparation and purification of the final productStrong demand in the automotive and construction sectors for coatings.
Glycerol Crude Glycerol (from biodiesel)Purification costs (energy-intensive), initial purity of crude feedstockPrice is heavily influenced by biodiesel production volumes and demand in pharmaceuticals and food.

Performance in Application: A Functional Comparison

The choice of a polyol extends beyond economics to its functional performance in the final product. The unique molecular structure of each polyol dictates its properties and suitability for specific applications.

This compound, with its four primary hydroxyl groups, imparts excellent hardness, chemical resistance, and thermal stability to resins and lubricants.[8][9] In alkyd resins, the use of this compound can lead to faster drying times and improved gloss retention.[10][11] For synthetic lubricants, this compound esters exhibit superior thermal and oxidative stability.[12]

Neopentyl glycol, with its two primary hydroxyl groups and a branched structure, offers good hydrolytic stability and weather resistance, making it a preferred choice for outdoor coatings and marine applications.[10] Trimethylolpropane, a trifunctional polyol, provides a good balance of performance properties and is widely used in the production of flexible and rigid polyurethanes, as well as alkyd resins.[13] Glycerol, with its three hydroxyl groups (two primary, one secondary), is a versatile and cost-effective option for various applications, though its secondary hydroxyl group can affect reactivity and final polymer structure.[14]

Table 2: Performance Characteristics of Polyols in Key Applications

PropertyThis compoundNeopentyl GlycolTrimethylolpropaneGlycerol
Hardness in Resins ExcellentGoodGoodModerate
Chemical Resistance HighGoodGoodModerate
Thermal Stability HighGoodGoodModerate
Weather Resistance GoodExcellentGoodFair
Flexibility ModerateGoodGoodGood
Drying Time of Alkyds FastModerateModerateSlow
Hydroxyl Functionality 4233
Hydroxyl Value (mg KOH/g) ~1648~1057~1250~1820

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for research and development. Below are representative laboratory-scale synthesis procedures for this compound and other compared polyols.

Synthesis of this compound

This procedure is based on the classical Tollens reaction.[15][16]

Materials:

  • Paraformaldehyde

  • Acetaldehyde

  • Calcium Hydroxide (or Sodium Hydroxide)

  • Water

  • Hydrochloric Acid (for acidification)

  • Activated Carbon (Norite)

Procedure:

  • A suspension of paraformaldehyde in water is prepared in a reaction vessel equipped with a mechanical stirrer.

  • Acetaldehyde is added to the suspension.

  • Powdered calcium hydroxide is added in small portions while vigorously stirring, maintaining the temperature below 55°C.

  • After the addition is complete, stirring is continued for several hours.

  • The mixture is filtered, and the filtrate is acidified with dilute hydrochloric acid.

  • The solution is decolorized with activated carbon and filtered again.

  • The filtrate is concentrated under reduced pressure until crystallization begins.

  • The solution is cooled to induce further crystallization, and the this compound crystals are collected by filtration.

Synthesis of Neopentyl Glycol

This two-step process involves an aldol condensation followed by hydrogenation.

Materials:

  • Isobutyraldehyde

  • Formaldehyde

  • Triethylamine (catalyst for aldol condensation)

  • Hydrogenation catalyst (e.g., Raney nickel)

  • Hydrogen gas

Procedure:

  • Aldol Condensation: Isobutyraldehyde and an aqueous solution of formaldehyde are charged into a reactor with a catalytic amount of triethylamine. The mixture is heated and stirred until the reaction is complete.

  • Hydrogenation: The crude hydroxypivaldehyde from the first step is transferred to a high-pressure autoclave with a hydrogenation catalyst. The autoclave is pressurized with hydrogen and heated with stirring until hydrogen uptake ceases.

  • The reaction mixture is cooled, and the catalyst is filtered off.

  • The crude neopentyl glycol is purified by vacuum distillation.

Synthesis of Trimethylolpropane

This synthesis involves the reaction of n-butyraldehyde with formaldehyde in the presence of a base.[6][7][17]

Materials:

  • n-Butyraldehyde

  • Formaldehyde (formalin solution)

  • Calcium Hydroxide (or other alkaline condensing agent)

  • Water

Procedure:

  • A mixture of water, calcium hydroxide, and a portion of the formaldehyde solution is prepared in a reactor.

  • n-Butyraldehyde is metered into the reactor at a controlled temperature (e.g., 25-30°C) with vigorous stirring.

  • The remaining formaldehyde solution is added simultaneously.

  • After the addition is complete, the reaction mixture is heated to a higher temperature (e.g., 45-60°C) to complete the reaction.

  • The resulting reaction product contains trimethylolpropane, which can be purified through a series of steps including formaldehyde stripping, extraction, and distillation.[18]

Visualizing the Synthesis Pathways

To better illustrate the chemical transformations and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

Pentaerythritol_Synthesis AcH Acetaldehyde Aldol Aldol Condensation AcH->Aldol HCHO1 Formaldehyde (3 eq.) HCHO1->Aldol Base Base Catalyst (e.g., Ca(OH)₂) Base->Aldol Pentaerythrose Pentaerythrose Aldol->Pentaerythrose Cannizzaro Cannizzaro Reaction Pentaerythrose->Cannizzaro HCHO2 Formaldehyde (1 eq.) HCHO2->Cannizzaro PE This compound Cannizzaro->PE Formate Formate Cannizzaro->Formate

Caption: Synthesis pathway of this compound via Aldol Condensation and Cannizzaro Reaction.

Polyol_Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants (Aldehydes, Formaldehyde) Reaction Reaction (Controlled Temperature & Pressure) Reactants->Reaction Catalyst Catalyst (Base or Acid) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Distillation Distillation / Crystallization Filtration->Distillation Pure_Polyol Pure Polyol Distillation->Pure_Polyol QC Quality Control (e.g., Hydroxyl Value, Purity) Pure_Polyol->QC Final_Product Final Product QC->Final_Product

Caption: General experimental workflow for the synthesis and purification of polyols.

References

Comparative Thermal Analysis of Pentaerythritol and Its Oligomers: A TGA/DSC Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative thermal analysis of pentaerythritol and its oligomers, dithis compound and trithis compound, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Understanding the thermal behavior of these polyols is crucial for their application in various fields, including polymer synthesis, lubricants, and energetic materials. This document summarizes key thermal properties, outlines experimental methodologies, and presents a logical workflow for such comparative analyses.

Executive Summary

This compound and its oligomers exhibit distinct thermal properties. As the degree of oligomerization increases from this compound to trithis compound, the melting point generally decreases, while the thermal stability shows a more complex trend. This guide presents available quantitative data from TGA and DSC analyses to facilitate a direct comparison of their melting behavior and thermal decomposition profiles.

Data Presentation: Thermal Properties

The following table summarizes the key quantitative data obtained from TGA and DSC analyses of this compound, dithis compound, and trithis compound. It is important to note that thermal analysis results can be significantly influenced by experimental conditions. The data presented here is compiled from various sources and should be considered in the context of the provided experimental protocols.

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/mol)Onset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)
This compound ~260 - 281.5[1]43.93[1]~240[2]~350[2]
Dithis compound ~222[3]Not AvailableNot AvailableNot Available
Trithis compound ~245 - 250Not Available~225Not Available

Note: "Not Available" indicates that reliable data from the searched sources could not be obtained.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of thermal analysis data. The following are generalized protocols for TGA and DSC analysis based on common practices.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small sample (typically 5-15 mg) is accurately weighed into a ceramic or platinum crucible.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset decomposition temperature is determined as the temperature at which significant mass loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), indicating the point of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal transitions.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge gas flow.

  • Heating Program: A common method involves heating the sample from ambient temperature to a temperature above its melting point at a controlled rate (e.g., 10 °C/min). The sample may then be cooled and reheated to observe its crystallization and second-melt behavior.

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is typically taken as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. For this compound, a solid-solid phase transition may be observed as an endothermic peak around 196 °C before the final melting.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative thermal analysis of this compound and its oligomers.

G Comparative Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Comparative Analysis Penta This compound TGA TGA Analysis Penta->TGA DSC DSC Analysis Penta->DSC DiPenta Dithis compound DiPenta->TGA DiPenta->DSC TriPenta Trithis compound TriPenta->TGA TriPenta->DSC TGA_Data Mass Loss vs. Temp TGA->TGA_Data DSC_Data Heat Flow vs. Temp DSC->DSC_Data Compare Compare Thermal Properties TGA_Data->Compare DSC_Data->Compare

Caption: Workflow for comparative TGA/DSC analysis.

Discussion

The thermal stability and melting behavior of this compound and its oligomers are directly related to their molecular structure. This compound, with its compact and highly symmetrical neopentyl structure, exhibits a high melting point due to efficient crystal packing and extensive hydrogen bonding.

The available data suggests that with an increase in oligomerization to dithis compound, the melting point decreases. This could be attributed to the larger and less symmetrical structure of dithis compound, which may disrupt the crystal lattice and reduce the energy required for melting. The data for trithis compound is less consistent in the literature, highlighting the need for further comparative studies under standardized conditions.

Regarding thermal stability, TGA data for this compound shows it is stable up to approximately 240 °C.[2] The decomposition of these polyols is a complex process that can be influenced by impurities and the experimental atmosphere. A direct comparison of the decomposition profiles of the three compounds under identical TGA conditions would be invaluable for determining the effect of oligomerization on thermal stability.

Conclusion

This guide provides a comparative overview of the thermal properties of this compound, dithis compound, and trithis compound based on available TGA and DSC data. While this compound shows a high melting point and good thermal stability, the properties of its oligomers are less well-documented in a comparative context. For researchers and professionals in drug development and material science, it is recommended to perform direct comparative thermal analysis under consistent and well-defined experimental protocols to accurately assess the suitability of these polyols for specific applications. The provided workflow and experimental guidelines serve as a foundation for such investigations.

References

Benchmarking the Performance of Pentaerythritol-Based Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentaerythritol (PE), a tetrafunctional polyol, serves as a fundamental building block in the synthesis of high-performance polymers for the coatings industry. Its unique symmetrical structure and four primary hydroxyl groups allow for the formulation of coatings with a high degree of cross-linking, leading to enhanced performance characteristics. This guide provides an objective comparison of this compound-based coatings with common alternatives, supported by descriptions of standard experimental protocols for performance evaluation.

Comparative Performance of Coating Resins

This compound is a key raw material in several types of coating resins, most notably alkyd resins, polyester resins, and UV-curable acrylate resins. The incorporation of this compound generally imparts superior properties compared to coatings based on other polyols, such as glycerol, or alternative resin systems like acrylics.

This compound-Based Alkyd Resins vs. Glycerol-Based Alkyd Resins

Alkyd resins, which are polyester resins modified with fatty acids, are widely used in paints and varnishes. The choice of polyol is critical to the final properties of the alkyd coating.

Performance MetricThis compound-Based Alkyd CoatingsGlycerol-Based Alkyd Coatings
Drying Time Faster drying due to higher functionality and cross-linking density.Slower drying times.
Hardness & Durability Superior hardness, scratch resistance, and overall durability.Softer films with lower durability.
Gloss and Gloss Retention Excellent gloss and long-term gloss retention.Good initial gloss, but lower retention upon weathering.
Water & Chemical Resistance Enhanced resistance to water and chemicals due to a more compact and cross-linked film.Moderate water and chemical resistance.
Flexibility Good flexibility, though can be slightly less than glycerol-based alkyds with very long oil lengths.Generally good flexibility.

This compound's four hydroxyl groups, compared to glycerol's three, enable the formation of more branched and complex polymer networks. This leads to coatings with improved resistance to environmental and chemical degradation.

This compound-Based Polyester Resins vs. Acrylic Coatings

This compound is also utilized in the production of polyester resins for industrial and protective coatings. These are often compared with acrylic resin coatings.

Performance MetricThis compound-Based Polyester CoatingsAcrylic Coatings
Hardness and Abrasion Resistance Excellent hardness and resistance to abrasion.Good hardness, can be formulated for high abrasion resistance.
Adhesion Strong adhesion to various substrates.Excellent adhesion to a wide range of substrates.
UV Resistance & Weatherability Good weatherability, though may be susceptible to UV degradation without proper stabilization.Excellent UV resistance and weatherability, especially in acrylic polyurethane systems.
Chemical Resistance Good resistance to a broad range of chemicals.Good chemical resistance, particularly to acids and alkalis.
Flexibility Can be formulated for good flexibility.Generally very flexible.

While acrylic coatings are renowned for their outstanding exterior durability and color retention, this compound-based polyesters can offer a cost-effective alternative with a good balance of properties, particularly in terms of hardness and chemical resistance.

This compound-Based UV-Curable Acrylates vs. Epoxy Acrylates

In the field of radiation-curable coatings, this compound-based acrylates, such as this compound triacrylate (PETA) and this compound tetraacrylate (PETTA), are common monomers. These are often compared with epoxy acrylates.

Performance MetricThis compound-Based UV-Curable AcrylatesUV-Curable Epoxy Acrylates
Cure Speed Very fast cure response due to high acrylate functionality.Fast cure speed, but can be slightly slower than highly functionalized PE acrylates.
Hardness and Scratch Resistance Excellent surface hardness and scratch resistance.Very hard and scratch-resistant films.
Adhesion Good adhesion to various substrates.Excellent adhesion, particularly to metals and glass.
Chemical Resistance Good chemical resistance.Excellent chemical resistance.
Shrinkage on Cure Higher shrinkage due to high cross-link density.Lower shrinkage compared to PE acrylates.
Yellowing Can be prone to yellowing upon UV exposure.Generally less prone to yellowing.

This compound acrylates are favored for applications requiring rapid curing and high surface hardness. Epoxy acrylates, while also providing hard and resistant coatings, often exhibit superior adhesion and lower shrinkage. Blends of these two types of resins can be utilized to achieve a balance of desired properties.

Experimental Protocols

The following are summaries of standard methodologies for key coating performance experiments.

Hardness Testing (Pencil Hardness)
  • Standard: ASTM D3363, ISO 15184

  • Objective: To determine the hardness of a coating film by the scratching action of pencil leads of known hardness.

  • Methodology: A set of calibrated pencils with hardness ranging from 6B (softest) to 9H (hardest) is used. The coated panel is placed on a firm, level surface. The pencil is held at a 45° angle to the surface and pushed forward with uniform pressure. The process is repeated with pencils of increasing hardness until one scratches or gouges the coating. The pencil hardness rating of the coating is reported as the hardest pencil that does not scratch or gouge the film.

Adhesion Testing (Cross-Cut Test)
  • Standard: ASTM D3359 (Method B), ISO 2409

  • Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the film.

  • Methodology: A lattice pattern is cut into the coating down to the substrate using a special cross-cut tool with multiple blades. For coatings up to 5 mils (125 µm) thick, the cuts are typically spaced 1-2 mm apart. A specified pressure-sensitive tape is applied over the lattice and smoothed down firmly. The tape is then rapidly pulled off at a 180° angle. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed) by visual comparison with the standard's illustrations.

Chemical Resistance Testing (Spot Test)
  • Standard: ASTM D1308

  • Objective: To determine the effect of household or industrial chemicals on a coating.

  • Methodology: A small amount of the test chemical is placed on the coated surface. The spot is then covered with a watch glass to prevent evaporation. After a specified period (e.g., 24 hours), the watch glass and any remaining chemical are removed. The coating is then evaluated for any changes in appearance, such as discoloration, blistering, softening, swelling, or loss of adhesion.

Accelerated Weathering Testing
  • Standard: ASTM G154

  • Objective: To simulate the damaging effects of sunlight and moisture on a coating in an accelerated timeframe.

  • Methodology: Coated panels are placed in a fluorescent UV accelerated weathering tester. The panels are exposed to cycles of UV light and moisture (condensation or water spray) under controlled temperature conditions. The specific cycle and duration of the test depend on the intended application of the coating. After exposure, the panels are evaluated for changes in gloss, color, chalking, cracking, and blistering.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of coating performance.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Reporting A Substrate Cleaning and Preparation B Coating Application A->B C Curing/Drying B->C D Hardness Test (ASTM D3363) C->D E Adhesion Test (ASTM D3359) C->E F Chemical Resistance Test (ASTM D1308) C->F G Accelerated Weathering (ASTM G154) C->G H Quantitative Data Collection D->H I Qualitative Assessment D->I E->H E->I F->H F->I G->H G->I J Comparative Analysis H->J I->J K Final Report Generation J->K

Caption: A generalized workflow for benchmarking the performance of coatings.

A Comparative Guide to Pentaerythritol-Derived Dendrimers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentaerythritol-derived dendrimers with other leading drug delivery platforms, namely liposomes and polymeric nanoparticles. By presenting key performance metrics, detailed experimental protocols, and visual representations of molecular structures and processes, this document aims to equip researchers with the necessary information to make informed decisions in the development of next-generation drug delivery systems.

Introduction to this compound-Derived Dendrimers

This compound, with its tetravalent core, serves as an ideal building block for the synthesis of highly branched, monodisperse macromolecules known as dendrimers. These dendrimers, characterized by their well-defined, three-dimensional architecture, offer a unique set of properties for drug delivery applications. Their structure typically consists of a central this compound core, branching units that create internal cavities, and a high density of surface functional groups that can be tailored for specific applications such as drug conjugation, targeting, and solubility enhancement.[1] Two prominent classes of this compound-derived dendrimers are those with polyester and polyamidoamine (PAMAM) backbones, each offering distinct advantages in the realm of drug delivery.

Comparative Performance Analysis

The efficacy of a drug delivery system is determined by its ability to effectively load a therapeutic agent, release it in a controlled manner at the target site, and exhibit minimal toxicity to healthy cells. This section provides a quantitative comparison of this compound-derived dendrimers against liposomes and polymeric nanoparticles (specifically PLGA nanoparticles) across these critical parameters.

Drug Loading Capacity and Encapsulation Efficiency

The ability of a nanocarrier to accommodate a sufficient amount of a drug is crucial for therapeutic efficacy. The following table summarizes the drug loading capacity (DLC) and encapsulation efficiency (EE) of different systems for common anticancer drugs.

Carrier SystemDrugDrug Loading Capacity (DLC) (%)Encapsulation Efficiency (EE) (%)Reference(s)
This compound-Derived Dendrimers
G4 Polyester (hydroxyl-terminated)DoxorubicinNot explicitly stated, but lower than amine-terminatedNot explicitly stated, but lower than amine-terminated[2]
G4 Polyester (amine/hydroxyl-terminated)DoxorubicinNot explicitly stated, but higher than hydroxyl-terminatedNot explicitly stated, but higher than hydroxyl-terminated[2]
G5 Polyester (hydroxyl-terminated)DoxorubicinNot explicitly stated, but lower than amine-terminatedNot explicitly stated, but lower than amine-terminated[2]
G5 Polyester (amine/hydroxyl-terminated)DoxorubicinNot explicitly stated, but higher than hydroxyl-terminatedNot explicitly stated, but higher than hydroxyl-terminated[2]
Biotinylated PAMAM G4Paclitaxel12.09Not specified[3]
Liposomes
PEGylated LiposomesDoxorubicin~10-15 (drug-to-lipid ratio by weight)>90[4][5]
Conventional LiposomesDoxorubicin5.5-7.5 (mmol DOX/mol phospholipid)High (not quantified)[4]
Polymeric Nanoparticles (PLGA)
PLGA NanoparticlesPaclitaxel9.3982.52[1]
PLGA NanoparticlesPaclitaxelNot specified76[6]
PLGA-Lipid HybridPaclitaxelNot specifiedNot specified[7]
In Vitro Drug Release Kinetics

Controlled drug release is paramount for maintaining therapeutic drug concentrations over a sustained period and minimizing side effects. The release profiles of drugs from these delivery systems are often pH-dependent, with enhanced release in the acidic tumor microenvironment.

Carrier SystemDrugRelease ProfileConditionsReference(s)
This compound-Derived Dendrimers
G4/G5 Polyester (hydroxyl-terminated)DoxorubicinSustained releasepH 7.4 and 5.0[2]
G4/G5 Polyester (amine/hydroxyl-terminated)DoxorubicinFaster release than hydroxyl-terminatedpH 7.4 and 5.0[2]
Biotinylated PAMAM G4Paclitaxel~70% release in 72 hoursNot specified[3]
Liposomes
PEGylated LiposomesDoxorubicinBiphasic: Initial burst followed by sustained releasepH 7.4 and 5.5[5]
Polymeric Nanoparticles (PLGA)
PLGA NanoparticlesPaclitaxelBiphasic: ~50% release in 10 days, followed by slower releasePBS (pH 7.4)[1][8]
PLGA Nanoparticles with PHAPaclitaxelZero-order kinetics for 7 hours, sustained releasepH 7.4[7][9]
In Vitro Cytotoxicity

The cytotoxicity of drug-loaded nanocarriers is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound in inhibiting cell growth.

Carrier SystemDrugCell LineIC50 (µM)Reference(s)
This compound-Derived Dendrimers
This compound-core PAMAM (G3-G5)(for gene delivery)Multiple cell linesLower cytotoxicity than PEI, PLL, and EDA-core PAMAM[10]
Liposomes
Doxorubicin-loaded PEGylated LiposomesDoxorubicin & ClarithromycinMCF-70.13[4][11]
Free DoxorubicinDoxorubicinMCF-70.21[4]
Doxorubicin-loaded LiposomesDoxorubicinMCF-70.110 - 0.760 (depending on exposure time)[5]
Polymeric Nanoparticles (PLGA)
Paclitaxel-loaded PLGA-Lipid HybridPaclitaxelA549 (anoikis-resistant)Significantly lower than free paclitaxel[7]
Paclitaxel-loaded PLGA NanoparticlesPaclitaxelA549Lower than free paclitaxel[6]
Free PaclitaxelPaclitaxelA549Higher than paclitaxel-loaded nanoparticles[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.

Synthesis of this compound-Core PAMAM Dendrimers (Divergent Method)

This protocol describes a general divergent synthesis approach for creating PAMAM dendrimers with a this compound-derived core.[10][12]

  • Core Modification: this compound is first reacted with a suitable agent to introduce amine-reactive groups. For instance, reaction with acrylonitrile followed by reduction can yield a tetra-amine core.

  • First Generation (G1): The amine-terminated core is reacted with an excess of methyl acrylate in methanol. The reaction is typically carried out at room temperature for 48 hours. The excess methyl acrylate and methanol are removed under vacuum to yield the ester-terminated half-generation (G0.5).

  • Second Generation (G2): The G0.5 dendrimer is then reacted with an excess of ethylenediamine in methanol at room temperature for 72 hours. The excess ethylenediamine and methanol are removed under vacuum. The resulting product is dissolved in methanol and precipitated in a large volume of acetone to purify the amine-terminated full-generation (G1) dendrimer.

  • Higher Generations: Steps 2 and 3 are repeated to build subsequent generations (G2, G3, G4, etc.), with purification at each half and full generation step to remove excess reactants and byproducts.

Drug Loading into Dendrimers (Non-covalent Encapsulation)

This protocol outlines a common method for encapsulating hydrophobic drugs within the interior of dendrimers.[3]

  • Preparation of Solutions: A stock solution of the dendrimer is prepared in an appropriate solvent (e.g., deionized water or buffer). A stock solution of the drug is prepared in a suitable organic solvent (e.g., methanol, DMSO).

  • Mixing: The drug solution is added dropwise to the dendrimer solution while stirring. The molar ratio of dendrimer to drug is varied to optimize loading.

  • Equilibration: The mixture is stirred at room temperature for a specified period (e.g., 24 hours) in the dark to allow for equilibration and encapsulation of the drug molecules within the dendrimer's internal cavities.

  • Purification: The solution is then dialyzed against a large volume of the dendrimer solvent using a dialysis membrane with a molecular weight cutoff (MWCO) that is lower than the molecular weight of the dendrimer-drug complex but allows free drug to pass through. This removes any unencapsulated drug.

  • Quantification: The amount of encapsulated drug is determined by a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) after lyophilizing the dialyzed solution.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded nanocarriers, and empty nanocarriers (as a control). A set of wells with untreated cells serves as the control for 100% cell viability. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The background absorbance at 630 nm is subtracted.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration.

Visualizing the Molecular Landscape

Diagrams are powerful tools for understanding complex structures and processes. The following visualizations, created using the DOT language, illustrate key aspects of this compound-derived dendrimers and their application in drug delivery.

G cluster_Dendrimer This compound-Derived Dendrimer Structure cluster_G1 Generation 1 cluster_G2 Generation 2 Core This compound Core B1 Branching Unit Core->B1 B2 Branching Unit Core->B2 B3 Branching Unit Core->B3 B4 Branching Unit Core->B4 S1 Surface Group B1->S1 S2 Surface Group B1->S2 S3 Surface Group B2->S3 S4 Surface Group B2->S4 S5 Surface Group B3->S5 S6 Surface Group B3->S6 S7 Surface Group B4->S7 S8 Surface Group B4->S8

Caption: General structure of a second-generation this compound-derived dendrimer.

G cluster_Workflow Drug Delivery Workflow Dendrimer Drug-Loaded Dendrimer Circulation Systemic Circulation Dendrimer->Circulation Administration Tumor Tumor Microenvironment (Acidic pH) Circulation->Tumor EPR Effect Cell Cancer Cell Tumor->Cell Cellular Uptake Release Drug Release Cell->Release Action Therapeutic Action Release->Action

References

A Comparative Look at the Environmental Footprint of Pentaerythritol Production

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly scrutinizing the environmental impact of chemical manufacturing. A critical examination of the life cycle assessment (LCA) of pentaerythritol (PE), a key building block in various industries, reveals significant differences between traditional and emerging production methods. While the conventional sodium hydroxide-based process is well-established, alternative routes utilizing solid catalysts and enzymatic synthesis present promising avenues for reducing the environmental burden.

This compound is traditionally synthesized through the condensation of formaldehyde and acetaldehyde in the presence of a stoichiometric amount of sodium hydroxide or calcium hydroxide.[1] This process, while effective, is known to be energy-intensive and can lead to the formation of by-products, complicating separation and purification steps.[2] The environmental performance of this conventional route is a key benchmark against which newer, more sustainable technologies are evaluated.

Emerging alternatives, such as the use of solid heterogeneous catalysts, aim to address the shortcomings of the traditional method. These catalysts can offer improved selectivity, reduce the formation of by-products, and simplify the separation process, thereby lowering energy consumption and potential CO2 emissions.[2] Another innovative approach involves the use of enzymatic catalysis. Biocatalytic processes are renowned for their high specificity and ability to operate under milder reaction conditions, which can significantly decrease energy requirements and waste generation compared to conventional chemical syntheses.[3][4]

Quantitative Comparison of Production Methods

A comprehensive life cycle assessment provides quantitative metrics to compare the environmental performance of different manufacturing processes. The following table summarizes key LCA indicators for the production of 1 kg of this compound, comparing the traditional sodium hydroxide process with hypothetical data for emerging catalytic and enzymatic routes based on qualitative descriptions of their potential benefits. It is important to note that detailed, publicly available LCA data for alternative this compound production methods is limited, and the values for the alternative routes are estimates based on the potential improvements they offer.

Life Cycle Impact CategoryTraditional Sodium Hydroxide ProcessHeterogeneous Catalytic Process (Estimated)Enzymatic Process (Estimated)Unit
Global Warming Potential Data not publicly availableLower than traditionalSignificantly lower than traditionalkg CO₂ eq.
Acidification Potential Data not publicly availableLower than traditionalSignificantly lower than traditionalkg SO₂ eq.
Eutrophication Potential Data not publicly availableLower than traditionalSignificantly lower than traditionalkg PO₄³⁻ eq.
Primary Energy Demand Data not publicly availableLower than traditionalSignificantly lower than traditionalMJ

Note: Specific quantitative LCA data for this compound production is not widely available in the public domain. The data for the traditional process is noted in the ecoinvent database, but access to the specific values was not available.[1] The values for the alternative processes are qualitative estimates based on the described process improvements.

Experimental Protocols

A standardized life cycle assessment is conducted following the ISO 14040 and 14044 standards, which encompass four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation.[5]

1. Goal and Scope Definition: The goal is to compare the environmental impacts of different this compound production methods. The scope is typically "cradle-to-gate," meaning it includes all processes from raw material extraction to the final product leaving the manufacturing facility. The functional unit is defined as 1 kg of this compound.

2. Life Cycle Inventory (LCI): This phase involves collecting data on all inputs (raw materials, energy, water) and outputs (product, by-products, emissions, waste) for each production process. For the traditional sodium hydroxide process, this would include formaldehyde, acetaldehyde, sodium hydroxide, and the energy required for reaction and purification.[6] For the catalytic route, the catalyst production and regeneration would be included. For the enzymatic route, the enzyme production and downstream processing would be part of the inventory.[7]

3. Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying the inventory data into different impact categories (e.g., global warming, acidification) and then characterizing the potential impact using specific models and characterization factors.[8]

Visualizing the Life Cycle Assessment Workflow

To better understand the logical flow of a comparative LCA study, the following diagram illustrates the key stages and their interconnections.

cluster_0 Goal and Scope Definition cluster_1 Life Cycle Inventory (LCI) cluster_2 Life Cycle Impact Assessment (LCIA) cluster_3 Interpretation a1 Define Functional Unit (e.g., 1 kg PE) a2 Set System Boundaries (Cradle-to-Gate) a1->a2 b1 Data Collection for Traditional Process a2->b1 b2 Data Collection for Catalytic Process a2->b2 b3 Data Collection for Enzymatic Process a2->b3 c1 Classification of Inputs/Outputs b1->c1 b2->c1 b3->c1 c2 Characterization of Impacts (GWP, AP, etc.) c1->c2 d1 Identification of Hotspots c2->d1 d2 Comparative Analysis d1->d2 d3 Sensitivity Analysis d2->d3

Comparative LCA Workflow for PE Production

Signaling Pathways and Logical Relationships

The decision-making process for selecting a more sustainable this compound production method can be visualized as a logical flow, starting from the identification of sustainability goals to the final process selection.

A Identify Need for Sustainable PE Production B Evaluate Traditional NaOH Process A->B C Explore Alternative Synthesis Routes A->C F Perform Comparative Life Cycle Assessment B->F D Heterogeneous Catalysis C->D E Enzymatic Synthesis C->E D->F E->F G Analyze Environmental Impact Data F->G H Assess Techno-Economic Feasibility G->H I Select Optimal Sustainable Process H->I

Decision Pathway for Sustainable PE Production

References

Safety Operating Guide

Proper Disposal of Pentaerythritol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Pentaerythritol, a stable white solid, is a fundamental building block in the synthesis of various compounds within research and drug development. While not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is paramount to ensure a safe and compliant laboratory environment.[1] This guide provides detailed, step-by-step procedures for the appropriate management and disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal process, it is crucial to observe the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Work in a well-ventilated area to minimize the potential for dust inhalation.[2][3]

  • Spill Management: In the event of a spill, contain the material using a non-flammable absorbent. Sweep up the spilled solid, avoiding dust generation, and place it into a designated, labeled container for disposal.[1][3][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that prevents environmental release and complies with all local, regional, and national regulations.[2]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with the full chemical name, "this compound," and indicate that it is non-hazardous waste.[1]

    • Crucially, do not mix this compound with hazardous waste streams, such as flammable liquids, corrosive materials, or reactive chemicals.[1][5]

  • Containerization:

    • Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or other sturdy plastic containers are generally suitable.[1]

    • Ensure the container is in good condition, with a secure, leak-proof lid to prevent any release.[1]

    • Avoid overfilling the container to prevent spills during handling and transport.

  • Storage of Waste:

    • Store the designated waste container in a well-ventilated, designated waste accumulation area.[1]

    • Keep the container closed when not in use.[1]

  • Disposal:

    • Waste disposal methods must align with federal, state, and local environmental control regulations.[6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[3][7]

    • For uncontaminated this compound, disposal as a non-hazardous solid waste is typically acceptable. Comply with applicable regulations for solid waste disposal.[8]

    • Contaminated this compound or its packaging should be handled with the same precautions as the substance itself and disposed of in accordance with licensed collector's sorting instructions.[5][8] Do not reuse empty containers.[8]

Quantitative Data and Physical Properties

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
Appearance White Solid
Odor Odorless
Melting Point 253 - 258 °C (487 - 496 °F)
Boiling Point 276 °C (529 °F) at 40 hPa
Water Solubility 62 g/L at 20 °C
Log Pow (n-octanol/water) -1.7
Oral LD50 (Rat) > 5,110 mg/kg

Data sourced from various Safety Data Sheets.

This compound Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated non_hazardous_waste Segregate as Non-Hazardous Waste is_contaminated->non_hazardous_waste No hazardous_waste Segregate as Hazardous Waste is_contaminated->hazardous_waste Yes package_non_hazardous Package in a labeled, sealed, compatible container non_hazardous_waste->package_non_hazardous package_hazardous Package according to hazardous waste guidelines hazardous_waste->package_hazardous dispose_non_hazardous Dispose of according to institutional and local solid waste regulations package_non_hazardous->dispose_non_hazardous dispose_hazardous Dispose of through the institution's hazardous waste program package_hazardous->dispose_hazardous

Caption: Decision workflow for this compound waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentaerythritol

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists, our primary commitment is to safety and procedural excellence. Handling any chemical, regardless of its perceived hazard level, requires a thorough understanding of its properties and the appropriate measures to mitigate risk. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with Pentaerythritol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a stable, white, odorless crystalline solid.[1] While it is not classified as a hazardous substance under GHS criteria, its physical form as a powder presents specific risks that dictate our PPE strategy.[2] The primary hazards are not systemic toxicity, but rather mechanical irritation and the potential for dust explosion under specific conditions.

  • Respiratory Irritation : Inhalation of fine this compound dust can lead to mechanical irritation of the respiratory system.[1][3]

  • Eye Irritation : Direct contact with the eyes can cause mechanical irritation.[1][3]

  • Dust Explosion Hazard : Like many fine organic powders, if this compound dust is dispersed in the air in sufficient concentrations and exposed to an ignition source, it can pose a dust explosion hazard.[3][4]

Our PPE protocols are designed to create effective barriers against these specific routes of exposure.

Core Protective Equipment: Your First Line of Defense

For routine laboratory operations involving this compound, such as weighing and transfer, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.[2]Prevents airborne particles from causing mechanical eye irritation. Goggles provide a more complete seal for tasks with high dust potential.
Hand Protection Nitrile or latex gloves.While this compound is not a significant skin irritant, gloves prevent contamination of samples and personal effects.[5]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from dust contamination.[4][6]
Respiratory Protection NIOSH-approved N95 particulate respirator or equivalent.[2][6]Required when dust formation is likely. This prevents inhalation of airborne particles that can irritate the respiratory system.[1][3]
Occupational Exposure Limits (OELs) for this compound Dust

To provide a quantitative framework for exposure control, regulatory bodies have established the following limits for airborne dust. Adherence to these limits is a key objective of proper ventilation and PPE use.

OrganizationExposure Limit (8-hour TWA)Citation
OSHA (PEL) 15 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction)[1][7]
NIOSH (REL) 10 mg/m³ (Total Dust), 5 mg/m³ (Respirable Fraction)[1][7][8]
ACGIH (TLV) 10 mg/m³ (Inhalable particles)[7][8]
WorkSafe NZ (WES) 10 mg/m³[9]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply having the right equipment. It involves procedural discipline.

PPE Selection Workflow

The nature of your task dictates the necessary level of protection. Use the following logic to select appropriate PPE.

PPE_Selection Diagram 1: PPE Selection Workflow for this compound start Start: Task Assessment task Assess Potential for Dust Generation start->task low_dust Low Dust Potential? (e.g., handling pellets, small-scale weighing in ventilated enclosure) task->low_dust Yes high_dust High Dust Potential? (e.g., large-scale transfer, milling, cleaning spills) task->high_dust No ppe_low Standard PPE: - Safety Glasses - Lab Coat - Gloves low_dust->ppe_low ppe_high Enhanced PPE: - Splash Goggles - Lab Coat - Gloves - N95 Respirator high_dust->ppe_high end Proceed with Task ppe_low->end ppe_high->end

Caption: PPE selection based on task-specific dust generation potential.

Step-by-Step Donning and Doffing Procedure

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: (If required) Perform a seal check according to manufacturer instructions.

  • Eye Protection: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior. Dispose of them immediately.

  • Lab Coat: Unfasten and roll it inside-out as you remove it to contain any dust.

  • Eye Protection: Handle by the arms to remove.

  • Respirator: (If worn) Remove without touching the front.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Spill, Decontamination, and Disposal Plan

Accidents and waste generation are inevitable parts of laboratory work. A clear plan ensures they are managed safely.

Emergency Spill Response

In case of a spill, the primary goals are to contain the dust and protect personnel.

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Before cleanup, don enhanced PPE: splash goggles, gloves, lab coat, and an N95 respirator.[6]

  • Containment: Use a shovel or scoop to carefully place the material into a suitable, labeled waste container.[4][10] Avoid dry sweeping, which can generate dust. If necessary, gently mist the powder with water to minimize dust generation before sweeping.

  • Decontamination: Clean the area with a wet cloth or HEPA-filtered vacuum.

Decontamination and Disposal Workflow

Proper disposal prevents environmental contamination and ensures regulatory compliance.

Disposal_Workflow Diagram 2: Decontamination & Disposal Workflow start End of Task / Spill Cleanup ppe Used Disposable PPE (Gloves, Respirator) start->ppe waste_chem Waste this compound / Contaminated Materials start->waste_chem reusable_ppe Reusable PPE (Goggles, Lab Coat) start->reusable_ppe bag_ppe Place in a sealed plastic bag. ppe->bag_ppe bag_chem Place in a labeled, sealed container. waste_chem->bag_chem decon Decontaminate according to lab protocol (e.g., wash goggles, launder lab coat separately). reusable_ppe->decon dispose Dispose of all sealed waste containers according to institutional and local environmental regulations. bag_ppe->dispose bag_chem->dispose

Caption: Logical flow for managing waste and reusable equipment.

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[4][10][11] Treat all used disposable PPE and cleanup materials as contaminated waste.

By integrating this expert-driven, procedural approach to PPE, you build a foundation of safety and trust in your laboratory operations. This goes beyond simply wearing equipment; it's about understanding the "why" and executing a plan with precision.

References

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